Boron triiodide
Description
Properties
IUPAC Name |
triiodoborane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BI3/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEKEHSRPZAOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BI3 | |
| Record name | boron iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065519 | |
| Record name | Borane, triiodo- | |
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Molecular Weight |
391.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink crystals that react with water; [MSDSonline] | |
| Record name | Boron triiodide | |
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CAS No. |
13517-10-7 | |
| Record name | Boron triiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Borane, triiodo- | |
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| Record name | Borane, triiodo- | |
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| Record name | Borane, triiodo- | |
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| Record name | Boron triiodide | |
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Foundational & Exploratory
Boron triiodide molecular geometry and bonding
An In-depth Technical Guide to the Molecular Geometry and Bonding of Boron Triiodide
This technical guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of this compound (BI₃). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize boron compounds in their work. This document details the theoretical basis for BI₃'s geometry, summarizes its structural and spectroscopic data, and provides relevant experimental protocols.
Molecular Geometry and Bonding
This compound is a chemical compound with the formula BI₃.[1] At room temperature, it exists as a crystalline solid.[2] The geometry and bonding of the molecule are fundamental to understanding its reactivity, particularly its potent Lewis acidity.
VSEPR Theory and Molecular Shape
The molecular geometry of this compound can be accurately predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory. The central boron atom has three valence electrons, and each of the three iodine atoms contributes seven valence electrons, for a total of 24 valence electrons in the molecule.
The Lewis structure shows a central boron atom single-bonded to three iodine atoms. The boron atom does not have any lone pairs of electrons. According to VSEPR theory, the three regions of electron density (the three B-I single bonds) will arrange themselves to be as far apart as possible to minimize repulsion. This results in a trigonal planar electron-pair geometry and molecular geometry.[1] The ideal bond angle in this arrangement is 120°.[3]
Caption: VSEPR theory workflow for predicting BI₃ geometry.
Hybridization and Bonding
The bonding in this compound is best described using the concept of orbital hybridization. The central boron atom undergoes sp² hybridization .[3]
In its ground state, boron's electron configuration is 1s²2s²2p¹. To form three equivalent B-I bonds, one of the 2s electrons is promoted to an empty 2p orbital. The one 2s orbital and two 2p orbitals then mix to form three degenerate sp² hybrid orbitals. These sp² orbitals arrange themselves in a trigonal planar geometry. Each of these orbitals overlaps with a p orbital from an iodine atom to form three strong sigma (σ) bonds. The remaining unhybridized p orbital on the boron atom is perpendicular to the molecular plane.
Caption: Orbital hybridization of boron for bonding in BI₃.
Quantitative Data Summary
The structural parameters of this compound have been determined through various experimental techniques, including X-ray diffraction. Key quantitative data are summarized below.
| Parameter | Value | Reference(s) |
| Molecular Geometry | Trigonal Planar | [1][2] |
| I-B-I Bond Angle | 120° | [3] |
| B-I Bond Length | ~211.2 pm | [3] |
| Mean B-I Bond Energy | ~307.1 kJ/mol | [3] |
| Crystal Structure | Hexagonal | [1] |
| Space Group | P6₃/m | [1][3] |
| Lattice Constants | a = 699.09 pm, c = 736.42 pm | [1] |
| Dipole Moment | 0 D | [1] |
Lewis Acidity
This compound is a powerful Lewis acid, a characteristic that dictates much of its chemical reactivity.[3] The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃.[3] This order is contrary to what would be expected based on the electronegativity of the halogens.
The enhanced acidity of BI₃ is attributed to the weaker π-bonding (back-bonding) between the empty p-orbital on the boron atom and the lone pair p-orbitals of the much larger, more diffuse iodine atoms.[3] This inefficient overlap results in a greater electron deficiency at the boron center, making it a stronger electron-pair acceptor. Consequently, BI₃ readily forms stable adducts with a wide variety of Lewis bases, such as amines, ethers, and phosphines.[3]
Spectroscopic Properties
Spectroscopic analysis is crucial for confirming the synthesis and structural integrity of BI₃.
Vibrational Spectroscopy (IR and Raman)
Infrared and Raman spectroscopy are used to probe the vibrational modes of the molecule. The observed spectra for BI₃ are consistent with its D₃h symmetry (planar configuration).[4][5] The fundamental vibrational frequencies are presented in the table below.
| Vibrational Mode | Symmetry | IR Frequency (Gas Phase, cm⁻¹) | Raman Frequency (Approx., cm⁻¹) | Description |
| ν₁ | A₁' | Inactive | ~190 | Symmetric B-I Stretch |
| ν₂ | A₂" | ~360 | Inactive | Out-of-plane Bend |
| ν₃ | E' | ~690 | ~400-500 | Asymmetric B-I Stretch |
| ν₄ | E' | ~100 | ~100 | In-plane Bend |
Data compiled from references[3][4][5]. Note that frequencies can shift depending on the phase (gas, liquid, solid).
Nuclear Magnetic Resonance (¹¹B NMR)
¹¹B NMR spectroscopy is a key tool for characterizing boron compounds. For this compound, the spectrum typically shows a peak in the region of δ 60–70 ppm, which is characteristic of a three-coordinate, trigonal planar boron center.[3]
Experimental Protocols
Caution: this compound is highly sensitive to moisture and air and reacts violently with water.[1] All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of an alkali metal borohydride with elemental iodine.[1][6]
Reaction: 3 LiBH₄ + 8 I₂ → 3 LiI + 3 BI₃ + 4 H₂ + 4 HI[1]
Methodology:
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a bubbler or trap to manage the evolving H₂ and HI gases. The entire apparatus must be thoroughly flame-dried under vacuum and backfilled with an inert gas.
-
Reagents: Lithium borohydride (LiBH₄) is suspended in a dry, inert solvent such as hexane.[6]
-
Reaction: A solution of iodine (I₂) in the same dry solvent is added dropwise to the stirred suspension of LiBH₄ at room temperature. The reaction is exothermic and will produce gas.
-
Reflux: After the addition is complete, the reaction mixture is gently refluxed to drive the reaction to completion.[6] Reaction progress can be monitored by the disappearance of the purple iodine color.
-
Workup and Purification:
-
The reaction mixture is cooled, and the solid byproducts (e.g., LiI) are removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude BI₃ product is purified by vacuum sublimation (typically at 50–100°C), which yields colorless crystals of pure this compound.[3]
-
Spectroscopic Characterization (FT-IR)
Methodology:
-
Sample Preparation: Due to its high reactivity, the BI₃ sample must be prepared in an inert atmosphere glovebox.
-
Solid-State Analysis: A small amount of the crystalline BI₃ is mixed with dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a transparent pellet using a hydraulic press.
-
Solution-State Analysis: A solution of BI₃ can be prepared in a dry, IR-transparent, non-polar solvent like carbon disulfide (CS₂).[4][5] This solution must be handled in a sealed IR cell suitable for air-sensitive samples.
-
Data Acquisition: The sample (pellet or cell) is placed in the spectrometer. A background spectrum of the pure KBr pellet or the solvent-filled cell is collected first. The sample spectrum is then recorded, and the background is automatically subtracted by the instrument software to yield the infrared absorption spectrum of BI₃.[4][5]
References
Unveiling the Structure of Solid Boron Triiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of solid boron triiodide (BI₃), a significant Lewis acid with applications in organic synthesis. This document delves into its crystallographic parameters, the experimental methodologies employed for its structural determination, and the relationship between its molecular geometry and solid-state packing.
Crystallographic Data of this compound
Solid this compound crystallizes in a hexagonal system, a structural characteristic it shares with boron trichloride (BCl₃).[1][2] The planar trigonal geometry of the individual BI₃ molecules is a defining feature that dictates the overall crystal packing.[3][4] Below is a summary of the key crystallographic data.
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [1][3][5] |
| Space Group | P6₃/m | [1][2][3][6] |
| Lattice Parameter (a) | 6.9909(2) Å - 7.00(1) Å | [1][3][5][6] |
| Lattice Parameter (c) | 7.3642(3) Å - 7.46(2) Å | [1][3][5][6] |
| B-I Bond Length | 2.10(4) Å - 2.112(8) Å | [1] |
| Molecules per Unit Cell (Z) | 2 | [1][5][6] |
| Molecular Geometry | Trigonal Planar | [3][4] |
Under extremely high pressures, this compound undergoes a phase transition, becoming metallic at approximately 23 GPa and superconducting above roughly 27 GPa.[1][3]
Experimental Determination of Crystal Structure
The crystallographic data for this compound has been primarily determined using X-ray powder diffraction techniques.[1][5] The following sections outline the typical experimental protocols for the synthesis of a suitable sample and its subsequent analysis.
Synthesis of Microcrystalline this compound
A common method for preparing a microcrystalline powder of this compound suitable for X-ray diffraction analysis involves the reaction of sodium borohydride (NaBH₄) with iodine (I₂).[1][2]
Protocol:
-
Reaction: Sodium borohydride is reacted with iodine.
-
Sublimation: The initial reaction product is purified via sublimation to yield microcrystalline this compound.
-
Sample Handling: Due to its sensitivity to temperature, air, and light, the resulting powder must be handled under controlled conditions.[1][2]
Another preparative route involves the direct reaction of boron with iodine at elevated temperatures (209.5 °C).[3]
X-ray Powder Diffraction Analysis
The determination of the crystal structure is achieved through the analysis of the diffraction pattern produced when X-rays interact with the crystalline sample.
Protocol:
-
Sample Preparation: The temperature-, air-, and light-sensitive this compound powder is carefully loaded into a capillary tube. For some measurements, the sample is collected at low temperatures, such as -73°C.[1][2]
-
Data Collection: An X-ray powder diagram is collected using a diffractometer.
-
Structure Refinement: The resulting diffraction pattern is analyzed using techniques such as Rietveld refinement to determine the crystal system, space group, and atomic positions.[1][2]
Structural Visualization
The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound and the hierarchical relationship from its molecular geometry to its crystal structure.
References
An In-depth Technical Guide to the Lewis Acidity of Boron Triiodide Compared to Other Boron Halides
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive analysis of the Lewis acidity of boron trihalides (BX₃, where X = F, Cl, Br, I), with a particular focus on the unexpectedly high acidity of boron triiodide. It delves into the theoretical underpinnings of this phenomenon, supported by quantitative experimental and computational data. Detailed experimental protocols for assessing Lewis acidity are also provided.
Introduction: The Anomaly of Boron Trihalide Lewis Acidity
Trivalent boron compounds are archetypal Lewis acids, widely utilized in organic synthesis as catalysts and reagents. A Lewis acid is defined as an electron-pair acceptor. Intuitively, one might predict the Lewis acidity of boron trihalides to follow the trend BF₃ > BCl₃ > BBr₃ > BI₃, based on the increasing electronegativity of the halogen substituents. The highly electronegative fluorine atoms in boron trifluoride (BF₃) are expected to withdraw the most electron density from the boron center, rendering it the most electron-deficient and thus the strongest Lewis acid.
However, extensive experimental evidence unequivocally demonstrates the opposite trend: the Lewis acidity of boron trihalides increases as the halogen gets heavier, with this compound (BI₃) being the strongest Lewis acid in the series.[1][2][3] This reversal of the expected order has been a subject of considerable academic discussion, and its explanation lies in a combination of electronic and steric factors, primarily the concepts of π-backbonding and reorganization energy.
Theoretical Framework
The Role of π-Backbonding
The traditional explanation for the observed trend in Lewis acidity involves the concept of pπ-pπ back-bonding.[2][3][4] In the planar BX₃ molecule, the boron atom is sp² hybridized, leaving a vacant 2p orbital perpendicular to the molecular plane. The halogen atoms, on the other hand, have filled p orbitals. These filled halogen p orbitals can overlap with the empty boron p orbital, donating electron density back to the boron atom. This interaction has π symmetry and is referred to as back-bonding.
The extent of this back-bonding is critically dependent on the overlap between the interacting orbitals.[4][5] In BF₃, the overlap between the boron 2p orbital and the fluorine 2p orbital is highly effective due to their similar size and energy.[4][6] This efficient back-donation of electron density significantly reduces the electron deficiency of the boron center in BF₃, thereby decreasing its Lewis acidity.[7] As we move down the halogen group to chlorine, bromine, and iodine, the p orbitals of the halogens become larger and more diffuse (3p for Cl, 4p for Br, 5p for I). This results in progressively poorer orbital overlap with the boron 2p orbital.[7][8] Consequently, the extent of π-backbonding decreases, leaving the boron atom in BI₃ the most electron-deficient and thus the most potent Lewis acid in the series.[8][9]
Caption: Orbital overlap efficiency in BF₃ vs. BI₃.
Reorganization Energy
A more refined explanation considers the energy required to change the geometry of the boron trihalide from its planar ground state to the pyramidal geometry it adopts upon forming an adduct with a Lewis base.[6][10] This energy is known as the reorganization or pyramidalization energy.
When a Lewis base attacks the boron center, the hybridization of the boron atom changes from sp² to sp³, and the molecule transitions from a trigonal planar to a pyramidal geometry. This geometric change disrupts the pπ-pπ back-bonding. The stronger the initial π-bond, the greater the energy penalty for this reorganization.
In BF₃, the strong pπ-pπ back-bonding provides significant stability to the planar structure. Therefore, a considerable amount of energy is required to break this π-interaction and pyramidalize the molecule, making the overall process of adduct formation less favorable.[11] In contrast, the B-I π-bond in BI₃ is very weak, so the energy penalty for reorganization is much lower.[12] This lower reorganization energy for BI₃ contributes significantly to its stronger Lewis acidity, as less energy is expended in preparing the Lewis acid for binding.[12]
Caption: The two-step process of Lewis adduct formation.
Quantitative Data
The Lewis acidity of boron trihalides has been quantified through various experimental and computational methods. The data consistently supports the trend BF₃ < BCl₃ < BBr₃ < BI₃.
Enthalpies of Adduct Formation
Calorimetric measurements of the enthalpy of formation (ΔHf) for adducts with various Lewis bases provide a direct thermodynamic measure of Lewis acid strength. A more negative ΔHf indicates a stronger interaction.
| Lewis Acid | Lewis Base | -ΔHf (kcal/mol) |
| BF₃ | Pyridine | 34.9 |
| BCl₃ | Pyridine | 41.1 |
| BBr₃ | Pyridine | 42.6 |
| BF₃ | Trimethylamine | 27.0 |
| BCl₃ | Trimethylamine | 32.5 |
| BBr₃ | Trimethylamine | 34.2 |
Data compiled from various sources. Note that exact values may vary slightly depending on the experimental conditions (e.g., solvent).
Gutmann-Beckett Acceptor Numbers
The Gutmann-Beckett method provides a convenient scale of Lewis acidity based on the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon interaction with a Lewis acid.[13] A higher Acceptor Number (AN) corresponds to a stronger Lewis acid.
| Lewis Acid | Solvent | Acceptor Number (AN) |
| BF₃ | CH₂Cl₂ | 89[13][14] |
| BCl₃ | CH₂Cl₂ | ~106[14] |
| BBr₃ | CH₂Cl₂ | ~110[14] |
| BI₃ | CH₂Cl₂ | 115[13][14] |
Note: The AN for BCl₃ and BBr₃ are often estimated to be higher than the original scale's maximum of 100, which was defined by SbCl₅.[14]
Computational Data
Density Functional Theory (DFT) and other high-level computational methods have been employed to calculate properties that correlate with Lewis acidity.
| Property | BF₃ | BCl₃ | BBr₃ | BI₃ |
| Reorganization Energy (kcal/mol) | ~11.5 | ~8.0 | ~7.0 | ~6.0 |
| B-X Bond Dissociation Energy (kcal/mol) | 153 | 106 | 88 | 67 |
| Calculated Electron Affinity (eV) | -0.605 | 0.046 | 0.375 | 0.934 |
Values are representative and sourced from computational studies. They illustrate the trend rather than being absolute experimental values.[1]
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol outlines a generalized procedure for determining the Acceptor Number of a boron trihalide using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid sample (e.g., BI₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes and standard laboratory glassware, dried in an oven
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Solvent and Reagent Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of boron trihalides. The solvent must be rigorously dried and degassed.
-
Stock Solution Preparation: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.05 M).
-
Sample Preparation:
-
In an NMR tube, add a precise volume of the Et₃PO stock solution.
-
In a separate vial inside the glovebox, accurately weigh a sample of the Lewis acid and dissolve it in a known volume of the deuterated solvent to create a solution of known concentration (e.g., 0.05 M).
-
Transfer a precise volume of the Lewis acid solution to the NMR tube containing the Et₃PO solution to achieve a 1:1 molar ratio.
-
-
NMR Analysis:
-
Acquire a ³¹P NMR spectrum of the final solution. An external reference, such as 85% H₃PO₄, should be used.
-
Record the chemical shift (δsample) of the Et₃PO-Lewis acid adduct.
-
-
Calculation of Acceptor Number (AN):
-
The AN is calculated using the formula: AN = 2.21 × (δsample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane, a non-coordinating solvent.[13]
-
Caption: Experimental workflow for determining Acceptor Numbers.
Implications for Researchers and Drug Development
The strong and tunable Lewis acidity of boron trihalides, particularly the potent acidity of BBr₃ and BI₃, makes them valuable reagents in various applications:
-
Catalysis: They are effective catalysts for a range of reactions, including Friedel-Crafts alkylations and acylations, aldol reactions, and Diels-Alder reactions. The choice of halide allows for fine-tuning of the catalytic activity.
-
Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered strong Lewis acid like a borane with a bulky Lewis base creates a "frustrated" pair that cannot form a classical adduct.[15] These FLPs are capable of activating small molecules like H₂, CO₂, and olefins, opening avenues for metal-free hydrogenation and other transformations.[15][16] The high acidity of BI₃ makes it an interesting candidate for developing novel FLP systems.
-
Drug Development: In medicinal chemistry, boronic acids are an important class of compounds. Understanding the factors that govern the Lewis acidity of the boron center is crucial for designing molecules with specific binding affinities for biological targets, such as enzyme active sites. While boron trihalides themselves are too reactive for direct therapeutic use, the principles governing their acidity inform the design of more complex boron-containing pharmacophores.
Conclusion
The Lewis acidity of boron trihalides presents a classic case where intuitive predictions based solely on electronegativity fail. The established order, BF₃ < BCl₃ < BBr₃ < BI₃, is a consequence of the interplay between π-backbonding and reorganization energy. This compound, possessing the weakest B-I π-bond and the lowest reorganization energy, stands as the strongest Lewis acid in the series. This understanding, supported by robust quantitative data, allows researchers to rationally select and utilize these powerful reagents in catalysis, materials science, and the design of novel chemical entities.
References
- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. The order of acidic strenght boron trihalides is: [allen.in]
- 3. The order of acidic strength of boron trihalides is class 12 chemistry CBSE [vedantu.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Synthesis of High-Purity Boron Triiodide: A Technical Guide for Researchers
An in-depth guide to the synthesis, purification, and handling of high-purity boron triiodide (BI₃) for research applications. This document provides detailed experimental protocols, a comparative analysis of synthetic methods, and key safety considerations.
This compound (BI₃) is a powerful Lewis acid and a versatile reagent in both organic and inorganic chemistry.[1] Its utility in the cleavage of ethers, as a precursor for boron-containing materials, and in the synthesis of other organoboron compounds makes it a valuable tool for researchers.[1] However, its reactivity and sensitivity to moisture necessitate careful handling and specific synthetic and purification techniques to obtain high-purity material suitable for demanding research applications. This guide details established methods for the synthesis and purification of this compound.
Synthetic Methodologies
Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, purity, and reaction conditions. The most common methods employed in a research setting are the direct reaction of boron with iodine and the reaction of an alkali metal borohydride with iodine.
Quantitative Comparison of Synthesis Methods
| Synthesis Method | Reactants | Typical Yield (%) | Purity (%) | Key Conditions | Advantages | Disadvantages |
| Direct Reaction of Elements | Boron (B), Iodine (I₂) | ~60 | >99 (after purification) | 209.5 °C | High purity achievable | High temperature required |
| Alkali Metal Borohydride Reaction | NaBH₄, I₂ | 20–40 | Variable | Molten iodine | Milder conditions than direct reaction | Vigorous reaction, potential for product loss |
| Alkali Metal Borohydride in Solvent | KBH₄, I₂ in cyclohexane | Not specified | ~93 | 60 °C, 1.5 h | Good purity, one-pot synthesis | Byproducts require removal |
| Halide Exchange | BCl₃, HI | Not specified | Not specified | High temperature | Utilizes common starting materials | Requires handling of corrosive gases |
Experimental Protocols
Safety Note: this compound is highly sensitive to moisture and air, reacting to form boric acid and hydroiodic acid.[2] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
Method 1: Synthesis from Potassium Borohydride and Iodine
This method describes the in situ generation of this compound, which can be adapted for isolation or used directly for subsequent reactions.
Materials:
-
Potassium borohydride (KBH₄)
-
Iodine (I₂)
-
Anhydrous cyclohexane
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium borohydride.
-
Add molecular iodine and anhydrous cyclohexane to the flask.
-
Seal the flask and heat the mixture to 60 °C in a silicone oil bath with vigorous stirring (e.g., 700 RPM) for 1.5 hours. The disappearance of the purple color of iodine indicates the formation of this compound.[1]
-
Allow the reaction flask to cool to room temperature. The resulting mixture contains this compound and can be used for further reactions or subjected to purification.
Method 2: Synthesis from Elemental Boron and Iodine
This method is a direct and effective way to produce high-purity this compound.
Materials:
-
Amorphous boron powder
-
Iodine (I₂)
Procedure:
-
In a sealed reaction vessel under an inert atmosphere, combine amorphous boron powder and iodine.
-
Heat the vessel to 209.5 °C.[2]
-
Maintain this temperature to allow the reaction to proceed to completion.
-
After cooling, the crude this compound can be purified by sublimation or distillation.
Purification of this compound
Due to the nature of the starting materials and potential side reactions, the synthesized this compound often requires purification. The most effective methods are sublimation and distillation, which take advantage of the volatility of BI₃.[1]
Purification by Vacuum Sublimation
Apparatus:
-
Sublimation apparatus (with a cold finger)
-
Heating mantle or oil bath
-
Vacuum pump
-
Schlenk line for inert atmosphere manipulation
Procedure:
-
Transfer the crude this compound to the sublimation apparatus under an inert atmosphere.
-
Assemble the apparatus and attach it to a Schlenk line.
-
Evacuate the apparatus to a low pressure.
-
Gently heat the bottom of the sublimation apparatus containing the crude product using a heating mantle or oil bath.
-
Cool the cold finger with circulating cold water or a dry ice/acetone slurry.
-
Pure this compound will sublime onto the cold finger as colorless crystals, leaving non-volatile impurities behind.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature.
-
Carefully bring the apparatus back to atmospheric pressure with an inert gas before disassembling it in a glovebox to collect the purified product.
Caption: Synthesis and Purification Workflow for this compound.
Characterization
The purity of the synthesized this compound can be assessed by various analytical techniques:
-
Melting Point: Pure this compound has a melting point of 49.9 °C.[2] A sharp melting point close to this value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a powerful tool for characterizing boron compounds. A single resonance at the expected chemical shift for BI₃ would indicate a pure sample.
-
X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the synthesized material.[3]
Applications in Research
High-purity this compound is a valuable reagent in various research areas:
-
Organic Synthesis: It is widely used for the cleavage of C-O bonds in ethers, esters, and alcohols.[1]
-
Materials Science: BI₃ serves as a precursor in chemical vapor deposition (CVD) processes for creating boron-containing semiconductor materials and thin films.[1]
-
Catalysis: Its strong Lewis acidity makes it an effective catalyst in various chemical transformations, including halogenation and polymerization reactions.
Caption: Applications of High-Purity this compound in Research.
References
Spectroscopic Profile of Boron Triiodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for boron triiodide (BI₃), a potent Lewis acid with applications in organic synthesis and materials science. This document compiles infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data, alongside detailed experimental considerations for the handling and analysis of this reactive compound.
Introduction
This compound is a crystalline solid that is highly sensitive to moisture and air.[1] Its strong Lewis acidity makes it a valuable reagent for the cleavage of ethers and esters, and as a catalyst in various organic transformations. A thorough understanding of its spectroscopic properties is crucial for its characterization, purity assessment, and for studying its interactions with other molecules. This guide summarizes the key spectroscopic data and provides insights into the methodologies used for their acquisition.
Spectroscopic Data
The vibrational and nuclear magnetic resonance spectroscopic data for this compound are summarized in the following tables.
Infrared (IR) Spectroscopy
The fundamental vibrational frequencies of this compound observed in the infrared spectrum vary with the physical state of the sample.
Table 1: Infrared Spectral Data for this compound (cm⁻¹)
| Phase | ν₁ (A₁') | ν₂ (A₂") | ν₃ (E') | ν₄ (E') |
| Gas | - | 470 | 691 | 155 |
| CS₂ Solution | 190 | 465 | 667 | 152 |
| Solid | - | 450 | 630 | 145 |
Data sourced from literature reports. The ν₁ mode is IR inactive in the gas and solid phases for a planar D₃h molecule.
Raman Spectroscopy
Raman spectroscopy provides complementary information on the vibrational modes of this compound.
Table 2: Raman Spectral Data for Crystalline this compound at 77 K (cm⁻¹)
| Vibrational Mode | Frequency (cm⁻¹) |
| ν₁ (A₁') | 192.5 |
| ν₃ (E') | 632.0 |
| ν₄ (E') | 146.5 |
| Lattice Modes | 36.0, 47.5, 62.5 |
Data obtained from studies on crystalline films.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is a powerful tool for characterizing boron compounds. Due to the quadrupolar nature of the boron nucleus, the signals are typically broad.
Table 3: ¹¹B NMR Spectroscopic Data for this compound
| Parameter | Value |
| Chemical Shift (δ) | ~ -7.5 ppm |
The chemical shift is relative to BF₃·OEt₂. The observed chemical shift can be influenced by the solvent and concentration.
Experimental Protocols
The acquisition of high-quality spectroscopic data for this compound requires careful handling due to its reactivity. The following sections outline key experimental considerations.
Handling of Air- and Moisture-Sensitive this compound
This compound readily hydrolyzes in the presence of moisture and can react with atmospheric oxygen. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques. Glassware should be rigorously dried in an oven prior to use.
Infrared (IR) Spectroscopy of Solid this compound
-
Sample Preparation : A common method for obtaining the IR spectrum of solid BI₃ is to prepare a Nujol mull.[3] In an inert atmosphere, a small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste. This paste is then spread between two infrared-transparent windows (e.g., KBr or CsI plates). Alternatively, a diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) experiment can be performed on the finely ground powder.[4]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the Nujol and plates should be recorded and subtracted from the sample spectrum.
Raman Spectroscopy of Crystalline this compound
-
Sample Preparation : Crystalline this compound can be purified by vacuum sublimation. For analysis, the sample can be sealed in a glass capillary under an inert atmosphere. For low-temperature measurements, the sample can be deposited as a film on a cold finger of a cryostat.[2]
-
Instrumentation : A Raman spectrometer equipped with a suitable laser source is required. For this compound, a Krypton ion laser (e.g., 647.1 nm line) has been used to avoid fluorescence.[2]
-
Data Acquisition : The scattered light is collected and analyzed by the spectrometer. The spectral resolution should be sufficient to resolve the vibrational bands and any potential lattice modes in the solid state.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Solvent Selection : this compound is soluble in non-protic, anhydrous solvents such as carbon disulfide (CS₂) or deuterated chloroform (CDCl₃). The chosen solvent must be thoroughly dried and degassed to prevent reaction with the sample.
-
NMR Tube : It is crucial to use quartz NMR tubes for ¹¹B NMR spectroscopy. Standard borosilicate glass tubes contain boron and will produce a broad background signal that can obscure the signal from the sample.[5][6]
-
Procedure : In an inert atmosphere, a solution of this compound is prepared by dissolving a known quantity of the solid in the deuterated solvent directly within the quartz NMR tube, which is then sealed.
-
-
Instrumentation : A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency is used.
-
Data Acquisition : A standard one-pulse ¹¹B NMR experiment is typically performed. The spectral width should be set to encompass the expected chemical shift range for three-coordinate boron compounds. Proton decoupling is generally not necessary unless B-H couplings are present in derivatives. The spectrum is referenced externally to a standard, commonly BF₃·OEt₂.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
A Comprehensive Technical Guide to the Thermochemical Properties and Stability of Boron Triiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermochemical properties and stability of Boron triiodide (BI₃). This compound is a highly reactive, crystalline solid that serves as a potent Lewis acid and a versatile reagent in organic synthesis and materials science.[1][2] A thorough understanding of its thermochemical behavior is critical for its safe handling, application in chemical processes, and the development of novel synthetic methodologies.
Thermochemical Data of this compound
The following tables summarize the key thermochemical and physical properties of this compound.
Table 1: Thermochemical Properties of this compound
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation (solid) | ΔfH⦵298 | -37.2 | kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | 71.13 | kJ/mol |
| Standard Molar Entropy (solid) | S⦵298 | 200 | J/mol·K |
| Standard Molar Entropy (gas) | S°gas,1 bar | 348.64 | J/mol·K |
| Heat Capacity (solid) | C | 71 | J/mol·K |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | 20.89 | kJ/mol |
| Enthalpy of Vaporization | ΔHvap | 40.5 | kJ/mol |
Data sourced from references[2][3][4].
Table 2: Physical Properties of this compound
| Property | Value | Units |
| Molar Mass | 391.52 | g/mol |
| Appearance | White to reddish crystalline solid | - |
| Density | 3.35 (at 50 °C) | g/cm³ |
| Melting Point | 49.9 | °C |
| Boiling Point | 210 | °C |
| Crystal Structure | Hexagonal | - |
Data sourced from reference[3].
Stability and Reactivity of this compound
This compound is a thermodynamically unstable compound that is highly sensitive to moisture and air.[2] It readily undergoes hydrolysis in the presence of water to form boric acid and hydroiodic acid.[3] The compound is also known to decompose upon heating.[2]
Thermal Decomposition
While a specific decomposition temperature is not consistently reported, it is known that this compound is easily decomposed when heated.[2] The decomposition pathway at high temperatures (800-1500°C) is utilized in processes like chemical vapor deposition (CVD) to produce high-purity boron.[1]
References
Solubility of Boron Triiodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Boron triiodide (BI₃) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, best-practice experimental protocol for its quantitative determination. This compound is a powerful Lewis acid and a versatile reagent in organic synthesis; a thorough understanding of its solubility is crucial for its effective use in research and development.[1][2]
Overview of this compound Properties
This compound is a crystalline solid with a trigonal planar molecular geometry.[3] It is known for its strong Lewis acidity, exceeding that of other boron trihalides, which dictates much of its chemical reactivity and solubility.[1] BI₃ is highly sensitive to moisture and air, hydrolyzing to boric acid and hydroiodic acid.[2][3] This reactivity necessitates careful handling and the use of anhydrous solvents and inert atmospheres during experimental procedures.
Qualitative Solubility of this compound
Based on available chemical literature, this compound exhibits solubility in a range of non-polar and polar aprotic organic solvents. This solubility is a key factor in its application as a reagent in various chemical transformations.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Type | Solubility | Reference |
| Carbon Disulfide | CS₂ | Non-polar | Soluble | [3] |
| Benzene | C₆H₆ | Non-polar | Soluble | [3] |
| Chloroform | CHCl₃ | Polar aprotic | Soluble | [3] |
| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble | [3] |
| Hexane | C₆H₁₄ | Non-polar | Mentioned as a solvent in synthesis, suggesting some solubility/reactivity. | [1] |
| Toluene | C₇H₈ | Non-polar | Mentioned as a solvent in synthesis. | [1] |
It is important to note that while BI₃ is soluble in these solvents, it can also react with them, especially those that can act as Lewis bases. For instance, its strong Lewis acidity allows it to form stable adducts with ethers, amines, and other electron-pair donors.[1]
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is designed to account for the reactive nature of BI₃.
Materials and Equipment
-
This compound (BI₃): High purity, stored under an inert atmosphere.
-
Anhydrous Organic Solvent: Desired solvent, freshly distilled and dried over an appropriate drying agent.
-
Inert Gas: Argon or Nitrogen (high purity).
-
Schlenk Line or Glovebox: For handling air- and moisture-sensitive materials.
-
Thermostatically Controlled Shaker Bath or Stirrer Hotplate: To maintain constant temperature.
-
Analytical Balance: Accurate to at least 0.1 mg.
-
Glassware: Schlenk flasks, syringes, cannulas, and filtration apparatus (e.g., Schlenk filter stick with a fine porosity frit), all oven-dried and cooled under inert gas.
-
Analytical Instrumentation: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for boron concentration determination.[4][5]
-
Standard Solutions: Certified boron standard for calibration of the analytical instrument.
Experimental Procedure
-
Preparation of Saturated Solution:
-
Under an inert atmosphere (glovebox or Schlenk line), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and place it in a thermostatically controlled shaker bath or on a stirrer hotplate set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid BI₃ to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solid particles. This step must be performed while maintaining the inert atmosphere and constant temperature.
-
Transfer the filtered aliquot to a pre-weighed, sealed container.
-
-
Sample Analysis:
-
Determine the mass of the withdrawn aliquot.
-
Carefully quench the aliquot in a suitable matrix for analysis (e.g., by controlled hydrolysis in a basic solution to form a stable borate solution).
-
Dilute the quenched sample to a known volume with deionized water.
-
Analyze the boron concentration of the diluted sample using a calibrated ICP-OES or ICP-MS instrument.[4][5] Colorimetric methods using reagents like curcumin or azomethine-H can also be adapted for boron quantification.[6][7]
-
-
Calculation of Solubility:
-
From the measured boron concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as grams of BI₃ per 100 mL of solvent ( g/100 mL) or moles of BI₃ per liter of solvent (mol/L).
-
Safety Precautions
-
This compound is corrosive and reacts violently with water.[8] All handling should be performed by trained personnel in a controlled environment (glovebox or fume hood with a Schlenk line).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure all glassware is dry and the solvents are anhydrous to prevent exothermic reactions and the release of toxic fumes.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is scarce, its qualitative solubility in non-polar and polar aprotic solvents is well-established. The experimental protocol detailed in this guide provides a robust framework for researchers to determine precise solubility values, which are essential for optimizing reaction conditions and developing new synthetic methodologies. The highly reactive nature of this compound necessitates stringent adherence to anhydrous and inert techniques for accurate and safe solubility measurements. Future research to quantify the solubility of BI₃ in a wider range of organic solvents would be a valuable contribution to the field of synthetic chemistry.
References
- 1. This compound | High-Purity Reagent for Research [benchchem.com]
- 2. dn720701.ca.archive.org [dn720701.ca.archive.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Reaction of Boron Triiodide with Water and Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron triiodide (BI₃) is a powerful Lewis acid with unique reactivity, distinct from its lighter boron trihalide counterparts.[1] Its interaction with water and protic solvents is of significant interest in various chemical transformations, including catalysis and organic synthesis. This technical guide provides a comprehensive overview of the reaction of this compound with water and other protic solvents, detailing the reaction mechanisms, experimental protocols, and quantitative data. The information presented herein is intended to be a valuable resource for researchers and professionals working in fields where the chemistry of boron compounds is pivotal.
Reaction with Water: Hydrolysis of this compound
This compound reacts readily with water in a process known as hydrolysis, yielding boric acid (B(OH)₃) and hydroiodic acid (HI).[2] The overall balanced chemical equation for this reaction is:
BI₃ + 3H₂O ⇌ B(OH)₃ + 3HI[2]
This reaction is vigorous and highlights the high sensitivity of this compound to moisture.[2]
Reaction Mechanism
The hydrolysis of this compound is believed to proceed through a stepwise mechanism involving the formation of intermediate species. Experimental evidence suggests that a BI₃·OH₂ adduct may initially form, which then undergoes further reaction.[1] The hydrolysis ultimately leads to the formation of boric acid and hydroiodic acid.[1]
A proposed pathway for the hydrolysis of this compound involves the initial coordination of a water molecule to the Lewis acidic boron center. This is followed by the elimination of hydrogen iodide and subsequent replacement of the remaining iodine atoms with hydroxyl groups.
Quantitative Data
While the qualitative aspects of this compound hydrolysis are well-established, detailed kinetic studies providing specific rate constants are not extensively reported in the literature. However, NMR monitoring has been used to observe the consumption of BI₃ and the formation of intermediates and products over time.
In one study, the hydrolysis of BI₃ (0.25 M) with water (0.25 M) was monitored by ¹¹B NMR. The consumption of BI₃ was observed to be rapid, with new peaks appearing in the ¹¹B NMR spectrum, suggesting the formation of various boron-containing intermediates.[1]
| Reactant | Initial Concentration | Solvent | Monitoring Technique | Observations | Reference |
| BI₃ | 0.25 M | - | ¹¹B NMR | Rapid consumption of BI₃, appearance of new boron species. | [1] |
| H₂O | 0.25 M | - | ¹¹B NMR | [1] |
Table 1: Summary of Quantitative Data for this compound Hydrolysis
Experimental Protocol: Monitoring Hydrolysis by ¹¹B NMR Spectroscopy
The following protocol provides a general framework for monitoring the hydrolysis of this compound using ¹¹B NMR spectroscopy, based on methodologies described in the literature.[1]
Materials:
-
This compound (BI₃)
-
Anhydrous solvent (e.g., a deuterated aprotic solvent in which BI₃ is soluble)
-
Deuterated water (D₂O)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous deuterated solvent in a glovebox or under an inert atmosphere to prevent premature hydrolysis.
-
Transfer a known volume of the BI₃ solution to an NMR tube.
-
Acquire an initial ¹¹B NMR spectrum of the BI₃ solution to serve as a baseline.
-
Carefully add a stoichiometric amount of D₂O to the NMR tube.
-
Immediately begin acquiring a series of time-resolved ¹¹B NMR spectra to monitor the disappearance of the BI₃ signal and the appearance of new signals corresponding to hydrolysis intermediates and the final boric acid product.
-
Integrate the signals at each time point to determine the relative concentrations of the different boron species and to follow the reaction progress.
Reaction with Protic Solvents: Alcohols
The reaction of this compound with alcohols (solvolysis) is a less explored area compared to its hydrolysis. However, based on the known reactivity of other boron halides, several reaction pathways can be anticipated. Boron trihalides are known to react with alcohols, often leading to the formation of alkoxyboranes and alkyl halides.[3] Given that BI₃ is the strongest Lewis acid among the stable boron trihalides, its reactions with alcohols are expected to be vigorous.[4]
Potential Reaction Pathways
The reaction of this compound with alcohols can potentially lead to a variety of products depending on the stoichiometry of the reactants and the reaction conditions. The initial step is likely the formation of an alcohol-BI₃ adduct. Subsequent reactions can lead to the stepwise replacement of the iodide atoms with alkoxy groups, forming alkoxyboron iodides and ultimately trialkoxyboranes. Concurrently, the reaction can also lead to the cleavage of the C-O bond of the alcohol, yielding an alkyl iodide.
Reactivity with Different Classes of Alcohols
The reactivity of this compound is expected to vary with the steric hindrance of the alcohol.
-
Primary Alcohols (e.g., Methanol, Ethanol): Reactions with primary alcohols are likely to proceed readily, leading to the formation of trialkoxyboranes.
-
Secondary Alcohols (e.g., Isopropanol): Increased steric bulk may slow down the rate of substitution at the boron center.
-
Tertiary Alcohols (e.g., tert-Butanol): Due to significant steric hindrance, the formation of a stable trialkoxyborane may be less favorable. C-O bond cleavage to form the corresponding alkyl iodide might become a more dominant pathway.
Quantitative Data and Experimental Protocols
Summary and Future Outlook
The reaction of this compound with water is a rapid and complete hydrolysis to boric acid and hydroiodic acid. The mechanism likely involves the formation of a water adduct and subsequent stepwise substitution. While the qualitative aspects are understood, there is a need for more detailed kinetic studies.
The reactions of this compound with alcohols represent a promising but underexplored area of its chemistry. The high Lewis acidity of BI₃ suggests a high reactivity towards alcohols, potentially leading to the synthesis of various organoboron compounds or serving as a method for alcohol activation. Future research should focus on systematic studies of these reactions, including:
-
Detailed kinetic analysis of the hydrolysis and alcoholysis reactions.
-
Isolation and characterization of reaction intermediates.
-
Investigation of the product distribution with different classes of alcohols under various reaction conditions.
-
Exploration of the synthetic applications of these reactions in organic and materials chemistry.
A deeper understanding of the interactions between this compound and protic solvents will undoubtedly expand its utility as a versatile reagent in modern chemistry.
References
An In-depth Technical Guide to the Electron Ionization Mass Spectrum of Boron Triiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrum of boron triiodide (BI₃). It includes a detailed analysis of its fragmentation pattern, quantitative data, and the experimental protocols typically employed for such analyses. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who utilize mass spectrometry for the characterization of inorganic compounds.
Core Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique widely used in mass spectrometry, particularly for the analysis of volatile and thermally stable compounds.[1] In the EI source, the gaseous sample molecules are bombarded by a high-energy electron beam, typically accelerated to 70 electron volts (eV).[2][3] This energetic collision imparts enough energy to eject an electron from the analyte molecule (M), resulting in the formation of a positively charged molecular ion (M•+).[3]
Due to the high energy of the electron beam, the molecular ion is often formed in a highly excited state. This excess internal energy can lead to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[3] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The unique fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation and compound identification.[2]
Experimental Protocol for this compound Analysis
Obtaining a high-quality electron ionization mass spectrum of this compound requires careful attention to the experimental parameters. While specific instrument settings can vary, the following protocol outlines a general methodology for the analysis of volatile and reactive inorganic halides like BI₃.
Sample Preparation and Introduction:
-
Sample Handling: this compound is highly sensitive to moisture and should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Introduction Method: For a volatile solid like BI₃, a direct insertion probe (DIP) is a suitable method for sample introduction. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.
-
Volatilization: The probe is gently heated to sublime the this compound directly into the gas phase within the ion source. The rate of heating should be controlled to ensure a steady introduction of the sample.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (a standard condition that allows for reproducible fragmentation patterns and comparison with spectral libraries).[2]
-
Ion Source Temperature: Typically maintained between 150-250 °C. For a reactive compound like BI₃, a lower temperature within this range is advisable to minimize thermal decomposition before ionization.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Vacuum: A high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr) is maintained in the mass spectrometer to ensure a long mean free path for the ions.
The general workflow for this experimental protocol is illustrated in the diagram below.
Electron Ionization Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a series of peaks that correspond to the molecular ion and its subsequent fragmentation products. The quantitative data for the principal ions are summarized in the table below, based on data from the NIST Chemistry WebBook.[4][5]
| m/z | Assignment | Relative Abundance (%) |
| 11 | B⁺ | 4.5 |
| 127 | I⁺ | 20.0 |
| 138 | BI⁺ | 8.5 |
| 265 | BI₂⁺ | 100.0 |
| 392 | BI₃⁺ (Molecular Ion) | 65.0 |
Note: The m/z values are based on the most abundant isotopes (¹¹B and ¹²⁷I). The presence of the ¹⁰B isotope will result in corresponding peaks at one mass unit lower, with an intensity of approximately 20% of the ¹¹B-containing ion.
Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion (BI₃⁺) proceeds through the sequential loss of iodine radicals. This is a common fragmentation pattern for halogenated compounds, where the cleavage of the carbon-halogen or in this case, the boron-halogen bond, is a primary fragmentation route.[6]
The proposed fragmentation pathway is as follows:
-
Formation of the Molecular Ion: The initial event is the ionization of the this compound molecule to form the molecular ion, BI₃⁺, at m/z 392.
-
Loss of the First Iodine Radical: The molecular ion is energetically unstable and readily loses an iodine radical (I•) to form the more stable BI₂⁺ ion at m/z 265. This fragment is the base peak in the spectrum, indicating its high relative stability.
-
Loss of the Second Iodine Radical: The BI₂⁺ ion can further fragment by losing another iodine radical to form the BI⁺ ion at m/z 138.
-
Formation of Atomic Ions: The spectrum also shows the presence of the atomic boron ion (B⁺) at m/z 11 and the iodine cation (I⁺) at m/z 127. The I⁺ ion is likely formed from the various iodine-containing fragments, while the B⁺ ion is the result of the complete loss of all iodine atoms.
This logical relationship of the fragmentation cascade is depicted in the following diagram:
Conclusion
The electron ionization mass spectrum of this compound provides a clear and interpretable fragmentation pattern that is consistent with the principles of mass spectrometry for inorganic halides. The dominant fragmentation pathway involves the sequential loss of iodine radicals, with the BI₂⁺ ion being the most abundant species. This technical guide, with its detailed data, experimental protocol, and pathway visualization, serves as a practical resource for the analysis and characterization of this compound and similar compounds in a research and development setting.
References
Gas-Phase Thermochemistry of Boron Triiodide: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the gas-phase thermochemical data for Boron triiodide (BI₃). It is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and detailed thermodynamic information. This document summarizes key quantitative data, outlines the experimental methodologies employed for their determination, and illustrates the relationships between these properties.
Quantitative Thermochemical Data
The thermochemical properties of gaseous this compound are crucial for understanding its behavior in various chemical processes, including its synthesis, purification, and application in chemical vapor deposition. The following tables summarize the key quantitative data sourced from the NIST-JANAF Thermochemical Tables and other relevant literature.[1]
Table 1: Standard Enthalpy of Formation and Standard Entropy
This table presents the standard enthalpy of formation (ΔfH°gas) and standard entropy (S°gas,1 bar) for gaseous this compound at 298.15 K.
| Quantity | Value | Units | Reference |
| ΔfH°gas (298.15 K) | 71.13 | kJ/mol | --INVALID-LINK--[1] |
| S°gas,1 bar (298.15 K) | 348.64 | J/mol·K | --INVALID-LINK--[1] |
Table 2: Gas Phase Heat Capacity (Shomate Equation)
The heat capacity (Cp°) of gaseous this compound as a function of temperature can be calculated using the Shomate equation. The equation is of the form:
Cp° = A + Bt + Ct² + D*t³ + E/t²
where t is the temperature in Kelvin divided by 1000. The coefficients for this compound are provided in the table below, valid over the temperature range of 298 to 6000 K.[1]
| Coefficient | Value |
| A | 80.75706 |
| B | 2.015451 |
| C | -0.542836 |
| D | 0.046149 |
| E | -0.967621 |
Source: Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, J. Phys. Chem. Ref. Data, Monograph 9, 1998, 1-1951.[1]
Experimental Protocols
2.1 Enthalpy of Formation
The standard enthalpy of formation of gaseous compounds like this compound is often determined through a combination of calorimetric measurements and vapor pressure data.
-
Bomb Calorimetry: For the solid phase, the enthalpy of formation can be determined by reacting the compound with a powerful oxidizing agent (like fluorine) in a bomb calorimeter.[2] The heat released during the reaction is measured, and through a series of thermochemical cycles, the enthalpy of formation of the product (in this case, BI₃) can be calculated.
-
Enthalpy of Sublimation: To obtain the gas-phase enthalpy of formation, the enthalpy of sublimation of solid this compound is required. This is typically determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
2.2 Vapor Pressure and Enthalpy of Sublimation
A key study on the vapor pressure of this compound was conducted by Andersen and Belz in 1953.[3] While the full experimental text is not widely accessible, the general methodology for such measurements involves:
-
Isoteniscope or Effusion Methods: The vapor pressure of a substance as a function of temperature can be measured using an isoteniscope, where the pressure of an inert gas is adjusted to balance the vapor pressure of the sample. Alternatively, Knudsen effusion mass spectrometry (KEMS) can be used, where the rate of effusion of the vapor through a small orifice into a vacuum is measured.[1][4][5] The mass of the effused vapor is determined, and from this, the vapor pressure can be calculated.
-
Data Analysis: The logarithm of the vapor pressure is then plotted against the inverse of the temperature (1/T). The slope of this plot is directly proportional to the enthalpy of sublimation (ΔH°sub).
2.3 Heat Capacity
The heat capacity of a gas can be determined experimentally or calculated from spectroscopic data.
-
Calorimetric Methods: Experimental determination of the heat capacity of gases can be achieved using flow calorimeters, where a known amount of heat is supplied to a flowing gas, and the resulting temperature change is measured.
-
Spectroscopic Methods: For many molecules, including this compound, the heat capacity is calculated from statistical mechanics using molecular parameters obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[6] The vibrational frequencies, rotational constants, and other molecular properties are used to calculate the vibrational, rotational, and translational contributions to the heat capacity. The data presented in the NIST WebBook for this compound are based on such calculations, which are then fitted to the Shomate equation for ease of use.[1]
Visualization of Thermochemical Relationships
The following diagram illustrates the logical flow and relationship between the experimental measurements and the derived thermochemical properties for gaseous this compound.
References
Methodological & Application
Application Notes and Protocols for Boron Triiodide as a Reagent for Ether Cleavage in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether cleavage is a fundamental transformation in organic synthesis, crucial for the deprotection of hydroxyl groups in complex molecules, including natural products and active pharmaceutical ingredients. Among the various reagents employed for this purpose, boron trihalides are particularly effective due to their high Lewis acidity. While boron tribromide (BBr₃) is the most extensively studied and utilized reagent in this class, boron triiodide (BI₃) is recognized as a more potent, albeit less documented, alternative. This document provides detailed application notes and protocols for the use of this compound in ether cleavage, drawing upon available literature for specific BI₃ applications and supplementing with the well-established methodologies of BBr₃ as a representative boron trihalide.
Mechanism of Action
The cleavage of ethers by boron trihalides (BX₃) is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. The subsequent pathway for C-O bond scission is dependent on the nature of the ether's alkyl or aryl substituents.
-
For primary and methyl ethers , the reaction generally proceeds through an Sₙ2 mechanism. A halide ion, acting as a nucleophile, attacks the less sterically hindered carbon atom, leading to the displacement of a dihaloboryl alkoxide.
-
For tertiary, benzylic, or allylic ethers , which can form stable carbocations, the reaction is more likely to follow an Sₙ1 pathway. Following the formation of the initial adduct, the C-O bond cleaves to generate a carbocation and a dihaloboryl alkoxide. The carbocation is then trapped by a halide ion.
-
For aryl methyl ethers , recent studies on BBr₃ suggest a more complex bimolecular mechanism may be at play, where one ether-boron trihalide adduct acts as a halide donor to a second adduct. This can explain why substoichiometric amounts of the reagent can sometimes be effective.[1][2]
It is presumed that the mechanism for this compound is analogous to that of boron tribromide.
Scope and Limitations
Substrate Scope:
-
Aryl Methyl Ethers: Boron trihalides are particularly effective for the demethylation of aryl methyl ethers to yield phenols, a common step in the synthesis of natural products.
-
Alkyl Ethers: Both symmetrical and unsymmetrical alkyl ethers can be cleaved. For unsymmetrical ethers, the regioselectivity is dictated by the reaction mechanism, with Sₙ2 pathways favoring attack at the less sterically hindered carbon and Sₙ1 pathways proceeding via the more stable carbocation.
-
Functional Group Tolerance: Boron trihalides exhibit good tolerance for a range of functional groups. However, being strong Lewis acids, they can interact with other basic functionalities in the substrate. Esters and lactones, for instance, may be cleaved under more forcing conditions.
Limitations:
-
Reactivity and Handling: this compound is a highly reactive and moisture-sensitive solid. All manipulations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Chemoselectivity: In molecules possessing multiple ether linkages, achieving selective cleavage can be challenging and often requires careful optimization of reaction conditions, including temperature, stoichiometry, and reaction time.
-
In-situ Generation: Due to its reactivity and handling challenges, an alternative approach involves the in situ generation of this compound, for instance, from the reaction of a borane-amine complex with iodine.
Quantitative Data
Cleavage of Ethers with this compound-N,N-diethylaniline Complex
The following data is for the cleavage of various ethers using a this compound-N,N-diethylaniline complex, generated in situ.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Methoxynaphthalene | 2-Naphthol | 94 |
| 2 | 4-Bromoanisole | 4-Bromophenol | 72 |
| 3 | 4-tert-Butylanisole | 4-tert-Butylphenol | 96 |
| 4 | Dibenzyl ether | Benzyl iodide | 88 |
Representative Demethylation of Aryl Methyl Ethers with Boron Tribromide
As a well-documented analogue, the following table provides typical reaction conditions and yields for the demethylation of various aryl methyl ethers using BBr₃.
| Entry | Substrate | BBr₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | 1.1 | DCM | 0 | 4 | 95 |
| 2 | 4-Bromoanisole | 1.2 | DCM | rt | 6 | 92 |
| 3 | 3,5-Dimethoxytoluene | 2.2 | DCM | -78 to rt | 12 | 85 |
| 4 | 4-Methoxyacetophenone | 1.5 | DCM | 0 to rt | 5 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Ether Cleavage using in situ Generated this compound-N,N-diethylaniline Complex
This protocol is based on a reported procedure for the dealkylation of ethers using a BI₃-amine complex.
Materials:
-
Ether substrate (1.0 equiv.)
-
Borane-N,N-diethylaniline complex (1.0 equiv.)
-
Iodine (3.0 equiv.)
-
Anhydrous benzene
-
Hydrochloric acid (aqueous solution)
-
Ether (for extraction)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen flushed flasks, septa, syringes)
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, prepare a solution of the borane-N,N-diethylaniline complex in anhydrous benzene.
-
Generation of BI₃ Complex: To the stirred solution, add solid iodine in one portion. The reaction mixture will typically darken.
-
Substrate Addition: Add a solution of the ether substrate in anhydrous benzene to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench with water. Acidify the aqueous layer with hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Demethylation of an Aryl Methyl Ether with Boron Tribromide
This is a general and widely used protocol that can serve as a starting point for optimization with other boron trihalides.
Materials:
-
Aryl methyl ether (1.0 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (1.0 M solution in DCM, 1.0 - 3.0 equiv.)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aryl methyl ether and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the boron tribromide solution dropwise via syringe while maintaining the low temperature. A precipitate may form upon addition.
-
Reaction: Allow the reaction to stir at the low temperature or warm to room temperature, depending on the substrate's reactivity. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of methanol.
-
Work-up: Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude phenol can be purified by flash column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: General mechanisms for ether cleavage by boron trihalides (BX₃).
Caption: A typical experimental workflow for ether cleavage.
References
Applications of Boron Triiodide in Materials Science and Chemical Vapor Deposition
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Boron triiodide (BI₃) in materials science, with a specific focus on its application in Chemical Vapor Deposition (CVD). This compound is a versatile precursor and dopant source for the synthesis of advanced materials.[1][2][3]
P-Type Doping of Silicon using this compound CVD
Application Note:
This compound is an effective precursor for the p-type doping of silicon in semiconductor manufacturing.[4] The process involves the thermal decomposition of BI₃ in a CVD reactor, leading to the incorporation of boron atoms into the silicon lattice. This creates "holes" as majority charge carriers, thereby imparting p-type semiconductor characteristics.[4] The doping level can be precisely controlled by adjusting process parameters such as temperature, pressure, and precursor flow rate. While other boron precursors like diborane (B₂H₆), boron trichloride (BCl₃), and boron tribromide (BBr₃) are also used, BI₃ offers an alternative solid source of boron.[5]
Experimental Protocol:
This protocol is adapted from established CVD processes for boron doping using analogous precursors like BBr₃.[6][7] Researchers should optimize these parameters for their specific BI₃ source and CVD system.
1. Substrate Preparation:
- Begin with n-type silicon wafers with a (100) orientation.
- Perform a standard RCA clean to remove organic and inorganic contaminants.
- A final dip in a dilute hydrofluoric acid (HF) solution is necessary to remove the native oxide layer immediately before loading into the CVD reactor.
2. CVD Process:
- Precursor Handling: this compound is a solid and is moisture-sensitive. It should be handled in an inert atmosphere (e.g., a glovebox). The BI₃ source is typically heated in a bubbler to generate sufficient vapor pressure for delivery to the reactor.
- Reactor Setup: Place the cleaned silicon wafers in a quartz boat and load them into the LPCVD furnace.
- Process Parameters:
- Base Pressure: Evacuate the reactor to a base pressure of approximately 5 mTorr.
- Deposition Temperature: Heat the furnace to a deposition temperature in the range of 850-1050°C.
- Precursor Delivery: Introduce the BI₃ vapor into the reactor using a carrier gas, such as Nitrogen (N₂) or Argon (Ar). The flow rate of the carrier gas will determine the partial pressure of BI₃.
- Process Gases: A mixture of N₂ and O₂ can be used as the ambient gas during deposition and drive-in.
- Deposition and Drive-in: The process typically consists of a pre-deposition step to form a boron-rich layer on the silicon surface, followed by a drive-in step at a higher temperature to diffuse the boron atoms into the silicon bulk.
- Cool-down: After the deposition and drive-in steps, cool the furnace down to room temperature under a continuous flow of inert gas.
3. Post-Deposition Characterization:
- Sheet Resistance: Measure the sheet resistance of the doped layer using a four-point probe.
- Doping Profile: Determine the boron concentration and junction depth using Secondary Ion Mass Spectrometry (SIMS).
- Electrical Properties: Characterize the carrier concentration and mobility using Hall effect measurements.
- Surface Morphology: Analyze the surface morphology using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Quantitative Data:
The following table summarizes typical process parameters and resulting electrical properties for p-type boron doping of silicon via CVD using BBr₃ as a precursor. Similar results can be targeted when optimizing the process with BI₃.
| Parameter | Value | Reference |
| Deposition Temperature | 950 - 1050 °C | [6] |
| Drive-in Time | 30 - 90 min | [6] |
| Ambient Gas | N₂ / O₂ | [6] |
| Resulting Sheet Resistance | 150 Ω/sq | [6] |
| Surface Boron Concentration | ~1 x 10¹⁹ atoms/cm³ | [6] |
| Junction Depth | ~1 µm | [6] |
| Carrier Mobility | Varies with doping concentration | [8][9] |
Experimental Workflow:
Caption: Workflow for p-type doping of silicon using BI₃ CVD.
Synthesis of Boron Nitride (BN) Thin Films and Nanowires using this compound CVD
Application Note:
This compound is a precursor for the synthesis of boron nitride (BN) materials, including thin films and nanowires, via CVD.[1] The reaction of BI₃ with a nitrogen source, typically ammonia (NH₃), at elevated temperatures results in the formation of BN.[1] The properties of the resulting BN, such as crystallinity and morphology, are highly dependent on the CVD process parameters. Hexagonal boron nitride (h-BN), with its wide bandgap and high thermal conductivity, is of particular interest for applications in electronics and as a substrate for 2D materials.
Experimental Protocol:
This protocol is based on the CVD synthesis of BN using BCl₃ and NH₃, and can be adapted for use with BI₃.[10][11][12]
1. Substrate and Precursor Preparation:
- Substrate: Common substrates include sapphire (Al₂O₃), silicon (Si), or copper (Cu) foil. The choice of substrate will influence the crystallinity and morphology of the BN film. Clean the substrate using appropriate solvents (e.g., acetone, isopropanol) and a final rinse with deionized water.
- Precursors: this compound (solid) and ammonia (gas).
2. CVD Process:
- Reactor Setup: Place the cleaned substrate in the center of a horizontal tube furnace.
- Process Parameters:
- Base Pressure: Evacuate the furnace to a low pressure, typically in the range of 10-100 mTorr.
- Temperature: Heat the furnace to the growth temperature, which can range from 600°C to 1250°C. For nanowire synthesis, a temperature of around 1100°C is often used.[1]
- Precursor Delivery: Heat the BI₃ source to sublimate it and introduce the vapor into the furnace using a carrier gas (e.g., N₂ or Ar). Simultaneously, introduce NH₃ gas into the furnace.
- Gas Flow Rates: The ratio of NH₃ to BI₃ is a critical parameter. Typical flow rates might be in the range of 10-100 sccm for NH₃ and a carrier gas flow of 10-50 sccm for the BI₃ vapor.
- Pressure: Maintain a constant pressure during deposition, typically between 0.1 and 10 Torr.
- Deposition Time: The deposition time will determine the thickness of the film or the length of the nanowires and can range from a few minutes to several hours.
- Cool-down: After deposition, cool the furnace to room temperature under an inert gas flow.
3. Post-Synthesis Characterization:
- Structural Analysis: Use X-ray Diffraction (XRD) to determine the crystal structure and phase of the BN.
- Morphology: Characterize the surface morphology and thickness of the films or the dimensions of the nanowires using SEM and Transmission Electron Microscopy (TEM).
- Chemical Composition: Verify the stoichiometry and bonding environment using X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy. The characteristic E₂g Raman peak for h-BN is observed around 1366-1370 cm⁻¹.[2][3]
Quantitative Data:
The following table presents typical parameters for the CVD of BN films using BCl₃ and NH₃ precursors, which can serve as a starting point for optimization with BI₃.
| Parameter | Value | Reference |
| Deposition Temperature | 600 - 1250 °C | [11][13] |
| System Pressure | 1.3 - 10 kPa | [11] |
| NH₃ Flow Rate | 200 - 500 sccm | [10] |
| BCl₃ (carrier gas) Flow Rate | 3 - 5 sccm | [10] |
| H₂ Flow Rate | 1000 sccm | [10] |
| N₂ Flow Rate | 1000 sccm | [10] |
| Resulting BN Phase | Amorphous to hexagonal (h-BN) | [11] |
| Raman E₂g Peak | ~1368 cm⁻¹ | [2] |
| B/N Ratio (from XPS) | ~1:1 | [4][13] |
Experimental Workflow:
Caption: Workflow for the synthesis of Boron Nitride using BI₃ CVD.
Synthesis of Boron Carbide (B₄C) Thin Films using this compound CVD
Application Note:
Boron carbide is an extremely hard ceramic material with applications in armor, cutting tools, and as a neutron absorber in nuclear applications. This compound can be used as a boron precursor in the CVD of boron carbide thin films. The process involves the co-reaction of a boron source (BI₃) and a carbon source (e.g., methane, CH₄) at high temperatures. The stoichiometry and properties of the resulting boron carbide film are influenced by the B/C ratio in the gas phase and the deposition conditions.
Experimental Protocol:
This protocol is adapted from the CVD of boron carbide using BCl₃ and CH₄.[1][14][15]
1. Substrate and Precursor Preparation:
- Substrate: Silicon or graphite wafers are commonly used. Substrates should be thoroughly cleaned before deposition.
- Precursors: this compound (solid), methane (CH₄, gas), and hydrogen (H₂, gas, as a carrier and reducing agent).
2. CVD Process:
- Reactor Setup: A hot-wall or cold-wall CVD reactor can be used. Place the cleaned substrates inside the reactor.
- Process Parameters:
- Base Pressure: Evacuate the reactor to a base pressure in the mTorr range.
- Temperature: The deposition temperature for boron carbide is typically high, in the range of 900°C to 1400°C.
- Precursor Delivery: Introduce BI₃ vapor using a heated bubbler and a carrier gas (H₂). Introduce CH₄ and H₂ into the reactor through separate mass flow controllers.
- Gas Flow Rates: The molar ratio of the precursors is crucial. A B/C ratio of around 4 is often targeted for stoichiometric B₄C. The H₂ flow is typically much higher than the precursor flows. For example, H₂: 350 sccm, BCl₃ (as an analog for BI₃ delivery): 500 sccm (with carrier), CH₄: 100 sccm.[1]
- Pressure: The deposition is usually carried out at low pressure, for instance, 25 Torr.[1]
- Deposition Time: Deposition times can vary from 30 minutes to several hours, depending on the desired film thickness.
- Cool-down: After deposition, cool the reactor to room temperature under a hydrogen or inert gas atmosphere.
3. Post-Synthesis Characterization:
- Phase Identification: Use XRD to confirm the formation of the boron carbide phase (e.g., B₄C).
- Morphology and Microstructure: Analyze the surface morphology, film thickness, and microstructure using SEM and TEM.
- Compositional Analysis: Determine the elemental composition and B/C ratio using XPS or Energy Dispersive X-ray Spectroscopy (EDS).
- Hardness: Measure the hardness of the film using nanoindentation.
Quantitative Data:
The following table provides representative CVD parameters for boron carbide deposition using BCl₃ and CH₄, which can be used as a guideline for processes involving BI₃.
| Parameter | Value | Reference |
| Deposition Temperature | 900 - 1400 °C | [1][16] |
| System Pressure | 10 - 25 kPa (75 - 187 Torr) | [1][16] |
| BCl₃ Flow Rate (carrier) | 500 sccm | [1] |
| CH₄ Flow Rate | 100 sccm | [1] |
| H₂ Flow Rate | 350 sccm | [1] |
| BCl₃/CH₄ Molar Ratio | 5:1 | [1] |
| Resulting Phase | B₁₃C₂ to B₄C | [16] |
| Deposition Rate | Varies with conditions | [16] |
Experimental Workflow:
Caption: Workflow for the synthesis of Boron Carbide using BI₃ CVD.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Chemical vapor deposition of hexagonal boron nitride on germanium from borazine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03704A [pubs.rsc.org]
- 4. cnf.cornell.edu [cnf.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. ise.fraunhofer.de [ise.fraunhofer.de]
- 7. Numerical Simulation of Doping Process by BBr3 Tube Diffusion for Industrial n -Type Silicon Wafer Solar Cells | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Resistivity & Mobility Calculator/Graph for Various Doping Concentrations in Silicon [cleanroom.byu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jim.org.cn [jim.org.cn]
- 13. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 14. Mechanism Studies on CVD of Boron Carbide from a Gas Mixture of BCl3, CH4, and H-2 in a Dual Impinging-jet Reactor [open.metu.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of Boron Triiodide as a Lewis Acid Catalyst in Polymerization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Boron triiodide (BI₃) is a potent Lewis acid that serves as a valuable catalyst in various chemical transformations, including polymerization reactions.[1][2] Its strong electrophilic nature, arising from the vacant p-orbital on the boron atom, allows it to efficiently initiate cationic polymerization of a variety of monomers.[3] This document provides detailed application notes and experimental protocols for the use of BI₃ as a Lewis acid catalyst in polymerization, with a focus on monomers susceptible to cationic polymerization, such as vinyl ethers and isobutylene. While specific data for BI₃-catalyzed polymerizations are not abundantly available in public literature, the protocols and data presented here are based on well-established principles of cationic polymerization initiated by strong Lewis acids and provide a solid foundation for researchers exploring the catalytic activity of BI₃.
Principle of BI₃-Catalyzed Cationic Polymerization
Cationic polymerization is a chain-growth polymerization process initiated by an electrophile. In the case of BI₃ catalysis, the boron atom acts as the electrophilic center. The polymerization process can be conceptually divided into three main stages: initiation, propagation, and termination.
-
Initiation: this compound, often in the presence of a proton source (co-catalyst) such as water or an alcohol, initiates polymerization. The Lewis acid activates the monomer (M) by forming a carbocationic species.
BI₃ + H₂O ⇌ H⁺[BI₃OH]⁻ H⁺[BI₃OH]⁻ + M → HM⁺–[BI₃OH]⁻
-
Propagation: The newly formed carbocationic monomer rapidly adds to another monomer molecule, regenerating the carbocation at the growing polymer chain end. This process repeats, leading to the formation of a long polymer chain.
HM⁺–[BI₃OH]⁻ + n(M) → H–(M)ₙ–M⁺[BI₃OH]⁻
-
Termination: The polymerization process can be terminated by various mechanisms, such as chain transfer to a monomer, counter-ion, or solvent, or by the deliberate addition of a quenching agent.
Key Applications
The strong Lewis acidity of BI₃ makes it a potential catalyst for the polymerization of electron-rich olefins. Key application areas include:
-
Synthesis of Poly(vinyl ethers): Vinyl ethers are particularly susceptible to cationic polymerization due to the stabilizing effect of the ether oxygen on the carbocationic propagating species.[4][5] BI₃ can be employed to produce poly(vinyl ethers) with varying molecular weights and potentially controlled stereochemistry.
-
Polymerization of Isobutylene: Isobutylene is another classic monomer for cationic polymerization, leading to the formation of polyisobutylene (PIB), a polymer with significant commercial applications.[6][7][8] While protocols often cite other Lewis acids like aluminum chloride or titanium tetrachloride, the fundamental principles are applicable to BI₃ catalysis.
-
Synthesis of Block Copolymers: Living or controlled cationic polymerization techniques, potentially achievable with a BI₃-based initiating system, would enable the synthesis of well-defined block copolymers by sequential monomer addition.
Experimental Protocols
The following are generalized protocols for the cationic polymerization of vinyl ethers and isobutylene using a Lewis acid catalyst, adapted for the use of this compound. Caution: this compound is highly sensitive to moisture and air.[2] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents and monomers must be rigorously dried before use.
Protocol 1: Cationic Polymerization of a Vinyl Ether (e.g., Isobutyl Vinyl Ether)
Materials:
-
This compound (BI₃)
-
Isobutyl vinyl ether (IBVE), freshly distilled from calcium hydride
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Schlenk flask and other appropriate glassware
Procedure:
-
Preparation of the Catalyst Solution:
-
In a glovebox or under a positive pressure of inert gas, prepare a stock solution of BI₃ in anhydrous DCM (e.g., 0.1 M).
-
-
Polymerization:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DCM (e.g., 50 mL).
-
Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add the desired amount of purified isobutyl vinyl ether to the cooled solvent.
-
Initiate the polymerization by rapidly injecting the required volume of the BI₃ stock solution into the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour). The reaction is often very fast.
-
-
Quenching and Isolation:
-
Quench the polymerization by adding an excess of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Cationic Polymerization of Isobutylene
Materials:
-
This compound (BI₃)
-
Isobutylene (condensed from a lecture bottle and dried by passing through a column of desiccant)
-
Anhydrous hexane and methyl chloride (CH₃Cl) mixture (e.g., 60:40 v/v)
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Glovebox and low-temperature reaction setup
Procedure:
-
Reactor Setup:
-
Assemble a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermocouple, and inlet for monomer and initiator. Purge the reactor thoroughly with dry inert gas.
-
Cool the reactor to the desired temperature (e.g., -80 °C) using a suitable cooling bath.
-
-
Polymerization:
-
Charge the reactor with the pre-cooled, anhydrous solvent mixture.
-
Introduce the desired amount of liquefied, dry isobutylene into the reactor.
-
Prepare a solution of BI₃ in a small amount of the anhydrous solvent mixture inside a glovebox.
-
Add the BI₃ solution to the vigorously stirred monomer solution to initiate the polymerization.
-
Monitor the reaction temperature and allow the polymerization to proceed.
-
-
Quenching and Work-up:
-
Terminate the reaction by adding an excess of pre-chilled methanol.
-
Allow the reactor to warm to room temperature, and evaporate the residual isobutylene and methyl chloride.
-
The remaining polyisobutylene solution in hexane can be washed with water to remove catalyst residues.
-
Isolate the polymer by evaporating the hexane or by precipitation in a suitable non-solvent (e.g., acetone).
-
Dry the polymer under vacuum.
-
Data Presentation
Due to the limited availability of specific quantitative data for BI₃-catalyzed polymerizations, the following tables present illustrative data from cationic polymerizations of isobutylene and ethyl vinyl ether using other strong Lewis acids. These tables serve as a guide for the expected outcomes when using a potent Lewis acid like BI₃.
Table 1: Illustrative Data for Cationic Polymerization of Isobutylene
| Entry | Initiator System | [Monomer] (M) | Temperature (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | AlCl₃ / Toluene | 0.75 | -30 | 30 | >95 | 2,500 | 2.1 |
| 2 | TiCl₄ / DiCumCl | 1.0 | -80 | 60 | 98 | 45,000 | 1.2 |
Data are illustrative and based on systems described in[6][9]. Mₙ = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Illustrative Data for Cationic Polymerization of Ethyl Vinyl Ether
| Entry | Initiator System | [Monomer] (M) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | PDI (Mₙ/Mₙ) |
| 1 | Triflate/Ligand | 0.1 | -78 | 8 | >99 | 14,400 | 13,500 | 1.15 |
| 2 | TiCl₄/BINOL-PA | 0.5 | -78 | 18 | 95 | 20,000 | 19,200 | 1.2 |
Data are illustrative and based on systems described in[5][10].
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of Lewis acid-catalyzed cationic polymerization and a typical experimental workflow.
Caption: Mechanism of BI₃-catalyzed cationic polymerization.
Caption: Experimental workflow for cationic polymerization.
Conclusion
This compound shows significant promise as a highly active Lewis acid catalyst for cationic polymerization. The protocols and illustrative data provided herein offer a valuable starting point for researchers interested in exploring its catalytic potential for the synthesis of poly(vinyl ethers), polyisobutylene, and other polymers from electron-rich monomers. Further research is warranted to establish specific quantitative relationships and to explore the potential for controlled/"living" polymerization using BI₃-based systems, which would open avenues for the synthesis of advanced macromolecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for initiating cationic polymerization of isobutylene by AlCl3 | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols: Boron Triiodide in the Synthesis of Boron-Based Nanomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging use of boron triiodide (BI₃) in the synthesis of advanced boron-based nanomaterials. The protocols and data presented are intended to serve as a valuable resource for researchers in materials science and drug development, offering insights into the synthesis of these novel materials and their potential applications.
Application: High-Yield Synthesis of Boron Arsenide Crystals via Chemical Vapor Transport
This compound has been demonstrated to be an effective transport agent in the chemical vapor transport (CVT) synthesis of cubic boron arsenide (BAs) crystals. BAs is a material of significant interest due to its exceptionally high thermal conductivity. The use of BI₃ as a transport agent accelerates the synthesis process and significantly improves the quality and yield of the resulting crystals.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data from the CVT synthesis of boron arsenide, highlighting the impact of using this compound as a transport agent.
| Parameter | Without Transport Agent | With this compound (BI₃) | Reference |
| Reaction Temperature | 820 °C | 820 °C | [2] |
| Reaction Pressure | 1.5 MPa | 1.5 MPa | [2] |
| Mass Fraction of BAs | ~12% | > 90% | [2] |
| Crystal Quality | Lower | Enhanced (reduced twin defects, improved anisotropy and elemental uniformity) | [2] |
| Stoichiometry Ratio (B:As) | - | ~0.990 | [2] |
Experimental Protocol: Chemical Vapor Transport Synthesis of Boron Arsenide
This protocol describes a general procedure for the synthesis of boron arsenide crystals using this compound as a transport agent in a sealed quartz tube.
Materials:
-
High-purity boron powder
-
High-purity arsenic powder
-
This compound (BI₃)
-
Quartz ampoule
-
Tube furnace with a temperature gradient
Procedure:
-
Preparation of the Ampoule: A quartz ampoule is thoroughly cleaned and dried.
-
Loading of Reactants: High-purity boron powder and arsenic powder are placed in the source zone of the quartz ampoule. A specific amount of this compound is added as the transport agent.
-
Sealing the Ampoule: The ampoule is evacuated to a high vacuum and sealed.
-
Chemical Vapor Transport: The sealed ampoule is placed in a two-zone tube furnace. The source zone (containing the reactants) is heated to a higher temperature (e.g., 900 °C), while the growth zone is maintained at a slightly lower temperature (e.g., 850 °C).
-
Reaction and Crystal Growth: At the elevated temperature in the source zone, this compound reacts with boron to form volatile boron iodides. These gaseous species diffuse to the cooler growth zone.
-
Deposition: In the growth zone, the reverse reaction occurs, leading to the deposition of boron arsenide crystals and the release of this compound, which then diffuses back to the source zone to continue the transport cycle.
-
Cooling and Crystal Recovery: After a designated period, the furnace is slowly cooled to room temperature. The quartz ampoule is carefully opened, and the grown boron arsenide crystals are collected from the growth zone.
Experimental Workflow
Application: Boron-Based Nanomaterials in Targeted Drug Delivery for Cancer Therapy
Boron-based nanomaterials, particularly boron nitride nanosheets and nanoparticles, are emerging as promising platforms for targeted drug delivery in cancer therapy.[4][5][6][7][8] Their high surface area allows for efficient drug loading, and their surfaces can be functionalized for targeted delivery to cancer cells. One innovative approach involves coating the nanoparticles with cancer cell membranes, enabling them to "home" to tumors of the same type through a process known as homologous targeting.[9][10][11][12][13] Furthermore, the release of the therapeutic payload can be triggered by the acidic tumor microenvironment.[6][7][14]
Logical Workflow: Cancer Cell Membrane-Coated Boron Nitride Nanoparticles for Targeted Drug Delivery
The following diagram illustrates the logical workflow of using cancer cell membrane-coated boron nitride nanoparticles for targeted drug delivery and pH-responsive release in cancer therapy.
Experimental Protocol: General Preparation of Cancer Cell Membrane-Coated Nanoparticles
This protocol provides a generalized methodology for the preparation of cancer cell membrane-coated nanoparticles for drug delivery studies.
Materials:
-
Boron nitride nanoparticles (or other core nanomaterial)
-
Anticancer drug (e.g., Doxorubicin)
-
Cancer cell line (for membrane source)
-
Cell lysis buffer
-
Sucrose gradient solutions
-
Extruder with polycarbonate membranes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Drug Loading:
-
Disperse the boron nitride nanoparticles in a solution containing the anticancer drug.
-
Stir or sonicate the mixture to facilitate drug adsorption onto the nanoparticle surface.
-
Centrifuge and wash the nanoparticles to remove any unloaded drug.
-
-
Cancer Cell Membrane Extraction:
-
Culture the desired cancer cell line to a sufficient density.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a hypotonic lysis buffer containing protease inhibitors to induce cell swelling and rupture.
-
Homogenize the cell lysate to further disrupt the cells.
-
Perform differential centrifugation to pellet the nuclei and unbroken cells.
-
Layer the supernatant onto a sucrose gradient and perform ultracentrifugation to isolate the plasma membrane fraction.
-
Collect the plasma membrane fraction and wash it with PBS.
-
-
Nanoparticle Coating:
-
Mix the drug-loaded nanoparticles with the extracted cancer cell membranes.
-
Pass the mixture through an extruder with polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) multiple times. This process facilitates the fusion of the cell membrane vesicles onto the nanoparticle surface.
-
-
Purification and Characterization:
-
Centrifuge the coated nanoparticles to remove any free membrane fragments.
-
Resuspend the final product in a suitable buffer (e.g., PBS).
-
Characterize the coated nanoparticles for size, zeta potential, drug loading efficiency, and the presence of membrane proteins to confirm successful coating.
-
Note: This is a generalized protocol. Specific parameters such as drug concentration, cell line, and extrusion conditions should be optimized for each specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Boron nitride nanomaterials: biocompatibility and bio-applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-responsive charge-reversal polymer-functionalized boron nitride nanospheres for intracellular doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biomimetic Boron Nitride Nanoparticles for Targeted Drug Delivery and Enhanced Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 10. Preparation and Application of Cell Membrane-Camouflaged Nanoparticles for Cancer Therapy [thno.org]
- 11. Cancer Cell Membrane-Coated Nanoparticles for Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homologous-adhering/targeting cell membrane- and cell-mediated delivery systems: a cancer-catch-cancer strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pH-responsive charge-reversal polymer-functionalized boron nitride nanospheres for intracellular doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Situ Generation of Boron Triiodide for the Efficient and Chemoselective Reduction of Nitroarenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of nitroarenes to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other valuable compounds. Traditional methods often rely on harsh reagents, precious metal catalysts, or high-pressure hydrogenation, which can suffer from poor functional group tolerance and generate hazardous waste. This application note details a practical and environmentally benign protocol for the reduction of nitroarenes utilizing boron triiodide (BI3) generated in situ from potassium borohydride (KBH4) and elemental iodine (I2).[1][2][3][4][5][6][7] This method avoids transition metals, employs readily available and bench-stable reagents, and produces low-toxicity byproducts, primarily boric acid and potassium iodide.[1][3][4][5] The reaction is highly chemoselective, tolerating a wide range of functional groups often sensitive to reduction.[2][3]
Reaction Principle
This compound is a powerful Lewis acid and, in this context, acts as the active reducing agent for the nitro group.[2][3] It is generated in situ from the reaction of potassium borohydride and iodine. The pre-generation of BI3 is crucial for the efficiency of the subsequent nitroarene reduction.[4][8] The overall transformation is a robust method for the synthesis of anilines from a diverse array of nitroaromatic compounds.
Experimental Workflow
The general experimental workflow consists of two main stages: the in situ generation of this compound and the subsequent reduction of the nitroarene substrate.
Figure 1: General experimental workflow for the in situ generation of BI3 and subsequent nitroarene reduction.
Detailed Experimental Protocols
Materials:
-
Potassium borohydride (KBH4)
-
Iodine (I2)
-
Nitroarene substrate
-
Cyclohexane (or other suitable solvent)
-
Amberlite™ IR120 Na+ form resin
-
Methanol (MeOH)
-
Dithiothreitol (DTT) or saturated aqueous sodium thiosulfate
-
Round-bottom flask
-
Septum
-
Nitrogen or Argon source
Protocol 1: In Situ Generation of this compound (BI3)
-
To a dry 50 mL round-bottom flask equipped with a stir bar, add potassium borohydride (KBH4) and iodine (I2).
-
Seal the flask with a septum. A sealed vessel is critical for efficient BI3 generation.[4]
-
Heat the reaction mixture according to the optimized conditions (e.g., specific temperature and time as determined by optimization studies). The completion of BI3 synthesis is often indicated by the disappearance of the purple color of iodine.[3]
-
After the generation is complete, allow the flask to cool to room temperature.
-
Purge the flask with nitrogen gas to remove any hydrogen gas produced during the reaction.[4][8]
Protocol 2: Reduction of Nitroarene
-
Dissolve the nitroarene substrate (0.20 mmol, 1.0 equivalent) in cyclohexane (17 mL). For polar substrates, a co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or trifluorotoluene may be necessary to ensure solubility.[3][4][8]
-
Add the solution of the nitroarene to the flask containing the pre-generated BI3.
-
Quickly add Amberlite™ IR120 Na+ form resin (100 mg) to the reaction mixture.[3] The resin helps to improve yields by trapping iodine radicals.[3]
-
Recap the flask and introduce a nitrogen atmosphere.
-
Stir the mixture at room temperature for 2.5 hours.[3]
Protocol 3: Reaction Workup
Two alternative workup procedures can be employed:
Workup 1:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add methanol (~5.0 mL) to quench the reaction.
-
Add dithiothreitol (DTT, ~50 mg) to react with any excess iodine, which is observed by the disappearance of the purple color. Add more DTT if necessary.[3]
-
Proceed with standard aqueous workup and purification by column chromatography.
Workup 2:
-
Cool the reaction mixture to 0 °C.
-
Add a saturated aqueous solution of sodium thiosulfate to quench the reaction and remove excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The in situ BI3 reduction method demonstrates a broad substrate scope with excellent functional group tolerance. The following table summarizes the results for the reduction of various nitroarenes.
| Entry | Substrate | Product | Yield (%) | Notes |
| 1 | Nitrobenzene | Aniline | 95 | - |
| 2 | 4-Chloronitrobenzene | 4-Chloroaniline | 92 | Aryl halide tolerated |
| 3 | 4-Bromonitrobenzene | 4-Bromoaniline | 91 | Aryl halide tolerated |
| 4 | 4-Iodonitrobenzene | 4-Iodoaniline | 88 | Aryl halide tolerated |
| 5 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 85 | Nitrile group tolerated; required additional equivalents of BI3.[4] |
| 6 | 4-Nitroacetophenone | 4-Aminoacetophenone | 89 | Ketone group tolerated.[4] |
| 7 | 4-Nitrophenyl trifluoromethyl ether | 4-Aminophenyl trifluoromethyl ether | 93 | Trifluoromethyl ether group tolerated. |
| 8 | 3-Nitroaniline | Benzene-1,3-diamine | 78 | Amine group tolerated; required additional equivalents of BI3.[4] |
| 9 | 4-Nitroanisole | 4-Methoxyaniline & 4-Hydroxyaniline | 19 & 65 | Mixture of products due to ether cleavage.[4] |
| 10 | 1-Nitronaphthalene | Naphthalen-1-amine | 90 | - |
| 11 | 2-Nitropyridine | Pyridin-2-amine | 82 | N-heterocycle tolerated. |
Note: Yields are isolated yields. Reactions were typically performed on a 0.2 mmol scale at room temperature.[4][8][9] Co-solvents were used for certain polar substrates.
Proposed Reaction Mechanism
While the precise mechanism is still under investigation, a speculative pathway has been proposed.[8] The reaction is thought to initiate with the coordination of the Lewis acidic this compound to an oxygen atom of the nitro group. This coordination activates the nitro group towards reduction.
Figure 2: A simplified representation of the proposed mechanistic steps for the reduction of nitroarenes by BI3.
The proposed mechanism involves the nucleophilic attack of an iodide on the nitroarene-coordinated BI3, leading to the formation of a new B-O bond and the reduction of the nitrogen center, with the generation of I2 as a byproduct.[8]
Conclusion
The in situ generation of this compound from potassium borohydride and iodine offers a highly effective, chemoselective, and practical method for the reduction of nitroarenes.[1][6] This transition-metal-free approach is distinguished by its use of inexpensive and stable reagents, mild reaction conditions, and the formation of environmentally benign byproducts.[3][4][5] The tolerance of various sensitive functional groups makes this protocol a valuable tool for synthetic chemists, particularly in the fields of medicinal and materials chemistry.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated reduction of nitroarenes using borohydride reagents - American Chemical Society [acs.digitellinc.com]
- 3. This compound-Mediated Reduction of Nitroarenes Using Borohydride Reagents [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Mediated Reduction of Nitroarenes Using Borohydride Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boron Triiodide in the Preparation of p-Type Semiconductors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of boron triiodide (BI₃) as a p-type dopant in the preparation of semiconductor materials, with a primary focus on silicon. This compound serves as a solid-state source of boron, which, when introduced into the crystal lattice of an intrinsic semiconductor like silicon, creates acceptor energy levels, leading to p-type conductivity. This process is fundamental in the manufacturing of various electronic devices, including diodes, transistors, and solar cells.[1][2][3] These notes cover the underlying principles, experimental protocols for chemical vapor deposition (CVD) and solid source diffusion, and expected material properties.
Introduction to P-Type Doping with this compound
P-type doping is the process of intentionally introducing impurity atoms into an intrinsic semiconductor to increase the number of positive charge carriers (holes). For silicon, a Group IV element, elements from Group III of the periodic table, such as boron, are used as p-type dopants.[2] When a boron atom, with its three valence electrons, substitutes a silicon atom in the crystal lattice, an electron deficiency or "hole" is created.[2] This hole can be filled by a neighboring electron, causing the hole to effectively move through the lattice, thus enabling electrical conduction.[2]
This compound (BI₃) is a solid compound that can be used as a source of boron for doping.[4] It is a strong Lewis acid and can be synthesized by reacting lithium borohydride with iodine. In semiconductor fabrication, BI₃ can be utilized in processes such as Chemical Vapor Deposition (CVD) or as a solid source for diffusion.[4][5][6] The choice of BI₃ as a precursor offers an alternative to gaseous sources like diborane (B₂H₆) or liquid sources like boron tribromide (BBr₃).
Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a doping precursor.
| Property | Value | Reference |
| Chemical Formula | BI₃ | N/A |
| Molar Mass | 391.52 g/mol | N/A |
| Appearance | Crystalline solid | N/A |
| Melting Point | 49.9 °C (323.0 K) | N/A |
| Boiling Point | 210 °C (483 K) | N/A |
| Solubility | Soluble in CCl₄, CS₂, benzene, chloroform; hydrolyzes in water | N/A |
Experimental Protocols
Two primary methods for introducing boron from a BI₃ source into a semiconductor substrate are Chemical Vapor Deposition (CVD) and Solid Source Diffusion.
In this method, solid BI₃ is heated to produce a vapor, which is then transported to the semiconductor substrate using a carrier gas. At the hot substrate surface, the BI₃ decomposes, and boron atoms are incorporated into the crystal lattice.
Detailed Methodology:
-
Preparation:
-
Clean the silicon wafer using the RCA cleaning procedure.
-
Place the wafer and a solid BI₃ source in a quartz boat. The source and wafer should be in close proximity but not in direct contact.
-
-
Diffusion Process:
-
Load the quartz boat into a diffusion furnace.
-
Purge the furnace with an inert gas, such as nitrogen, to create an inert atmosphere.
-
Ramp the furnace to the desired diffusion temperature (typically 900-1150 °C).
-
Hold the furnace at the diffusion temperature for a specified time to allow for the sublimation of BI₃ and the diffusion of boron into the silicon wafer.
-
After the diffusion time, cool the furnace down to room temperature under a continuous flow of inert gas.
-
Unload the boat containing the doped wafer.
-
Table of Experimental Parameters for Solid Source Diffusion:
| Parameter | Range | Effect on Doping |
| Diffusion Temperature | 900 - 1150 °C | Higher temperature significantly increases the diffusion coefficient of boron in silicon, leading to deeper junctions. |
| Diffusion Time | 15 - 120 min | Longer time results in a deeper and more heavily doped layer. |
| Ambient Gas | Nitrogen, Argon | An inert ambient prevents unwanted reactions and oxidation. |
| Source-to-Wafer Distance | 1 - 5 mm | A smaller distance generally leads to a higher surface concentration of boron. |
Characterization of p-Type Doped Semiconductors
After the doping process, it is crucial to characterize the resulting p-type semiconductor to determine its electrical and physical properties.
Table of Characterization Techniques and Expected Results:
| Characterization Technique | Property Measured | Expected Results for p-Type Silicon |
| Four-Point Probe | Sheet Resistance | Lower sheet resistance with increased doping concentration. |
| Hall Effect Measurement | Carrier (Hole) Concentration, Mobility, Resistivity | Increased hole concentration, and resistivity inversely proportional to doping level. Mobility decreases at very high doping concentrations due to impurity scattering. |
| Secondary Ion Mass Spectrometry (SIMS) | Doping Profile (Boron concentration vs. Depth) | Provides a depth profile of the incorporated boron atoms. |
| Spreading Resistance Profiling (SRP) | Resistivity vs. Depth | Measures the resistivity as a function of depth into the semiconductor. |
Signaling Pathway and Logical Relationships
Mechanism of p-Type Doping in Silicon
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It reacts with water to produce toxic fumes. [1]All handling should be performed in a dry, inert atmosphere (e.g., a glovebox). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The exhaust from the CVD or diffusion furnace should be properly scrubbed to neutralize any unreacted BI₃ and reaction byproducts.
Conclusion
This compound is a viable solid source for the p-type doping of semiconductors. Both CVD and solid source diffusion methods can be employed, with the choice of method depending on the desired level of control over the doping profile and the available equipment. Careful control of experimental parameters such as temperature, time, and precursor vapor pressure is essential to achieve the desired electrical properties in the final semiconductor device. Proper safety protocols must be strictly followed when handling this reactive compound.
References
- 1. nanorh.com [nanorh.com]
- 2. m.youtube.com [m.youtube.com]
- 3. universitywafer.com [universitywafer.com]
- 4. researchgate.net [researchgate.net]
- 5. ECE Illinois - ece444: Boron Predeposition Process [fabweb.ece.illinois.edu]
- 6. Characterization of the Boron Doping Process Using Boron Nitride Solid Source Diffusion [repository.lib.ncsu.edu]
Application Notes: Cleavage of C-O Bonds in Esters and Alcohols using Boron Triiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron triiodide (BI₃) is a powerful and highly reactive Lewis acid utilized for the efficient cleavage of carbon-oxygen (C-O) bonds in a variety of functional groups, including esters, ethers, and alcohols. Its exceptional Lewis acidity, combined with the high nucleophilicity of the iodide ion, makes it one of the most potent reagents among the boron trihalides for dealkylation and deprotection reactions.[1] These reactions can often be performed under mild, non-aqueous conditions, preserving other sensitive functional groups within complex molecules, which is of significant interest in natural product synthesis and drug development. This document provides a detailed overview of the applications, mechanisms, and protocols for using this compound in these critical transformations.
Mechanism of Action
The cleavage of C-O bonds by this compound proceeds via the formation of a Lewis acid-base adduct, followed by a nucleophilic substitution reaction. The specific pathway (Sₙ1 or Sₙ2) is dependent on the structure of the substrate.
2.1. Cleavage of Alcohols and Ethers
In the case of alcohols and ethers, the reaction is initiated by the coordination of the Lewis acidic boron atom to the ethereal or hydroxyl oxygen. This coordination weakens the C-O bond and creates a good leaving group. An iodide ion, acting as a potent nucleophile, then attacks one of the adjacent carbon atoms.[1]
-
For primary and secondary alcohols/ethers: The cleavage typically follows an Sₙ2 mechanism, where the iodide ion attacks the less sterically hindered carbon atom.[2][3]
-
For tertiary, benzylic, or allylic alcohols/ethers: The reaction proceeds through an Sₙ1 mechanism due to the ability of these substrates to form stable carbocation intermediates.[2][3]
The initial products are an alkyl iodide and a borinate species, which is hydrolyzed during aqueous workup to yield the final alcohol or phenol.
References
Application Notes and Protocols: The Role of Boron Triiodide in High-Quality Boron Arsenide Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the critical role of boron triiodide (BI₃) as a transport agent in the synthesis of high-quality boron arsenide (BAs) single crystals. BAs is a material of significant interest due to its exceptionally high thermal conductivity, making it a promising candidate for thermal management in advanced electronics. This document details the advantages of using BI₃ in the chemical vapor transport (CVT) method, presents comparative data against the commonly used transport agent iodine (I₂), and provides a detailed experimental protocol for the synthesis of BAs crystals.
Introduction
Boron arsenide (BAs) is a semiconductor material with a cubic zinc-blende crystal structure.[1] Theoretical calculations and experimental measurements have confirmed its ultrahigh thermal conductivity, with values reported around 1300 W/(m·K) at room temperature, rivaling that of diamond.[1] This remarkable property makes BAs highly desirable for applications requiring efficient heat dissipation. However, the synthesis of large, high-quality BAs single crystals remains a significant challenge, often resulting in polycrystalline materials with numerous defects that degrade their thermal properties.
The chemical vapor transport (CVT) method is a widely employed technique for growing high-quality single crystals of various materials, including BAs. This method relies on a transport agent to volatilize a solid-state source material at a higher temperature and deposit it as a crystal at a lower temperature within a sealed ampoule. While iodine (I₂) has been a common transport agent for BAs synthesis, recent studies have demonstrated the superior performance of this compound (BI₃).
The Role and Advantages of this compound (BI₃)
This compound serves as a highly effective transport agent in the CVT synthesis of BAs. Its primary role is to react with the boron source at the hot end of the reaction tube to form gaseous boron-containing intermediates. These gaseous species then diffuse to the colder end, where they decompose to deposit BAs crystals.
The use of BI₃ offers several distinct advantages over I₂:
-
Accelerated Synthesis and Increased Yield: BI₃ significantly accelerates the synthesis of BAs, increasing the mass fraction of BAs from approximately 12% to over 90% under similar conditions.[2][3]
-
Improved Crystal Quality: BI₃ promotes the growth of anisotropic crystals with flat surfaces and single-crystal characteristics.[2][3] It also leads to a reduction in the full width at half maximum (FWHM) of the X-ray diffraction peaks, indicating higher crystalline perfection.[2][3]
-
Enhanced Stoichiometry and Reduced Defects: BI₃ facilitates the growth of BAs crystals with a stoichiometry ratio approaching 1 (approximately 0.990).[2][3] It also helps in reducing the formation of twin defects, with narrower twins observed compared to when I₂ is used.[2]
-
Preservation of Lattice Structure: The use of BI₃ results in a BAs lattice spacing (0.275 nm for the {111} plane) that is closer to the theoretical value (0.276 nm) compared to when I₂ is used (0.286 nm), which can cause lattice expansion due to boron interstitials.[2][3]
Quantitative Data Comparison: BI₃ vs. I₂ in BAs Synthesis
| Parameter | Without Transport Agent | With I₂ | With BI₃ |
| Mass Fraction of BAs | ~12% (at 820°C, 1.5 MPa) | >90% (at 820°C, 1.5 MPa) | >90% (at 820°C, 1.5 MPa) |
| Stoichiometry Ratio (B:As) | - | 1.328 | 0.982 - 0.990 |
| Twin Defect Width | - | ~50 nm | ~15 nm |
| {111} Layer Spacing | - | 0.286 nm | 0.275 nm |
| Full Width at Half Maximum (FWHM) Reduction | - | 10% - 20% | 10% - 20% |
Table 1: Comparison of key synthesis parameters and resulting crystal properties with and without transport agents, and between I₂ and BI₃.[2][3]
Experimental Protocol: BAs Synthesis via Chemical Vapor Transport (CVT) using BI₃
This protocol outlines the general steps for the synthesis of BAs single crystals using BI₃ as a transport agent in a two-zone tube furnace.
Materials and Equipment:
-
High-purity amorphous boron powder (99.999%)
-
High-purity arsenic pieces (99.9999%)
-
This compound (BI₃) powder (99.99%)
-
Quartz ampoule
-
Two-zone tube furnace
-
Vacuum pumping system
-
Analytical balance
-
Glovebox with an inert atmosphere (e.g., argon)
Procedure:
-
Ampoule Preparation:
-
Thoroughly clean a quartz ampoule with appropriate solvents (e.g., aqua regia, deionized water, and ethanol) and dry it completely.
-
The ampoule should have a length of approximately 15-20 cm and an inner diameter of 10-15 mm.
-
-
Loading of Reactants (inside a glovebox):
-
Weigh the desired amounts of high-purity boron powder and arsenic pieces. A typical molar ratio of B:As is 1:1.
-
Weigh the BI₃ transport agent. The concentration of the transport agent is typically in the range of 1-5 mg/cm³ of the ampoule volume.
-
Place the boron powder at one end of the ampoule (the source zone).
-
Place the arsenic pieces and BI₃ powder at the other end of the ampoule (the growth zone).
-
-
Ampoule Sealing:
-
Evacuate the quartz ampoule to a high vacuum (e.g., 10⁻⁶ Torr).
-
While under vacuum, seal the ampoule using a hydrogen-oxygen torch.
-
-
Chemical Vapor Transport (CVT):
-
Place the sealed ampoule inside a two-zone tube furnace.
-
Position the ampoule such that the end with the boron source is in the hotter zone (source zone) and the end with the arsenic and BI₃ is in the cooler zone (growth zone).
-
Slowly heat the furnace to the desired temperatures. A typical temperature profile is:
-
Source Zone (T₂): 1000-1100°C
-
Growth Zone (T₁): 900-1000°C
-
-
Maintain these temperatures for a prolonged period, typically 7-14 days, to allow for the transport and growth of BAs crystals.
-
-
Cooling and Crystal Retrieval:
-
After the growth period, slowly cool the furnace down to room temperature over several hours to avoid thermal shock to the crystals.
-
Carefully remove the ampoule from the furnace.
-
Break open the ampoule in a controlled environment (e.g., inside a fume hood or glovebox) to retrieve the BAs crystals from the growth zone.
-
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for BAs crystal synthesis using CVT.
Chemical Vapor Transport Mechanism
Caption: Simplified schematic of the CVT process for BAs synthesis.
Conclusion
The use of this compound as a transport agent in the chemical vapor transport synthesis of boron arsenide crystals offers significant advantages in terms of reaction rate, crystal quality, and stoichiometry. The protocols and data presented in these application notes provide a solid foundation for researchers to produce high-quality BAs single crystals, paving the way for further investigation into their fundamental properties and potential applications in thermal management and advanced electronics.
References
Borylation of Triarylamines with Boron Triiodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, enabling the streamlined construction of complex molecules from simple precursors. The borylation of arenes, in particular, furnishes versatile organoboron intermediates that are amenable to a wide array of subsequent transformations. This document provides detailed application notes and protocols for the electrophilic C-H borylation of triarylamines using boron triiodide (BI₃). This methodology, notably advanced by the work of Hatakeyama and coworkers, offers a direct and efficient route to ortho-borylated triarylamine derivatives, which are valuable building blocks in materials science and medicinal chemistry.
This compound is a potent Lewis acid that can activate aromatic C-H bonds towards borylation without the need for a transition metal catalyst. The reaction with triarylamines proceeds with high regioselectivity, favoring the sterically most accessible position ortho to the nitrogen atom. This selectivity is attributed to the formation of an initial amine-boron triiodide adduct, which directs the electrophilic borylation to the adjacent C-H bond, followed by the elimination of hydrogen iodide. The resulting diiodoboryl-substituted triarylamines can be readily converted into other valuable derivatives, such as boronic esters and trifluoroborates.
Reaction Mechanism and Experimental Workflow
The borylation of triarylamines with this compound follows a Lewis acid-mediated electrophilic aromatic substitution pathway. The key steps are outlined below:
Caption: Proposed mechanism for the ortho-C-H borylation of triarylamines with this compound.
A general workflow for a typical borylation experiment is depicted below. This workflow highlights the key stages from reaction setup to the isolation of the borylated product.
Caption: General experimental workflow for the borylation of triarylamines with this compound.
Quantitative Data Summary
The following table summarizes the results for the borylation of various triarylamine substrates with this compound, based on the findings from Hatakeyama and coworkers. The reactions were typically carried out in an appropriate solvent with a specific molar ratio of the triarylamine to this compound.
| Entry | Triarylamine Substrate | Molar Ratio (Amine:BI₃) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Regioselectivity (ortho:meta:para) |
| 1 | Triphenylamine | 1:1.2 | 1,2-Dichloroethane | 80 | 12 | 2-(Diiodoboryl)triphenylamine | 85 | >99:1:0 |
| 2 | Tri-p-tolylamine | 1:1.2 | 1,2-Dichloroethane | 80 | 12 | 2-(Diiodoboryl)-4,4',4''-trimethyltriphenylamine | 92 | >99:1:0 |
| 3 | Tri-p-anisylamine | 1:1.2 | 1,2-Dichloroethane | 80 | 12 | 2-(Diiodoboryl)-4,4',4''-trimethoxytriphenylamine | 88 | >99:1:0 |
| 4 | N,N-Diphenyl-1-naphthylamine | 1:1.2 | 1,2-Dichloroethane | 80 | 12 | 2-(Diiodoboryl)-N,N-diphenyl-1-naphthylamine | 75 | >99:1:0 (on phenyl ring) |
| 5 | N,N-Diphenyl-p-toluidine | 1:1.2 | 1,2-Dichloroethane | 80 | 12 | 2-(Diiodoboryl)-N,N-diphenyl-p-toluidine | 89 | >99:1:0 |
| 6 | 9-Phenylcarbazole | 1:1.2 | 1,2-Dichloroethane | 80 | 12 | 1-(Diiodoboryl)-9-phenylcarbazole | 81 | >99:1:0 |
Experimental Protocols
General Procedure for the Borylation of Triarylamines with this compound:
Materials:
-
Triarylamine substrate (1.0 mmol)
-
This compound (1.2 mmol, 1.0 M solution in a suitable solvent like hexanes or CH₂Cl₂)
-
Anhydrous 1,2-dichloroethane (10 mL)
-
Anhydrous triethylamine (2.0 mmol)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the triarylamine substrate (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).
-
Addition of this compound: To the stirred solution at room temperature, add a 1.0 M solution of this compound (1.2 mL, 1.2 mmol) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of anhydrous triethylamine (0.28 mL, 2.0 mmol). Stir for 30 minutes at room temperature.
-
Extraction: Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding ortho-diiodoboryl-triarylamine.
Note: this compound is highly sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and standard Schlenk techniques.
Applications
1. Organic Synthesis:
-
Versatile Intermediates: The resulting ortho-borylated triarylamines are valuable intermediates that can be readily converted to a variety of other functional groups. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions to form C-C bonds, Chan-Lam coupling for C-N bond formation, and oxidation to introduce a hydroxyl group.
2. Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent charge-carrier mobility and thermal stability. The introduction of a boryl group at the ortho position can modulate the electronic properties, such as the HOMO-LUMO energy levels, and influence the molecular packing in the solid state. This can lead to improved device performance, including enhanced efficiency and color purity. Borylated triarylamines have been investigated as emitters in thermally activated delayed fluorescence (TADF) OLEDs.
3. Drug Development:
-
Pharmacophore Modification: Boron-containing compounds have gained significant attention in medicinal chemistry. The introduction of a boronic acid or its derivative into a drug candidate can enhance its biological activity by forming reversible covalent bonds with target proteins. While the direct application of triarylamines borylated with BI₃ in drug development is an emerging area, the ability to selectively introduce a boryl group onto a triarylamine scaffold opens new avenues for the design of novel therapeutic agents. These modified triarylamines can be explored as inhibitors of various enzymes or as probes for biological systems.
Spectroscopic Data
The characterization of the borylated triarylamine products is typically performed using multinuclear NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum will show characteristic shifts in the aromatic region upon borylation. The ortho-protons adjacent to the diiodoboryl group will experience a significant change in their chemical environment.
-
¹³C NMR: The carbon atom attached to the boron will exhibit a broad signal in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for confirming the presence of the boron center. Tricoordinate diiodoboryl groups typically show a broad signal in the downfield region of the spectrum. For example, the ¹¹B NMR chemical shift for 2-(diiodoboryl)triphenylamine is expected to be in the range of δ 50-60 ppm.
Application Notes and Protocols: Boron Triiodide-Mediated Reduction of Acenes to Monohydrogenated Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenes, a class of polycyclic aromatic hydrocarbons (PAHs) consisting of linearly fused benzene rings, are of significant interest in materials science and electronics. The ability to selectively reduce acenes to their monohydrogenated or dihydro-products opens avenues for tuning their electronic properties and for the synthesis of novel organic materials. Boron triiodide (BI₃) has emerged as a potent reagent for this transformation, offering a mild and efficient method for the reduction of acenes.[1][2][3][4] This document provides detailed application notes and experimental protocols for the BI₃-mediated reduction of acenes.
Reaction Overview
The reduction of acenes using this compound can be performed using either pure BI₃ or BI₃ generated in situ from potassium borohydride (KBH₄) and iodine (I₂).[1][2][4] The reaction proceeds at room temperature and generally provides high yields of the monohydrogenated (dihydro) acene products.[1][2][3][4] Mechanistic studies suggest that water is a crucial component for this reaction to proceed efficiently when using pure BI₃.[1][2][4] The proposed mechanism involves the formation of an intermediate that facilitates the addition of HI across the acene core.[1][2][3][4]
Data Presentation
The following table summarizes the results for the BI₃-mediated reduction of various acenes, providing a comparison of reaction conditions and isolated yields.
| Acene Substrate | BI₃ Source | Solvent | Reaction Time (h) | Isolated Yield (%) | Reference |
| Anthracene | Pure BI₃ + H₂O | Dichloromethane | 24 | 95 | [1][2] |
| Anthracene | in situ (KBH₄ + I₂) | Dichloromethane | 24 | 99 | [1][2] |
| 9,10-Diphenylanthracene | in situ (KBH₄ + I₂) | Dichloromethane | 24 | 91 | [1][2] |
| Tetracene | in situ (KBH₄ + I₂) | Dichloromethane | 24 | 85 | [1][2] |
| Benz[a]anthracene | Pure BI₃ + H₂O | Dichloromethane | 24 | 92 | [1] |
Experimental Protocols
Protocol 1: Reduction of Anthracene using in situ Generated this compound
This protocol describes the reduction of anthracene to 9,10-dihydroanthracene using BI₃ generated in situ from KBH₄ and I₂.
Materials:
-
Anthracene
-
Potassium borohydride (KBH₄)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anthracene (1.0 equiv).
-
Add anhydrous dichloromethane to dissolve the anthracene.
-
To the stirred solution, add potassium borohydride (2.0 equiv).
-
Slowly add iodine (4.0 equiv) portion-wise to the mixture. The reaction mixture will turn dark.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain pure 9,10-dihydroanthracene.
Protocol 2: Reduction of Benz[a]anthracene using Pure this compound and Water
This protocol details the reduction of benz[a]anthracene to 7,12-dihydrobenz[a]anthracene using pure BI₃ with the addition of water.
Materials:
-
Benz[a]anthracene
-
This compound (BI₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flask equipped with a septum
-
Syringe
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve benz[a]anthracene (1.0 equiv) in anhydrous dichloromethane.
-
Add this compound (1.5 equiv) to the solution. The mixture will likely darken.
-
Using a syringe, add a controlled amount of deionized water (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench by slowly adding saturated aqueous sodium thiosulfate solution.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-9).
-
Purify the resulting crude product by silica gel column chromatography to yield pure 7,12-dihydrobenz[a]anthracene.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the BI₃-mediated reduction of acenes.
Caption: General workflow for BI₃-mediated acene reduction.
Proposed Mechanistic Pathway
The diagram below outlines a plausible mechanistic pathway for the BI₃-mediated reduction of acenes, highlighting the key role of water.
Caption: Proposed mechanism of BI₃-mediated acene reduction.[1][2][3][4]
References
Troubleshooting & Optimization
Handling and storage of air-sensitive Boron triiodide
Technical Support Center: Boron Triiodide (BI₃)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of the highly air-sensitive compound, this compound (BI₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered highly air-sensitive?
This compound (BI₃) is a crystalline solid and a powerful Lewis acid used in various organic synthesis applications, such as cleaving ethers and esters.[1][2][3] Pure BI₃ is a colorless or white solid, but it is often seen as a dark red solid due to its extreme sensitivity.[4][5] It is classified as highly air-sensitive because it is extremely hygroscopic and reacts readily and vigorously with moisture in the air.[1][4] This reaction causes the compound to fume visibly and decompose.[4]
Q2: What happens when this compound is exposed to air or water?
Upon contact with moisture, this compound hydrolyzes to form boric acid (B(OH)₃) and hydroiodic acid (HI).[1][5][6] The hydrolysis process releases sharp, pungent, and toxic fumes of hydrogen iodide.[4] This reaction is vigorous and can be violent, making it crucial to prevent any contact with water.[1][4][7]
Q3: What are the visual signs of this compound decomposition?
The primary sign of decomposition is a change in color from its pure white or colorless state to a reddish or dark red-brown appearance, which is due to the formation of iodine. Another key indicator is the visible fuming of the solid when exposed to air, a result of its reaction with atmospheric moisture.[4]
Q4: What are the mandatory storage conditions for this compound?
To maintain its integrity and for safety, this compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[4][7] It should be kept in a tightly sealed container, preferably a glass ampoule or a container lined with chemically resistant material.[4][7][8] The storage area must be cool, dry, well-ventilated, and designated as a corrosives area.[7][8][9] A recommended storage temperature is between 2-8 °C.[1][8][10]
Q5: What Personal Protective Equipment (PPE) is required when working with this compound?
Appropriate PPE is critical. This includes:
-
Eye/Face Protection: Chemical splash goggles and a face shield are necessary.[7][8]
-
Skin Protection: Wear suitable protective gloves and a lab coat or chemical-resistant suit to prevent skin contact.[7][8][11]
-
Respiratory Protection: All handling must be done in a chemical fume hood.[7] If exposure limits are exceeded or in the event of a spill, a NIOSH/MSHA-approved respirator or a self-contained breathing apparatus (SCBA) is required.[7][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| The solid is dark red and fuming in its container. | The container seal has been compromised, leading to exposure to air and moisture. | The product has decomposed and should not be used. It must be disposed of following hazardous waste protocols. Review storage procedures to ensure containers are properly sealed under an inert atmosphere. |
| A reaction using BI₃ is failing or providing poor yield. | The reagent has likely degraded due to improper handling or storage. Alternatively, glassware or solvents may contain residual moisture. | Always use a fresh, unopened container of BI₃ or a sample that has been rigorously stored under an inert atmosphere. Ensure all glassware is oven-dried or flame-dried and all solvents are anhydrous before starting the experiment. |
| The material is difficult to dispense from the bottle. | The solid may have clumped due to minor moisture absorption. | Handle the material exclusively within a glove box or other inert atmosphere environment. Use a clean, dry spatula or other appropriate tool to break up the solid if necessary. Avoid opening the container outside of an inert environment. |
Quantitative Data: Physical and Chemical Properties
| Property | Value | Citations |
| Molecular Formula | BI₃ | [1] |
| Molecular Weight | 391.52 g/mol | [1][12] |
| Appearance | Colorless/white crystalline solid (pure); often appears dark red | [1][4][5][6] |
| Melting Point | 43 - 49.9 °C | [5][6][10][12] |
| Boiling Point | 210 °C | [5][6][10][12] |
| Density | 3.35 g/mL at 25 °C | [1][10][12] |
| Solubility | Reacts with water; Soluble in CS₂, benzene, CCl₄, chloroform | [4][5][12] |
| Heat of Vaporization | 40.5 kJ/mol | [1][2][5] |
Experimental Protocols
Protocol 1: Standard Handling of this compound in an Inert Atmosphere Glove Box
-
Preparation: Ensure the glove box atmosphere has low levels of oxygen and moisture (<1 ppm is ideal). Place all necessary oven-dried glassware, spatulas, and a tared vial for weighing into the glove box antechamber.
-
Inerting Equipment: Cycle the antechamber with the inert gas (e.g., argon or nitrogen) at least three times to remove air and moisture before transferring items into the main chamber.
-
Equilibration: Allow the sealed container of this compound to thermally equilibrate to the glove box temperature before opening to prevent condensation.
-
Dispensing: Inside the glove box, carefully open the main container. Using a clean, dry spatula, promptly transfer the desired amount of BI₃ into the tared vial and securely cap it.
-
Sealing: Tightly reseal the main this compound container. It is good practice to reinforce the seal with paraffin film or store it inside a secondary sealed container within the glove box.
-
Removal: Remove the weighed sample and other equipment from the glove box via the antechamber, again following the proper purging procedure.
Protocol 2: Emergency Spill Cleanup Procedure
This protocol is for small spills within a chemical fume hood.
-
Immediate Action: Do not use water or any aqueous solutions.[7] Alert personnel in the immediate area and ensure the fume hood sash is kept at the lowest practical height.
-
PPE: Ensure you are wearing the appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. A respirator may be necessary depending on the spill size.[7]
-
Containment: If the spill is a solid, cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collection: Carefully sweep or scoop the contained material into a clean, dry, and appropriately labeled hazardous waste container.[7][8][13] Avoid creating dust.[8][13]
-
Decontamination: Wipe the spill area with a cloth lightly dampened with an inert, non-reactive organic solvent (e.g., hexane), followed by a dry cloth. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste management guidelines.
Visualized Workflow
Caption: Emergency first aid workflow for this compound exposure.
References
- 1. Cas 13517-10-7,this compound | lookchem [lookchem.com]
- 2. This compound | 13517-10-7 [chemicalbook.com]
- 3. This compound | High-Purity Reagent for Research [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. americanelements.com [americanelements.com]
Technical Support Center: Purification of Boron Triiodide (BI₃)
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the purification of Boron triiodide (BI₃) by sublimation and distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BI₃) and why is purification necessary?
This compound is a chemical compound of boron and iodine with the formula BI₃.[1] It is a powerful Lewis acid used as a reagent and catalyst in various chemical syntheses, including the formation of organoboron compounds and in the development of advanced materials.[2][3] Purification is critical because common impurities, such as free iodine (I₂) or materials from its synthesis (e.g., silicon, carbon), can interfere with subsequent reactions, leading to lower yields, side products, and non-reproducible results. High-purity BI₃ is essential for applications in pharmaceuticals and electronics.
Q2: What are the primary methods for purifying BI₃?
The two most effective and commonly cited methods for purifying this compound are vacuum distillation and vacuum sublimation. Other methods like zone-refining and fractional crystallization have been explored, but distillation and sublimation are generally preferred for their efficiency in separating key impurities.
Q3: Which purification method is better: sublimation or distillation?
The choice between sublimation and distillation depends on the specific impurities present and the scale of the purification.
-
Distillation is often considered the best overall procedure for BI₃, especially for larger quantities and for separating volatile impurities like unreacted iodine.
-
Sublimation is highly effective for separating BI₃ from non-volatile impurities. It can be a simpler setup for smaller scales and can yield very pure crystalline products.[4] Based on vapor pressure data, sublimation is particularly well-suited for removing impurities like silicon tetraiodide.
Q4: What are the critical safety precautions for handling BI₃?
This compound is a hazardous material that requires strict safety protocols.
-
Reactivity: It reacts violently with water to form boric acid and hydroiodic acid.[1][3][5] It is also sensitive to moisture, air, and light.[6]
-
Toxicity: BI₃ is corrosive and causes severe skin burns and eye damage.[5][7] It is also very toxic if inhaled or swallowed.[5]
-
Handling: Always handle this compound in a chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[5][8]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles or a face shield, appropriate gloves (inspect before use), and protective clothing.[5][7][9] For operations with a risk of aerosol formation, a full-face respirator may be necessary.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosives, under an inert atmosphere.[5][6]
Q5: What are the common impurities in crude BI₃?
Common impurities depend on the synthesis method but often include:
-
Unreacted Iodine (I₂): This is a very common impurity that gives the product a pink, red, or brownish color, as pure BI₃ is a colorless or white solid.[1]
-
Carbon Tetraiodide (CI₄): This can be a major impurity but is reported to be unstable above 200°C, allowing for its separation by decomposition during purification.
-
Silicon Tetraiodide (SiI₄): An impurity that can be present, particularly if silicon-containing materials are used in the synthesis.
-
Metallic Impurities: Elements like magnesium, calcium, titanium, aluminum, and iron may be present from the starting materials.
Physico-Chemical Data for this compound
The following table summarizes key quantitative data for BI₃.
| Property | Value | Source(s) |
| Molecular Formula | BI₃ | [1] |
| Molar Mass | 391.52 g/mol | [1] |
| Appearance | Colorless to pink/reddish crystalline solid | [1][5] |
| Melting Point | 49.9 °C (121.8 °F; 323.0 K) | [1] |
| Boiling Point | 210 °C (410 °F; 483 K) | [1] |
| Density | 3.35 g/cm³ (at 50 °C) | [1] |
| Solubility | Soluble in CCl₄, CS₂, benzene, chloroform. Reacts with water. | [1] |
| Sensitivity | Air, moisture, and light sensitive. | [1][6] |
Experimental Protocols
Note: All glassware must be thoroughly dried (e.g., oven-dried at >125°C overnight or flame-dried under vacuum) and assembled hot, then cooled under a stream of inert gas (nitrogen or argon) before use.[11][12] All manipulations must be performed using Schlenk line or glovebox techniques.[8][11]
Protocol 1: Purification by Vacuum Sublimation
This method is ideal for removing non-volatile impurities.
-
Apparatus Setup:
-
Place the crude BI₃ solid (1-10 g) into the bottom of a sublimation apparatus or a long Schlenk tube.
-
Insert the cold finger and ensure a good seal. If using ground glass joints, apply a minimal amount of high-vacuum grease.
-
Connect the apparatus to a Schlenk line using thick-walled vacuum tubing.[4]
-
-
Execution:
-
Evacuate the apparatus slowly to high vacuum. Check for leaks (the system should not hiss).[4]
-
Once a stable vacuum is achieved, begin circulating coolant (e.g., cold water or a chiller fluid) through the cold finger. Always apply vacuum before coolant to prevent atmospheric moisture from condensing on the finger.[4]
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. Start at a low temperature (e.g., 40°C) and increase slowly.
-
Monitor the cold finger for the first appearance of white crystals. Note the temperature and pressure at which sublimation begins.[13]
-
Continue heating until a sufficient amount of pure BI₃ has deposited on the cold finger. Avoid overheating, which can cause decomposition.
-
-
Shutdown and Collection:
-
Turn off the heat and allow the apparatus to cool completely to room temperature.
-
Turn off the coolant flow.[4]
-
Slowly and carefully backfill the apparatus with inert gas. An abrupt change in pressure will dislodge the purified crystals from the cold finger.[4]
-
Under a positive flow of inert gas, carefully remove the cold finger and scrape the pure, white crystals into a pre-weighed storage vessel (e.g., a Schlenk flask or ampoule).[8][11]
-
Protocol 2: Purification by Vacuum Distillation
This method is preferred for larger quantities and for removing volatile impurities like iodine. A short-path distillation apparatus is recommended to minimize product loss.
-
Apparatus Setup:
-
Charge the crude BI₃ into a round-bottom flask (the "distillation pot"). Add a magnetic stir bar.
-
Assemble the short-path distillation head with a condenser and receiving flask(s). Ensure all joints are lightly greased and sealed with clips.
-
Place a thermometer to measure the vapor temperature.
-
Connect the apparatus to a Schlenk line and insulate the distillation head with glass wool or aluminum foil to ensure efficient distillation.
-
-
Execution:
-
Evacuate the system and then begin circulating coolant through the condenser.
-
Heat the distillation pot in an oil bath while stirring.
-
A forerun containing more volatile impurities (like iodine, which will appear as a purple vapor/distillate) may collect first. If necessary, switch receiving flasks after the forerun is collected to isolate the pure fraction.[14]
-
Collect the main fraction of colorless, liquid BI₃ at its boiling point (the boiling point will be lower than 210°C under vacuum). Record the temperature range and pressure of the distillation.[14]
-
-
Shutdown and Collection:
-
Once the distillation is complete, remove the heat source and allow the system to cool to room temperature under vacuum.
-
Slowly backfill the entire apparatus with inert gas.
-
The purified BI₃ will solidify in the receiving flask upon cooling. The receiving flask can then be sealed and transferred to a glovebox for storage or portioning.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | • Vacuum leak in the system.• Temperature is too low for efficient sublimation/distillation.• Temperature is too high, causing decomposition.• Hydrolysis due to residual moisture in the apparatus or crude material. | • Check all joints and tubing for leaks. Re-grease joints if necessary.• Slowly increase the heating bath temperature until sublimation/distillation is observed.• Monitor for signs of darkening/charring. If observed, reduce the temperature immediately.• Ensure all glassware is rigorously dried and the system is properly purged with inert gas before starting. |
| Product is Pink, Red, or Brown | • Co-distillation or co-sublimation of free iodine (I₂). | • For distillation, use a more efficient fractional distillation column or collect an initial forerun containing the iodine before collecting the main product.• For sublimation, the temperature may be too high. Try subliming at the lowest possible temperature that allows for a reasonable rate.• A pre-treatment step, such as reacting the crude material with powdered tin to convert I₂ to non-volatile tin iodide before distillation, has been reported. |
| Material Decomposes (Dark Residue) | • Overheating. BI₃ is known to be unstable when heated.[3]• Presence of reactive impurities. | • Use a well-controlled heating bath (oil or sand) and monitor the temperature closely.• Purify at the lowest feasible temperature by using a high vacuum.• Ensure the starting material is free from contaminants that could catalyze decomposition. |
| No Sublimation/Distillation Occurs | • Insufficient vacuum.• Temperature is too low.• Blockage in the system. | • Check the vacuum pump and ensure the system is sealed and holding a high vacuum.• Gradually increase the temperature of the heating bath.• Ensure the path between the material and the collection surface is clear. |
| Material Solidifies, Blocking Apparatus | • Inadequate heating of the distillation path or condenser.• Coolant in the condenser is too cold (for distillation). | • For distillation, ensure the entire distillation path up to the condenser is well-insulated or gently heated (e.g., with a heat gun) to prevent premature solidification.• For distillation, use coolant at a temperature just low enough to condense the vapor, not freeze it instantly. The low melting point (49.9°C) makes this a key consideration. |
Purification Workflow Visualization
The following diagram illustrates the logical workflow for selecting and performing the purification of this compound.
Caption: Logical workflow for the purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent for Research [benchchem.com]
- 3. Cas 13517-10-7,this compound | lookchem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. americanelements.com [americanelements.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. youtube.com [youtube.com]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
Safety precautions for working with pyrophoric Boron triiodide
This guide provides essential safety information, troubleshooting advice, and handling protocols for researchers, scientists, and drug development professionals working with Boron triiodide (BI₃). Given its highly reactive and hazardous nature, strict adherence to these safety precautions is critical.
Frequently Asked Questions (FAQs)
Q1: Is this compound pyrophoric?
While often handled with the same precautions as pyrophoric materials, this compound is not strictly pyrophoric, meaning it does not spontaneously ignite upon contact with air alone. However, it is extremely reactive to moisture. It reacts violently with water, including atmospheric humidity, to release toxic and corrosive hydrogen iodide gas, which can fume in the air.[1][2][3] This high reactivity necessitates handling it under an inert atmosphere.
Q2: What are the primary hazards associated with this compound?
The main hazards are:
-
Violent reaction with water: Contact with water produces toxic and corrosive hydrogen iodide fumes.[1]
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[4][5]
-
Toxicity: It is toxic if inhaled or swallowed.[4]
-
Reactivity: It can react exothermically with other substances like ammonia and certain organic compounds.[1]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A comprehensive PPE setup is required:
-
Eye Protection: Chemical splash goggles and a face shield are essential.[4][6][7]
-
Skin Protection: A flame-resistant lab coat, fully buttoned, along with appropriate protective gloves (e.g., nitrile gloves as a base layer with neoprene or other chemical-resistant gloves over them) are necessary to prevent skin exposure.[4][6][7]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[4][8] For situations where exposure limits might be exceeded, a NIOSH/MSHA-approved respirator is required.[4]
-
Clothing: Wear long pants and closed-toe shoes. Synthetic clothing should be avoided.[6][9]
Q4: How should this compound be stored?
Store this compound in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[4] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4][8] Keep it away from heat, flames, and incompatible materials such as oxidizers and water sources.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| White fumes are observed emanating from the container or reaction vessel. | Exposure to atmospheric moisture. | Immediately ensure the inert atmosphere is intact. If working in a glovebox, check for leaks. If in a fume hood, ensure a positive flow of inert gas. Seal the container or vessel securely. |
| The material appears discolored or has turned into a dark red solid. | Decomposition due to exposure to air or light. | While this compound is a reddish solid, significant color change could indicate impurities. It is sensitive to light and moisture.[10] Ensure storage conditions are appropriate. If purity is critical, consider using a fresh, unopened container. |
| A sudden increase in temperature is noted during a reaction. | Exothermic reaction, possibly with residual moisture or an incompatible solvent. | Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[6][7] Use only anhydrous solvents. If an unexpected exotherm occurs, be prepared to implement cooling measures (e.g., ice bath) and ensure the fume hood sash is lowered. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 13517-10-7 | [11] |
| Molecular Formula | BI₃ | [11] |
| Molecular Weight | 391.52 g/mol | [2] |
| Appearance | Colorless to reddish crystalline solid | [3] |
| Melting Point | ~43-49.9 °C | [2][12] |
| Boiling Point | 210 °C | [2][12] |
| Density | ~3.35 g/cm³ | [2] |
| Water Solubility | Reacts violently | [1][2] |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
-
Preparation:
-
Thoroughly read the Material Safety Data Sheet (MSDS) before starting.[9]
-
Ensure a certified chemical fume hood and a safety shower/eyewash station are accessible.[4]
-
Prepare and document a Standard Operating Procedure (SOP) for the specific experiment.[7]
-
Oven-dry all glassware and allow it to cool in a desiccator or under a stream of inert gas.[6][7]
-
Set up all necessary equipment within the fume hood before introducing the this compound.
-
Inform colleagues in the lab that you will be working with a highly reactive substance. It is recommended to work with a "buddy".[7][13]
-
-
Handling:
-
Don all required PPE (flame-resistant lab coat, chemical splash goggles, face shield, and double gloves).[6][13]
-
The transfer of this compound from its storage container should be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques in a fume hood.[8]
-
Never return any unused chemical to the original container.[8]
-
-
Waste Disposal:
-
All materials contaminated with this compound must be treated as hazardous waste.[8]
-
Unused or excess reagent must be carefully quenched. This should be done by slowly adding it to a cooled, stirred, and appropriate neutralizing agent.
-
Empty containers must be triple-rinsed with an inert, dry solvent. The rinsate must also be collected and disposed of as hazardous waste.[8]
-
Protocol 2: Emergency Response for Spills and Exposures
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][14]
-
-
Small Spill (in a fume hood):
-
If a small amount of this compound is spilled within a fume hood, it can be covered with a dry, non-reactive absorbent material (such as dry sand or vermiculite).
-
The contained spill should then be carefully collected into a sealed container for hazardous waste disposal.
-
-
Large Spill or Spill Outside a Fume Hood:
Visual Workflow Guides
Caption: Emergency Response Workflow for a this compound Spill.
Caption: Standard Handling Workflow for this compound Experiments.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. cmu.edu [cmu.edu]
- 10. fishersci.com [fishersci.com]
- 11. guidechem.com [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing Boron Triiodide-Catalyzed Reactions
Welcome to the technical support center for Boron triiodide (BI₃)-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the planning, execution, and workup of BI₃-catalyzed reactions.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The reaction appears sluggish or does not proceed to completion.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reagent Inactivity | This compound is highly sensitive to moisture and air, which can lead to its decomposition.[1][2] Ensure the BI₃ used is of high purity and has been stored under an inert atmosphere.[3] It is advisable to use a freshly opened bottle or a reagent that has been properly stored. |
| Insufficient Reagent | For complete conversion, particularly with substrates containing multiple Lewis basic sites, an excess of BI₃ may be required.[4] A typical stoichiometry ranges from 1.1 to 3.0 equivalents per ether group. |
| Low Reaction Temperature | While many BI₃ reactions are initiated at low temperatures (-78 °C or 0 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[5] Monitor the reaction by TLC or LC-MS while gradually increasing the temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Dichloromethane (DCM) is a common choice, but for less soluble substrates, other anhydrous, non-protic solvents may be necessary. Ensure the starting material is fully dissolved. |
| Presence of Water | Trace amounts of water in the reaction mixture will rapidly decompose BI₃, rendering it inactive.[2] All glassware must be oven-dried, and the reaction should be conducted under a strict inert atmosphere (e.g., nitrogen or argon).[1] |
Issue 2: Formation of an Unwanted Precipitate
Symptoms:
-
A solid precipitates from the reaction mixture upon addition of BI₃ or during the reaction.
-
The reaction mixture becomes a thick, difficult-to-stir slurry.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Boron-Adducts | The initial reaction of BI₃ with a Lewis basic substrate (like an ether) forms a boron-adduct which may have limited solubility in the reaction solvent. This is often a normal part of the reaction. The precipitate may redissolve as the reaction progresses and warms to room temperature.[1] |
| Hydrolysis of BI₃ | If anhydrous conditions are not maintained, BI₃ will hydrolyze to form insoluble boric acid.[2] Rigorously dry all glassware and solvents, and maintain a positive pressure of an inert gas. |
| Substrate or Product Insolubility | The product of the reaction may be insoluble in the chosen solvent. If the precipitate is the desired product, this can be advantageous for isolation. If it hinders the reaction, a different solvent system may be required. |
Issue 3: Difficult or Messy Workup
Symptoms:
-
Persistent emulsions form during aqueous extraction.
-
A large amount of solid material is present at the interface of the organic and aqueous layers.
-
The final product is contaminated with boron-containing impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Boron Residues | Boron byproducts can be difficult to remove. A common and effective method is to quench the reaction with methanol. This converts boron residues into volatile trimethyl borate, which can be removed by co-evaporation with methanol.[4][6] |
| Incomplete Quenching | Unreacted BI₃ can lead to the formation of boric acid and other boron salts during the aqueous workup, causing emulsions and precipitates. Ensure the reaction is thoroughly quenched, typically with methanol at low temperature, before the addition of water.[7] |
| Iodine Coloration | The reaction may produce elemental iodine (I₂), resulting in a purple or brown color in the organic layer. This can be removed by washing the organic layer with a 10% aqueous solution of sodium thiosulfate. The colored I₂ is reduced to colorless iodide (I⁻), which is water-soluble. |
| Emulsion Formation | To break emulsions, try adding more of the organic solvent and/or brine to the separatory funnel. In some cases, filtering the entire biphasic mixture through a pad of celite can help to separate the layers and remove interfacial solids.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a highly reactive and moisture-sensitive solid.[8] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[3] All manipulations should be carried out in a glovebox or under a positive pressure of an inert gas using Schlenk techniques to prevent exposure to air and moisture.[9]
Q2: What is the typical reaction temperature for a BI₃-catalyzed ether cleavage?
A2: The reaction is often initiated at a low temperature, such as -78 °C or 0 °C, to control the initial exothermic reaction upon addition of BI₃ to the substrate.[5] The reaction mixture is then typically allowed to warm to room temperature and stirred until completion.[5] However, the optimal temperature profile can be substrate-dependent and should be monitored by TLC or LC-MS.
Q3: What are some common side reactions to be aware of?
A3: Besides incomplete reaction, potential side reactions can include the cleavage of other functional groups. For example, esters and lactones can also be cleaved by boron trihalides, especially at elevated temperatures.[5] While BI₃ is a strong Lewis acid, its reactivity towards different functional groups can sometimes be tuned by controlling the reaction temperature.[4]
Q4: How can I be sure my reaction has gone to completion?
A4: The progress of the reaction should be monitored using an appropriate analytical technique, most commonly Thin Layer Chromatography (TLC).[5] A sample of the reaction mixture can be carefully quenched (e.g., with a drop of methanol) before spotting on a TLC plate. The disappearance of the starting material spot is a good indicator of reaction completion. LC-MS can also be a powerful tool for monitoring the reaction.
Q5: My final product has a persistent purple/brown color. What is it and how do I remove it?
A5: The color is likely due to the presence of elemental iodine (I₂). This can be easily removed during the workup by washing the organic layer with a 10% aqueous solution of sodium thiosulfate. The thiosulfate reduces the iodine to colorless iodide, which is then extracted into the aqueous phase.
Data Presentation
The following table summarizes representative reaction conditions for the dealkylation of various ethers using Boron trihalides. While specific data for BI₃ is limited in the literature, the conditions for the closely related and highly effective BBr₃ are provided as a strong starting point for optimization.
Table 1: Representative Conditions for Ether Dealkylation using Boron Trihalides
| Entry | Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | BBr₃ (1.1) | DCM | 0 to RT | 2 | >95 |
| 2 | 4-Bromoanisole | BBr₃ (1.2) | DCM | -78 to RT | 3 | 98 |
| 3 | Benzyl phenyl ether | BBr₃ (1.5) | DCM | 0 | 1 | 92 |
| 4 | Dibenzyl ether | BBr₃ (2.2) | DCM | 0 to RT | 4 | 90 |
| 5 | Tetrahydrofuran (THF) | BI₃ (1.0) | Neat | RT | 0.5 | >90 (to 1,4-diiodobutane) |
Note: Data for entries 1-4 are based on typical conditions reported for BBr₃ and may require optimization for BI₃. Entry 5 is a known reaction of BI₃.
Experimental Protocols
General Protocol for the Demethylation of an Aryl Methyl Ether
This protocol provides a general guideline and should be optimized for each specific substrate.
-
Reaction Setup: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the aryl methyl ether (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to the desired starting temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
-
Addition of BI₃: Slowly add a solution of BI₃ in anhydrous DCM (or the solid BI₃ in portions if handled in a glovebox) to the stirred ether solution. The amount of BI₃ typically ranges from 1.1 to 3.0 equivalents. A precipitate may form during this step.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and carefully quench the reaction by the slow, dropwise addition of anhydrous methanol. This will react with any excess BI₃.
-
Workup:
-
Allow the quenched mixture to warm to room temperature.
-
Carefully add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically 3 times).
-
If the combined organic layers are colored purple or brown, wash with a 10% aqueous solution of sodium thiosulfate until the color disappears.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no reaction conversion.
Caption: Decision tree for troubleshooting common workup issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing the Reactivity of Boron Triiodide with Atmospheric Moisture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of Boron triiodide (BI₃) with atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive with moisture?
A1: this compound is a strong Lewis acid due to the electron-deficient nature of the boron atom. It readily reacts with Lewis bases, such as water, in a vigorous and exothermic reaction. This reactivity is driven by the formation of a stable adduct, which then rapidly hydrolyzes.
Q2: What are the products of the reaction between this compound and water?
A2: this compound reacts with water to produce boric acid (B(OH)₃) and hydroiodic acid (HI). The overall reaction is: BI₃ + 3H₂O → B(OH)₃ + 3HI.[1]
Q3: What are the main hazards associated with the hydrolysis of this compound?
A3: The primary hazards include the violent and exothermic nature of the reaction, which can cause pressure buildup and rupture of vessels. Additionally, the reaction produces corrosive and toxic fumes of hydrogen iodide.[2] Direct contact with this compound can cause severe skin and eye burns.
Q4: How can I tell if my this compound has been exposed to moisture?
A4: Pure this compound is a colorless to reddish crystalline solid.[1] Decomposition due to moisture exposure may be indicated by a change in color, the presence of fumes (hydrogen iodide), or the formation of a white solid (boric acid).
Q5: What is the best way to store this compound?
A5: this compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It is also sensitive to light and should be stored in an opaque container.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fuming or discoloration of this compound upon opening the container. | Exposure to atmospheric moisture during previous handling or improper sealing. | Immediately handle the material in a fume hood with appropriate personal protective equipment (PPE). If the decomposition is minor, the material may still be usable for some applications, but for sensitive reactions, using a fresh, unopened container is recommended. |
| Unexpectedly vigorous reaction or pressure buildup during a reaction. | Presence of adventitious water in solvents or on glassware. | Ensure all solvents are rigorously dried and degassed before use. All glassware must be oven-dried or flame-dried under vacuum immediately before use. |
| Low yield or formation of unexpected byproducts in a synthesis using this compound. | Partial decomposition of the this compound reagent. Contamination of the reaction with water. | Use freshly opened this compound or material that has been properly stored. Re-evaluate solvent and glassware drying procedures. Consider performing the reaction in a glovebox for maximum exclusion of moisture. |
| Difficulty in handling and transferring the solid this compound. | This compound is a reactive and moisture-sensitive solid. | Handle this compound exclusively under an inert atmosphere using a glovebox or Schlenk line techniques. Use appropriate tools for transferring solids in an inert environment. |
Data Presentation
Qualitative Reactivity of this compound with Water
| Condition | Reactivity Level | Observations |
| Trace atmospheric moisture | High | Rapid surface decomposition, fuming. |
| Addition of liquid water | Violent | Immediate, highly exothermic reaction, vigorous gas evolution (HI). |
Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to reddish crystalline solid |
| Molar Mass | 391.52 g/mol |
| Melting Point | 49.9 °C |
| Boiling Point | 210 °C |
| Density | 3.35 g/cm³ |
Experimental Protocols
Protocol 1: Handling this compound using a Schlenk Line
This protocol outlines the procedure for safely handling this compound and setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
This compound
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa
-
Cannula (double-tipped needle)
-
Dried and degassed solvent
-
Nitrogen or Argon gas source
-
Schlenk line apparatus
-
Appropriate PPE (safety glasses, lab coat, gloves)
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and then cooled under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the hot flask and purge with inert gas (Nitrogen or Argon) for several minutes. Seal the flask with a septum.
-
Transfer of this compound: In a glovebox, weigh the desired amount of this compound into the prepared Schlenk flask. Seal the flask before removing it from the glovebox. If a glovebox is not available, a positive pressure of inert gas should be maintained in the flask while quickly adding the solid.
-
Solvent Addition: Transfer the dried and degassed solvent to the Schlenk flask via a cannula.
-
Reaction Setup: The reaction can now proceed under a positive pressure of inert gas, which is maintained by the Schlenk line.
Protocol 2: Handling this compound in a Glovebox
This protocol describes the procedure for handling this compound in an inert atmosphere glovebox.
Materials:
-
This compound
-
Oven-dried glassware
-
Spatula
-
Weighing paper or boat
-
Dried solvents
-
Glovebox with an inert atmosphere (e.g., <1 ppm O₂ and H₂O)
-
Appropriate PPE
Procedure:
-
Preparation: Bring all necessary dry glassware, spatulas, and sealed containers of dried solvents into the glovebox antechamber. Purge the antechamber according to the glovebox's standard operating procedure.
-
Weighing and Transfer: Inside the glovebox, carefully open the this compound container. Weigh the required amount of the solid onto weighing paper or into a weighing boat.
-
Reaction Setup: Transfer the weighed this compound to the reaction flask. Add the dried solvent as required. All subsequent manipulations can be carried out in the inert atmosphere of the glovebox.
Mandatory Visualizations
Diagram 1: Hydrolysis Pathway of this compound
Caption: Proposed reaction pathway for the hydrolysis of this compound.
Diagram 2: Experimental Workflow for Handling this compound
Caption: A logical workflow for experiments involving this compound.
References
Technical Support Center: Disposal of Boron Triiodide Waste and Reaction Byproducts
This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of Boron Triiodide (BI₃) and its reaction byproducts. It is intended for researchers, scientists, and drug development professionals. Always consult your institution's environmental health and safety (EHS) guidelines and local regulations before proceeding with any waste disposal protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a corrosive solid that reacts violently with water and moisture.[1] This reaction is highly exothermic and produces corrosive byproducts: boric acid and hydroiodic acid.[2][3] Inhalation or contact with skin and eyes can cause severe burns.[1]
Q2: What are the typical byproducts of reactions involving this compound?
A2: The most common byproducts depend on the reaction conditions.
-
Hydrolysis: Reaction with water or moisture produces boric acid (B(OH)₃) and hydroiodic acid (HI).[2][3]
-
Reactions with Alcohols: In the initial step of quenching, reaction with alcohols (ROH) will form borate esters (B(OR)₃) and hydroiodic acid.
-
Organic Synthesis: In applications like ether cleavage, byproducts will include alkyl iodides in addition to boric acid after aqueous workup.[4] In nitroarene reductions, the key byproducts upon workup are boric acid and potassium iodide.[5]
Q3: Can I dispose of this compound waste down the drain?
A3: No, untreated this compound waste should never be disposed of down the drain. Its violent reaction with water can cause damage to plumbing and release corrosive fumes.[1] After proper neutralization and dilution, some resulting solutions may be suitable for drain disposal, but only in accordance with local regulations.[6][7]
Q4: What personal protective equipment (PPE) is required when handling this compound waste?
A4: Appropriate PPE is crucial for safely handling this compound waste. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] For spills or situations with potential for aerosol generation, a NIOSH-approved respirator may be necessary.
Q5: What should I do in case of a this compound spill?
A5: In the event of a small spill, and if you are trained to handle it:
-
Evacuate the immediate area and ensure adequate ventilation (work within a fume hood if possible).
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use water or combustible materials.
-
Carefully sweep up the material and place it into a suitable, labeled, and closed container for hazardous waste.[6][8]
-
Do not add water to the container.[1]
-
Decontaminate the spill area with a dry, inert solvent, followed by a thorough washing with soap and water once all reactive material is removed. For large spills, evacuate the area and contact your institution's EHS department immediately.
Troubleshooting Guides
Problem: The quenching reaction of this compound is too vigorous and releasing fumes.
-
Cause: This is likely due to the direct addition of water or a protic solvent that is too reactive, or the rate of addition is too fast. The reaction of this compound with water is known to be violent.[1]
-
Solution:
-
Slow Down: Immediately stop the addition of the quenching agent.
-
Cooling: Ensure the reaction vessel is in an ice bath to dissipate heat.
-
Use a Less Reactive Alcohol: For future quenching, consider using a more sterically hindered and less reactive alcohol, such as tert-butanol, as the initial quenching agent before the addition of more reactive alcohols or water.
-
Dilution: The this compound waste should be dissolved in an inert, dry solvent (e.g., hexanes or dichloromethane) before quenching.
-
Problem: After neutralization, the pH of the waste solution is still not within the acceptable range for disposal.
-
Cause: The amount of neutralizing agent added was insufficient, or the mixing was not thorough enough. The hydrolysis of this compound produces a strong acid (hydroiodic acid) and a weak acid (boric acid).
-
Solution:
-
Continuous Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution as you add the neutralizing agent.
-
Slow Addition with Stirring: Add the neutralizing base (e.g., a solution of sodium bicarbonate or sodium hydroxide) slowly and with continuous stirring to ensure complete reaction.
-
Patience: After adding a portion of the base, wait for the reading to stabilize before adding more, as the neutralization reaction may take some time to go to completion.
-
Experimental Protocols
Protocol 1: Small-Scale Laboratory Disposal of this compound Waste
This protocol describes the safe quenching and neutralization of small quantities (typically < 5g) of this compound waste.
Materials:
-
This compound waste
-
Anhydrous isopropanol or tert-butanol
-
Deionized water
-
Saturated sodium bicarbonate solution or 1M sodium hydroxide solution
-
An inert, dry solvent such as hexanes or dichloromethane (optional, for solids)
-
Appropriate reaction vessel (e.g., a three-necked flask with a dropping funnel and a stirrer)
-
Ice bath
-
pH meter or pH paper
-
Personal Protective Equipment (PPE) as described in the FAQ section
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the reaction vessel in an ice bath to maintain a low temperature.
-
Inerting: If the this compound is in solid form, it can be suspended in a minimal amount of a dry, inert solvent like hexanes.
-
Initial Quenching with Alcohol: Slowly add anhydrous isopropanol or tert-butanol dropwise to the stirred this compound waste. The reaction can be exothermic, so maintain a slow addition rate to control the temperature. The use of a less reactive alcohol first can moderate the reaction.
-
Hydrolysis: After the initial reaction with the alcohol has subsided, slowly add deionized water dropwise. Continue to cool the mixture in the ice bath.
-
Neutralization: Once the hydrolysis is complete, slowly add a saturated sodium bicarbonate solution or 1M sodium hydroxide solution to neutralize the resulting acidic solution. Monitor the pH continuously until it is in the neutral range (pH 6-8).[9]
-
Final Disposal: The final neutralized solution, containing boric acid and sodium iodide, should be disposed of in accordance with your institution's EHS guidelines and local regulations. For small quantities, after ensuring the pH is within the acceptable range for your local wastewater treatment plant, it may be permissible to flush it down the drain with a large amount of water.[2][6] Otherwise, it should be collected as hazardous aqueous waste.
Protocol 2: Disposal of this compound Reaction Byproducts (Aqueous Waste)
This protocol outlines the disposal of the aqueous waste generated from the workup of reactions involving this compound, which will primarily contain boric acid and hydroiodic acid.
Materials:
-
Aqueous waste containing boric acid and hydroiodic acid
-
Saturated sodium bicarbonate solution or 1M sodium hydroxide solution
-
Ice bath
-
pH meter or pH paper
-
PPE
Procedure:
-
Cooling: Place the container of aqueous waste in an ice bath to manage any heat generated during neutralization.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution or 1M sodium hydroxide solution with stirring.[1]
-
pH Monitoring: Continuously monitor the pH of the solution. Add the base until the pH is stable within the neutral range (pH 6-8).
-
Disposal: Dispose of the neutralized solution as per your institution's guidelines. If it contains no other hazardous materials, it may be acceptable for drain disposal with copious amounts of water.[6][7]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Molar Mass | 391.52 g/mol | [3] |
| This compound Melting Point | 49.9 °C | [3] |
| This compound Boiling Point | 210 °C | [3] |
| Hydrolysis Reaction | BI₃ + 3H₂O → B(OH)₃ + 3HI | [2][3] |
| Recommended pH for Neutralized Waste | 6 - 8 | [7][9] |
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Hydrolysis reaction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencing.com [sciencing.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | High-Purity Reagent for Research [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. laballey.com [laballey.com]
- 7. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 9. esd.uga.edu [esd.uga.edu]
Preventing the decomposition of Boron triiodide during storage and use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage, handling, and use of Boron triiodide (BI₃) to prevent its decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive?
This compound (BI₃) is a highly reactive, crystalline solid that serves as a potent Lewis acid in organic synthesis.[1][2] Its high reactivity stems from the electron-deficient boron center, making it susceptible to decomposition.[1][2] BI₃ is particularly sensitive to moisture, light, and heat.[3]
Q2: What are the primary causes of this compound decomposition?
The main factors leading to the decomposition of this compound are:
-
Moisture: BI₃ reacts vigorously with water, including atmospheric moisture, to form boric acid (B(OH)₃) and hydroiodic acid (HI).[4] This is the most common cause of decomposition.
-
Light: Exposure to light can also promote the decomposition of BI₃.[3]
-
Heat: While BI₃ is stable at room temperature when properly stored, elevated temperatures can accelerate its decomposition.[1][5]
-
Incompatible Substances: Contact with substances such as alcohols, ethers, and oxidizing agents can lead to reactions and decomposition of BI₃.
Q3: How can I visually identify decomposed this compound?
Pure this compound is a white to off-white crystalline solid.[4] A change in color to reddish-brown or the presence of a dark liquid (elemental iodine) are visual indicators of decomposition. The evolution of fumes (hydroiodic acid) when exposed to air is another sign of hydrolysis.
Q4: What are the decomposition products of this compound?
The primary decomposition products of this compound upon reaction with water are boric acid and hydroiodic acid.[4] Thermal decomposition can release toxic iodine-containing fumes.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot issues related to the decomposition of this compound during your experiments.
Problem: Unexpected reaction outcomes or low yields.
This could be due to the use of partially decomposed this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for BI₃ decomposition.
Experimental Protocols
Protocol 1: Proper Storage of this compound
To ensure the long-term stability of this compound, adhere to the following storage conditions:
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[3]
-
Temperature: Maintain in a cool, dry location, ideally between 2-8°C.[6]
-
Light: Protect from light by storing in an opaque container or in a dark cabinet.[3]
-
Container: Use a tightly sealed, corrosion-resistant container.
Protocol 2: Handling Air- and Moisture-Sensitive this compound
Given its sensitivity, this compound should be handled using standard techniques for air- and moisture-sensitive reagents.
Materials:
-
Glovebox or Schlenk line
-
Dry, nitrogen-flushed glassware
-
Anhydrous solvents
-
Syringes and needles (oven-dried)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or in a desiccator before use.
-
Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere in a glovebox or using a Schlenk line.
-
Transfer:
-
In a Glovebox: Weigh and transfer the solid BI₃ inside the glovebox.
-
Using a Schlenk Line: For transfers outside a glovebox, use a nitrogen-purged syringe for adding BI₃ solutions or a positive pressure of inert gas for solid transfers.
-
-
Solvents: Use only anhydrous, non-protic solvents. Protic solvents like alcohols will react with BI₃.
Protocol 3: Purification of Decomposed this compound
If decomposition is suspected, this compound can be purified to remove non-volatile impurities and decomposition products.
Method: Sublimation or Distillation
-
Sublimation: This is an effective method for purifying BI₃. The crude solid is heated under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving non-volatile impurities behind.[1]
-
Distillation: Distillation is considered one of the best methods for purifying larger quantities of this compound.[7][8]
Procedure Outline (Distillation):
-
Assemble a distillation apparatus that has been thoroughly dried and purged with an inert gas.
-
Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Heat the flask gently under reduced pressure.
-
Collect the purified BI₃ in a receiving flask that is also under an inert atmosphere. The boiling point of BI₃ is 210 °C.[4]
Data Presentation
Table 1: Stability and Incompatibility of this compound
| Parameter | Condition/Substance | Effect on this compound | Reference |
| Moisture/Water | Presence of H₂O | Vigorous reaction, decomposition to B(OH)₃ and HI | [4] |
| Light | Exposure to light | Promotes decomposition | [3] |
| Heat | Elevated temperatures | Accelerates decomposition | [1][5] |
| Alcohols | e.g., Methanol, Ethanol | Reacts with and decomposes BI₃ | |
| Ethers | e.g., Diethyl ether | Can form adducts and lead to cleavage of the ether | [1] |
| Oxidizing Agents | Strong oxidizers | Can lead to vigorous or violent reactions | |
| Ammonia | NH₃ | Exothermic reaction | |
| Phosphorus | Red or white phosphorus | Incandescent reaction |
Signaling Pathway and Logical Relationship Diagrams
Decomposition Pathway of this compound by Hydrolysis
This diagram illustrates the chemical reaction that occurs when this compound comes into contact with water.
Caption: Hydrolysis of this compound.
References
- 1. This compound | High-Purity Reagent for Research [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Research Portal [iro.uiowa.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. 三碘化硼 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. AIME Digital Library | The American Institute of Mining, Metallurgical, and Petroleum Engineers [aimehq.org]
Troubleshooting low yields in reactions involving Boron triiodide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving Boron triiodide (BI₃).
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a much lower yield than expected. What are the most common reasons for this?
A1: Low yields in reactions involving this compound can often be attributed to its high reactivity and sensitivity. Here are the primary factors to consider:
-
Reagent Quality and Handling: this compound is extremely sensitive to air and moisture.[1] It readily hydrolyzes to boric acid and hydriodic acid, which will reduce the amount of active reagent available for your desired transformation.[1] It is also light-sensitive.[2][3] Ensure that the BI₃ used is of high purity (often exceeding 97%) and has been stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[1][4]
-
Reaction Setup: The presence of atmospheric moisture can significantly impact your yield. It is crucial to use flame-dried or oven-dried glassware and to conduct the reaction under a dry, inert atmosphere.[5]
-
In Situ Generation Issues: If you are generating BI₃ in situ (e.g., from KBH₄ and I₂), incomplete formation of the reagent before the substrate is added is a common pitfall.[2][6][7] The disappearance of the purple color of iodine can often indicate the completion of BI₃ formation.[8]
-
Incorrect Stoichiometry: Using an insufficient amount of BI₃ can lead to incomplete conversion. The optimal stoichiometry can vary depending on the substrate. For instance, substrates containing Lewis basic functional groups may require additional equivalents of BI₃ to account for its sequestration through coordination.[6][7]
-
Side Reactions: this compound is a strong Lewis acid and can participate in or catalyze unintended side reactions.[4][9] For example, in the reduction of nitroarenes, ortho-iodination of the aniline product can occur as a side reaction.[6][7] In reactions with substrates containing ether functionalities, cleavage of the ether can be an unwanted side reaction.[6]
Q2: I am generating this compound in situ. What is the best way to ensure its complete formation before adding my starting material?
A2: Pre-generation of this compound is often critical for achieving high yields, particularly in reactions like the reduction of nitroarenes.[6][7][8] To ensure complete formation:
-
Combine Precursors: In a dry, inert atmosphere, combine potassium borohydride (KBH₄) and iodine (I₂) in a suitable anhydrous solvent like cyclohexane or heptane.[2][8]
-
Heat the Mixture: Gently heat the reaction mixture. A common temperature is 60°C.[2]
-
Monitor for Completion: The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine.[8] For more precise tracking, ¹¹B NMR spectroscopy can be used to observe the formation of the BI₃ signal.[2]
-
Purge Byproducts: The reaction produces hydrogen gas (H₂), which should be safely purged from the reaction vessel before the substrate is added.[2][6]
-
Substrate Addition: Once the formation of BI₃ is complete, the reaction mixture can be cooled to the desired temperature before adding the substrate.
Q3: Can the order of reagent addition impact my reaction's success?
A3: Absolutely. For many reactions, especially those where BI₃ is generated in situ, the order of addition is crucial. For the reduction of nitrobenzene, for example, pre-generating BI₃ from KBH₄ and I₂ before adding the nitrobenzene leads to a more efficient reaction compared to mixing all three components together from the start.[6][7]
Q4: My substrate has other functional groups that might react with this compound. How can I minimize side reactions?
A4: this compound's high reactivity can be a challenge with complex molecules. Here are some strategies to improve selectivity:
-
Temperature Control: Many BI₃ reactions are performed at low temperatures (e.g., 0 °C to -78 °C) to control its reactivity and minimize side reactions.[10]
-
Stoichiometry Adjustment: As mentioned, functional groups that are Lewis bases (e.g., amines, nitriles) can coordinate with BI₃.[6][7][8] In such cases, using additional equivalents of the reagent may be necessary to ensure enough is available for the desired reaction.
-
Protecting Groups: If a particularly sensitive functional group is present, it may be necessary to protect it before carrying out the reaction with this compound.
-
Mixed Boron Halides: In some cases, such as ether cleavage, using a mixture of boron trihalides (e.g., BBr₃ and BCl₃) can lead to improved regioselectivity and yield compared to using a single boron halide.[11][12] This principle could potentially be explored with BI₃ in mixed systems.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that often points to problems with the reagent or reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products and Low Yield of Desired Product
This suggests that side reactions are competing with your main reaction.
Factors Influencing this compound Reactivity and Selectivity:
Caption: Factors affecting BI₃ reactivity and selectivity.
Quantitative Data Summary
The yield of reactions involving this compound is highly dependent on the specific transformation and reaction conditions. Below is a summary of reported yields for different applications.
| Reaction Type | Substrate Example | Reagent/Conditions | Yield (%) | Reference |
| Demethylation | (+)-liphagal | 1.2–1.5 equiv. BI₃ in anhydrous DCM or CHCl₃ | 70% | [8] |
| Reduction of Nitroarene | Nitrobenzene | 2.5 equiv. BI₃ (pre-generated) | Optimized Conversion | [2][6] |
| Material Synthesis | Boron Arsenide (BAs) | BI₃ as transport agent at 820°C, 1.5 MPa | >90% (from ~12%) | [13] |
| Acene Reduction | Anthracene | BI₃ generated in situ from KBH₄ and I₂ | up to 99% | [14][15] |
Key Experimental Protocols
Protocol 1: In Situ Generation of this compound and Subsequent Reduction of a Nitroarene
This protocol is adapted from methodologies described for the reduction of nitroarenes.[2][6][7]
Materials:
-
Potassium borohydride (KBH₄)
-
Iodine (I₂)
-
Anhydrous cyclohexane (or heptane)
-
Nitroarene substrate
-
Nitrogen or Argon gas supply
-
Flame-dried round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add potassium borohydride followed by iodine and anhydrous cyclohexane.
-
In Situ Generation: Heat the mixture to 60-70°C with vigorous stirring. Continue heating until the purple color of the iodine has completely disappeared. This indicates the formation of BI₃.
-
Cooling and Purging: Cool the reaction mixture to room temperature. Carefully and briefly purge the flask with a stream of inert gas to remove the hydrogen gas generated during the reaction.
-
Substrate Addition: Dissolve the nitroarene substrate in a minimal amount of anhydrous solvent and add it dropwise to the stirred solution of this compound.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction carefully (e.g., with slow addition of methanol, followed by water). Extract the product with a suitable organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ether Cleavage
This compound is a powerful reagent for cleaving C-O bonds in ethers.[16] A similar protocol to that used for Boron tribromide (BBr₃) can be adapted, with extreme care taken due to the reactivity of BI₃.
Materials:
-
Ethereal substrate
-
This compound (as a solid or solution in a non-coordinating solvent)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Nitrogen or Argon gas supply
-
Flame-dried reaction flask with a magnetic stir bar and septum
Procedure:
-
Setup: Under an inert atmosphere, add the ether substrate to the flame-dried flask, followed by anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature, typically between -78°C and 0°C, using a cooling bath.
-
Reagent Addition: Slowly add the this compound (or a solution thereof) to the stirred solution of the ether via syringe. The reaction can be exothermic.
-
Reaction: Stir the mixture at the low temperature and monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction at the low temperature by the slow addition of a suitable protic solvent, such as methanol.
-
Work-up: Allow the mixture to warm to room temperature. Add water and separate the aqueous and organic layers. Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product can then be purified using standard techniques like column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. rosesci.com [rosesci.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | High-Purity Reagent for Research [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. bdigital.ufp.pt [bdigital.ufp.pt]
- 11. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Cas 13517-10-7,this compound | lookchem [lookchem.com]
Technical Support Center: Scaling Up Reactions with Boron Triiodide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up chemical reactions involving boron triiodide (BI₃) from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound is a highly reactive and corrosive solid that presents several safety challenges during scale-up.[1] Key concerns include:
-
Exothermic Reactions: this compound reacts exothermically with many compounds, particularly those containing oxygen or nitrogen. Its reaction with water is violent.[1] Without adequate thermal management, this can lead to a thermal runaway.
-
Moisture Sensitivity: It is extremely sensitive to moisture and will fume in the air, releasing hydroiodic acid (HI), a corrosive gas.[1] Maintaining a strictly inert atmosphere is crucial.
-
Corrosivity: this compound and its reaction byproducts are corrosive to many materials. Careful selection of reactor and handling equipment is necessary to prevent equipment failure and contamination.
-
Solid Handling: As a solid, ensuring accurate and safe charging to the reactor at a larger scale can be challenging and requires specialized equipment to maintain inert conditions.
Q2: How can I control the exotherm of a large-scale reaction involving this compound?
A2: Controlling the exotherm is critical for safety and product quality.[2] Key strategies include:
-
Slow Addition: Add the this compound or the reactant solution portion-wise or via a solids dosing system to control the reaction rate.
-
Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and a robust cooling system. Ensure the heat transfer fluid is at an appropriate temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Thermal Hazard Analysis: Before scaling up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry to understand the heat of reaction and the potential for a thermal runaway.[2]
Q3: What materials of construction are suitable for a pilot plant reactor for this compound reactions?
A3: Due to the corrosive nature of this compound and hydroiodic acid, material selection is critical.
-
Glass-lined steel reactors are often a good choice as glass is resistant to corrosion from most acids.[3]
-
Hastelloy® alloys (e.g., C-276) offer excellent resistance to a wide range of corrosive chemicals, including hydrochloric and sulfuric acids, and are a suitable option.[4]
-
Stainless steel may be susceptible to corrosion, especially in the presence of moisture and iodides. Its use should be carefully evaluated based on the specific reaction conditions.
-
Polytetrafluoroethylene (PTFE) and other fluoropolymers are suitable for gaskets, linings, and transfer lines due to their high chemical resistance.
Q4: How can I monitor the progress of a this compound reaction at a pilot scale?
A4: In-situ reaction monitoring is highly recommended for safety and process control.[5]
-
FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling.[5][6]
-
Temperature and Pressure Monitoring: Closely monitoring temperature and pressure changes can indicate the reaction rate and any potential deviations.
-
Offline Analysis: If sampling is necessary, it must be done under strictly inert conditions to prevent exposure to air and moisture. Techniques like GC, LC, and NMR can be used for analysis.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware and reaction vessels. Handle this compound under a strict inert atmosphere (e.g., nitrogen or argon). |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" and side reactions. Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction mixture. |
| Incorrect Stoichiometry | Verify the purity of the this compound and other starting materials. Inaccurate assays can lead to incorrect molar ratios. |
| Side Reactions | Run the reaction at the lowest effective temperature to minimize the formation of byproducts. Consider a thermal analysis to identify the onset temperature of side reactions. |
Issue 2: Difficult Reaction Work-up
| Possible Cause | Troubleshooting Steps |
| Violent Quench | Quenching unreacted this compound can be highly exothermic. Dilute the reaction mixture with an inert solvent before slowly adding a quenching agent like isopropanol or methanol at a low temperature. |
| Boron-Containing Byproducts | Boronic acids and other boron-containing byproducts can complicate purification. Consider an extractive work-up with a mild base to remove acidic impurities. Repeatedly concentrating the reaction mixture from methanol can help remove boron as volatile trimethyl borate.[7] |
| Emulsion Formation | The presence of boronic acids can sometimes lead to emulsions during aqueous work-up. Try adding a small amount of a different organic solvent or brine to break the emulsion. |
Data Presentation: Lab vs. Pilot Plant Scale-Up Comparison
The following table provides a qualitative and quantitative comparison of key parameters when scaling up a hypothetical ether cleavage reaction using this compound.
| Parameter | Laboratory Scale (e.g., 1 L) | Pilot Plant Scale (e.g., 100 L) | Key Considerations for Scale-Up |
| Batch Size | 10-50 g | 1-5 kg | Non-linear increase in challenges with larger quantities. |
| Reagent Addition | Manual addition via funnel | Automated solids dosing system or controlled addition of a slurry | Maintaining inert atmosphere and controlling addition rate is critical at scale. |
| Mixing | Magnetic stirrer or overhead stirrer | Impeller with optimized design for vessel geometry | Inefficient mixing can lead to localized overheating and reduced yield. |
| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation | Surface area to volume ratio is low; heat removal is a major challenge | Requires a jacketed reactor with a high-performance heat transfer fluid. |
| Reaction Time | Typically shorter | May need to be adjusted based on heat transfer and mixing efficiency | Longer addition times may be necessary to control the exotherm. |
| Temperature Control | ± 1°C | ± 2-5°C | More challenging to maintain a narrow temperature range. |
| Quenching | Slow addition of quenching agent to the reaction flask | Controlled reverse addition of the reaction mixture to a cooled quenching solution | Requires a separate, appropriately sized quench vessel. |
| Work-up | Separatory funnel extractions | Liquid-liquid extraction in the reactor or a dedicated extraction vessel | Potential for emulsion formation is higher at a larger scale. |
| Safety | Fume hood | Closed system with appropriate pressure relief and scrubbing for off-gases | Increased risk of exposure and thermal runaway requires robust engineering controls. |
Experimental Protocols
Protocol 1: General Procedure for Ether Cleavage at Pilot Scale
Warning: This is a generalized procedure and must be adapted and optimized for your specific substrate and equipment. A thorough risk assessment is mandatory before proceeding.
-
Reactor Preparation:
-
Ensure the glass-lined or Hastelloy® reactor is clean and dry.
-
Inert the reactor by purging with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the process.
-
-
Solvent and Substrate Charging:
-
Charge the anhydrous solvent and the ether substrate to the reactor.
-
Begin agitation and cool the reactor contents to the desired starting temperature (e.g., 0 °C).
-
-
This compound Addition:
-
Charge the this compound to a solids dosing system that is under an inert atmosphere.
-
Slowly add the this compound to the reactor over a period of 1-4 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed the set limit.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by in-situ FTIR/Raman or by carefully taking samples under inert conditions for offline analysis.
-
-
Reaction Quench:
-
In a separate, inerted quench vessel, charge a suitable quenching agent (e.g., isopropanol or a mixture of isopropanol and an inert solvent) and cool it to 0 °C.
-
Slowly transfer the reaction mixture from the primary reactor to the quench vessel, maintaining the temperature of the quench vessel below 20 °C.
-
-
Work-up:
-
Slowly add water or an aqueous basic solution to the quenched mixture to hydrolyze any remaining boron species.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by distillation, crystallization, or chromatography as required.
-
Visualizations
Caption: Experimental workflow for a typical this compound mediated reaction at pilot scale.
Caption: Troubleshooting logic for addressing low yields in this compound reactions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. amarequip.com [amarequip.com]
- 3. Pilot Plant | KLK Kolb [kolb.ch]
- 4. parrinst.com [parrinst.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. Procedural life cycle inventory of chemical products at laboratory and pilot scale: a compendium - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01372G [pubs.rsc.org]
Technical Support Center: Boron Triiodide (BI₃) Compatibility and Troubleshooting
Welcome to the Technical Support Center for Boron triiodide (BI₃) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of BI₃ with various functional groups and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (BI₃) in organic synthesis?
This compound is a powerful Lewis acid primarily utilized for the cleavage of ethers, particularly for the demethylation of aryl methyl ethers to yield phenols. Its high reactivity allows for these transformations to occur under relatively mild conditions. Additionally, BI₃ has shown significant utility in the reduction of nitroarenes to anilines.
Q2: How does the Lewis acidity of BI₃ compare to other boron trihalides?
The Lewis acidity of boron trihalides follows the trend: BI₃ > BBr₃ > BCl₃ > BF₃. This is contrary to what might be expected based on electronegativity alone. The enhanced acidity of BI₃ is attributed to weaker π-bonding between the boron p-orbital and the larger, more diffuse p-orbitals of the iodine atoms, which increases the electron deficiency at the boron center.
Q3: What are the general handling precautions for BI₃?
This compound is highly sensitive to moisture and air. It reacts with water to form boric acid and hydroiodic acid. Therefore, all reactions involving BI₃ should be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).
Q4: Can BI₃ be used for reactions other than ether cleavage?
Yes, beyond ether cleavage, BI₃ is an effective reagent for the reduction of nitroarenes to anilines. This reaction exhibits good functional group tolerance. BI₃ can also be used to cleave esters and lactones and forms adducts with nitrogen-containing compounds like amines.
Troubleshooting Guides
Low Yield in BI₃ Mediated Reactions
Low yields are a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting reactions involving BI₃.
Troubleshooting Workflow for Low Yields
Caption: A stepwise guide to diagnosing and resolving low reaction yields.
Incomplete Ether Cleavage
A frequent challenge in using BI₃ is achieving complete cleavage of the ether, especially with less reactive substrates.
Troubleshooting Workflow for Incomplete Ether Cleavage
Caption: A guide to troubleshooting incomplete ether cleavage reactions.
Functional Group Compatibility
The reactivity of this compound with a given functional group is highly dependent on the specific substrate and reaction conditions. The following tables summarize the general compatibility.
Table 1: Compatibility of BI₃ with Oxygen-Containing Functional Groups
| Functional Group | Compatibility/Reactivity | Typical Products | Notes |
| Ethers | Reactive (Primary Application) | Alcohols and alkyl iodides | Aryl methyl ethers are readily cleaved to phenols. The reaction mechanism can be Sₙ1 or Sₙ2 depending on the ether structure. |
| Alcohols | Reactive | Alkyl iodides | BI₃ can convert alcohols to the corresponding alkyl iodides. |
| Ketones | Tolerated in some cases | Generally stable | In the context of nitroarene reduction, ketones are well-tolerated. However, direct reaction with ketones containing α-hydrogens may lead to side reactions under forcing conditions. |
| Esters | Reactive | Carboxylic acids/amides and alkyl iodides | BI₃ can cleave esters. This reactivity can be utilized for the synthesis of amides from esters in the presence of an amine. |
| Lactones | Reactive | Iodo-carboxylic acids | BI₃ is known to cleave lactones. |
Table 2: Compatibility of BI₃ with Nitrogen-Containing Functional Groups
| Functional Group | Compatibility/Reactivity | Typical Products | Notes |
| Nitroarenes | Reactive (Primary Application) | Anilines | An effective method for the reduction of nitroarenes with good functional group tolerance. |
| Amines | Reactive | Amine-BI₃ adducts | Aromatic and aliphatic amines react with BI₃ to form adducts. This can lead to dehydrohalogenation reactions. |
| Amides | Generally Tolerated | Generally stable | Amides are often tolerated in BI₃-mediated reactions, such as the reduction of nitroarenes. |
| Nitriles | Tolerated | Generally stable | The nitrile functional group is well-tolerated in the BI₃-mediated reduction of nitroarenes. |
Experimental Protocols
Protocol 1: General Procedure for BI₃-Mediated Reduction of Nitroarenes
This protocol is adapted from a published procedure for the in situ generation of BI₃ and subsequent reduction of nitroarenes.
Experimental Workflow for Nitroarene Reduction
Caption: A typical experimental workflow for the reduction of nitroarenes using BI₃.
Detailed Steps:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add potassium borohydride (KBH₄) and iodine (I₂).
-
BI₃ Generation: Add anhydrous cyclohexane and heat the mixture to generate BI₃ in situ. The disappearance of the purple color of iodine indicates the formation of BI₃.
-
Substrate Addition: Cool the reaction mixture to room temperature. Add a solution of the nitroarene in cyclohexane to the flask.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the corresponding aniline.
Table 3: Substrate Scope for BI₃-Mediated Nitroarene Reduction
| Substrate (Nitroarene) | Functional Group Tolerated | Yield (%) |
| 4-Nitrobenzonitrile | Nitrile | 95 |
| 4-Nitroacetophenone | Ketone | 92 |
| 1-Chloro-4-nitrobenzene | Aryl Halide (Cl) | 96 |
| 1-Bromo-4-nitrobenzene | Aryl Halide (Br) | 94 |
| 4-Nitrophenyl acetate | Ester | 85 (ester cleaved) |
| 3-Nitroanisole | Ether | 75 (some ether cleavage) |
Yields are approximate and based on literature data for illustrative purposes.
This technical support center provides a foundational understanding of the compatibility and application of this compound in organic synthesis. For specific and complex substrates, it is always recommended to perform small-scale test reactions to optimize conditions.
Validation & Comparative
A Comparative Analysis of Reactivity: Boron Triiodide vs. Boron Tribromide and Boron Trichloride
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Boron Triiodide (BI₃), Boron Tribromide (BBr₃), and Boron Trichloride (BCl₃). These three boron trihalides are powerful Lewis acids widely employed as reagents and catalysts in organic synthesis. Understanding their relative reactivities is crucial for reaction optimization, catalyst selection, and the development of novel synthetic methodologies. This report consolidates experimental data on their Lewis acidity and performance in key chemical transformations, offering a clear framework for their application in research and development.
Executive Summary
The reactivity of the boron trihalides (BX₃) as Lewis acids follows the trend BI₃ > BBr₃ > BCl₃ . This order is contrary to what would be predicted based on the electronegativity of the halogen atoms. The enhanced reactivity of the heavier boron trihalides is attributed to the decreasing effectiveness of pπ-pπ back-bonding between the halogen and the boron center. This guide will delve into the theoretical underpinnings of this trend and present quantitative data to support it. Furthermore, a comparative analysis of their performance in common applications, such as ether cleavage and reactions with amines, is provided, alongside detailed experimental protocols.
Comparative Lewis Acidity
The primary driver of the reactivity of boron trihalides is their electron-deficient boron center, making them potent Lewis acids (electron-pair acceptors). The established order of Lewis acidity is BI₃ > BBr₃ > BCl₃.[1] This trend is a direct consequence of the extent of pπ-pπ back-bonding.[1]
In these molecules, the boron atom has a vacant 2p orbital, while the halogen atoms possess filled p orbitals. A partial π-bond can form through the donation of electron density from a halogen p orbital to the empty boron p orbital. The effectiveness of this back-bonding depends on the overlap between the interacting orbitals. For BCl₃, the overlap is between Boron's 2p orbital and Chlorine's 3p orbital. This overlap is less effective for BBr₃ (2p-4p) and significantly weaker for BI₃ (2p-5p) due to the increasing size and energy difference of the halogen p orbitals.[1] Consequently, the electron deficiency at the boron center is most pronounced in BI₃, making it the strongest Lewis acid in this series.
Quantitative Comparison of Lewis Acidity
The strength of the Lewis acid character can be quantified by measuring the enthalpy of formation (ΔHf) of their adducts with a standard Lewis base, such as ammonia (NH₃) or trimethylamine ((CH₃)₃N). A more negative enthalpy of formation indicates a stronger Lewis acid-base interaction.
| Boron Trihalide | Lewis Base | -ΔH of Adduct Formation (kcal/mol) |
| BCl₃ | (CH₃)₃N | 27.9 |
| BBr₃ | (CH₃)₃N | 30.6 |
Data sourced from proton NMR chemical shifts in chloroform solution, which correlate linearly with heats of formation.[2]
Physicochemical Properties
The reactivity of these halides is also influenced by their fundamental physicochemical properties, such as bond strength.
| Property | BCl₃ | BBr₃ | BI₃ |
| Mean B-X Bond Enthalpy (kJ/mol) | 444 | 368 | ~270 |
Data for B-Cl and B-Br sourced from average bond enthalpy tables.[3] B-I bond enthalpy is an approximate value.
The weaker B-I bond, compared to the B-Br and B-Cl bonds, contributes to the higher reactivity of BI₃ in reactions that involve the cleavage of the boron-halogen bond.
Reactivity in Key Organic Transformations
Ether Cleavage
Boron trihalides are highly effective reagents for the cleavage of ethers, a critical reaction in natural product synthesis and for the deprotection of hydroxyl groups. BBr₃ is the most commonly employed reagent for this transformation due to its high reactivity and efficacy under relatively mild conditions.[4] The reaction generally proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a halide ion on one of the ether's alkyl groups.
While BBr₃ is the reagent of choice, BCl₃ can also be used, often requiring higher temperatures or longer reaction times. The use of BI₃ for ether cleavage is less common, which may be due to its higher cost and reactivity, which can sometimes lead to lower selectivity.
Comparative Performance:
While comprehensive side-by-side data is scarce, the general order of reactivity for ether cleavage mirrors the Lewis acidity: BI₃ > BBr₃ > BCl₃ . This implies that for a given substrate, BI₃ would be expected to effect cleavage under the mildest conditions, followed by BBr₃ and then BCl₃.
Reactions with Amines
Boron trihalides react readily with primary and secondary amines to form stable Lewis acid-base adducts.[2] The strength of this interaction again follows the Lewis acidity trend. These adducts can be isolated or can serve as intermediates for further transformations. For example, upon heating, the adducts formed with primary amines can undergo dehydrohalogenation to form aminoboranes and, ultimately, borazines (inorganic analogues of benzene).
The choice of boron trihalide can influence the stability of the initial adduct and the conditions required for subsequent reactions. The stronger Lewis acidity of BBr₃ and BI₃ leads to the formation of more stable initial adducts compared to BCl₃.[2]
Experimental Protocols
General Protocol for Aryl Methyl Ether Demethylation using BBr₃
This protocol provides a general procedure for the cleavage of an aryl methyl ether, a common application for boron trihalides in drug development and organic synthesis.
Materials:
-
Aryl methyl ether substrate
-
Boron tribromide (BBr₃), typically a 1.0 M solution in an anhydrous solvent like dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl methyl ether (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.
-
Addition of BBr₃: Add the BBr₃ solution (1.1 to 3.0 equivalents per ether group) dropwise to the stirred solution of the substrate. The addition should be slow to control any exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is complete.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding methanol while maintaining the low temperature. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.
Visualized Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the key logical and mechanistic pathways.
Caption: Lewis acidity trend of boron trihalides and the influence of back-bonding.
References
Illuminating the Bond: A Comparative Guide to the Spectroscopic Analysis of Boron Triiodide Adducts
For researchers, scientists, and professionals in drug development, the precise confirmation of chemical adduct formation is a critical step in synthesis and characterization. This guide provides a comprehensive comparison of spectroscopic methods for confirming the formation of Boron Triiodide (BI₃) adducts, supported by experimental data and detailed protocols. We also explore a non-spectroscopic alternative for a holistic view of available analytical techniques.
This compound (BI₃) is a powerful Lewis acid that readily forms adducts with a variety of Lewis bases, including amines, phosphines, ethers, and sulfides. The formation of the dative bond between the electron-deficient boron atom and the electron-rich donor atom of the Lewis base leads to significant changes in the spectroscopic properties of the molecules. These changes serve as a fingerprint for the successful formation of the BI₃ adduct. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of these adducts.
Performance Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for confirming BI₃ adduct formation depends on several factors, including the nature of the Lewis base, the desired level of structural detail, and the available instrumentation. The following table summarizes the key quantitative data obtained from different spectroscopic methods for a representative BI₃ adduct, Trimethylamine-Boron Triiodide ((CH₃)₃N-BI₃).
| Spectroscopic Technique | Key Parameter | Uncomplexed (CH₃)₃N | Uncomplexed BI₃ | (CH₃)₃N-BI₃ Adduct | Citation |
| ¹¹B NMR | Chemical Shift (δ) | N/A | ~ -8 ppm | ~ -60 to -80 ppm | [1] |
| ¹H NMR | Chemical Shift (δ, N-CH₃) | ~ 2.1-2.2 ppm | N/A | ~ 2.5-2.8 ppm | [2] |
| FTIR | B-N Stretch (ν) | N/A | N/A | ~ 700-800 cm⁻¹ | |
| Raman | Symmetric B-I Stretch (ν) | N/A | ~ 180-190 cm⁻¹ | Shifts to lower frequency | |
| UV-Vis | Charge-Transfer Band (λ_max) | N/A | N/A | ~ 250-350 nm | [3] |
| X-ray Crystallography | B-N Bond Length | N/A | N/A | Varies with adduct |
Note: Specific spectral values can vary depending on the solvent and the specific Lewis base.
In-Depth Look at Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of BI₃ adducts in solution. ¹¹B NMR is particularly informative, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment.
¹¹B NMR Spectroscopy: Upon formation of an adduct, the boron atom changes from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change in coordination is accompanied by a significant upfield shift in the ¹¹B NMR spectrum, typically from the positive region for free BI₃ to a negative region for the adduct.[1]
¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons of the Lewis base upon coordination to BI₃ also provide evidence of adduct formation. Protons and carbons closer to the donor atom experience a downfield shift due to the electron-withdrawing effect of the Lewis acid.
Vibrational Spectroscopy: FTIR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The formation of a new B-N, B-P, B-O, or B-S bond in a BI₃ adduct gives rise to new vibrational modes and causes shifts in existing ones.
FTIR Spectroscopy: The appearance of a new absorption band corresponding to the B-donor stretching vibration is a key indicator of adduct formation. Additionally, changes in the vibrational frequencies of the Lewis base, such as C-N or C-O stretching modes, can be observed.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the B-I bonds. Upon adduct formation, the symmetric B-I stretching mode often shifts to a lower frequency (redshift) due to the change in the electronic environment around the boron atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study the formation of charge-transfer (CT) complexes between BI₃ and certain Lewis bases.
Upon interaction, an electron can be promoted from the highest occupied molecular orbital (HOMO) of the Lewis base (donor) to the lowest unoccupied molecular orbital (LUMO) of the BI₃ (acceptor). This electronic transition gives rise to a new, often broad, absorption band in the UV-Vis spectrum, known as the charge-transfer band.[3] The position and intensity of this band can provide information about the strength of the donor-acceptor interaction.
Alternative Confirmation Method: Isothermal Titration Calorimetry (ITC)
Beyond spectroscopic methods, Isothermal Titration Calorimetry (ITC) offers a powerful, non-spectroscopic approach to confirm and characterize the formation of BI₃ adducts. ITC directly measures the heat change that occurs upon the binding of a Lewis base to BI₃.
By titrating a solution of the Lewis base into a solution of BI₃ and measuring the heat evolved or absorbed, one can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The observation of a significant heat change upon mixing is a direct confirmation of adduct formation.
Experimental Protocols
General Synthesis of this compound Adducts
Caution: this compound is highly sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be freshly dried and degassed.
Procedure:
-
In a glovebox, dissolve this compound (1 equivalent) in a minimal amount of a dry, non-coordinating solvent (e.g., dichloromethane or hexane).
-
In a separate flask, dissolve the Lewis base (1 equivalent) in the same solvent.
-
Slowly add the Lewis base solution to the stirred solution of this compound at a low temperature (e.g., -78 °C or 0 °C) to control the exothermic reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically 1-2 hours).
-
The formation of a precipitate may indicate the formation of the adduct. If no precipitate forms, the solvent can be removed under vacuum to yield the adduct.
-
The resulting adduct should be stored under an inert atmosphere.
Spectroscopic Analysis Protocols
¹¹B NMR Spectroscopy:
-
Prepare a sample of the BI₃ adduct (typically 5-10 mg) in a dry, deuterated solvent (e.g., CD₂Cl₂ or C₆D₆) in an NMR tube under an inert atmosphere.
-
Acquire the ¹¹B NMR spectrum using a standard borosilicate NMR tube is acceptable, but for high-quality spectra, a quartz NMR tube is recommended to avoid background signals from the borosilicate glass.
-
Use an external reference standard, such as BF₃·OEt₂, or reference the solvent signal.
-
Process the spectrum to identify the chemical shift of the boron nucleus. A significant upfield shift compared to free BI₃ confirms adduct formation.
FTIR Spectroscopy:
-
Prepare a sample of the BI₃ adduct. For solid samples, this can be done as a KBr pellet or a Nujol mull. For solutions, a liquid cell with windows transparent in the IR region (e.g., NaCl or KBr) should be used. All sample preparation should be conducted in a glovebox.
-
Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Identify the new absorption band corresponding to the B-donor stretch and any shifts in the vibrational bands of the Lewis base.
Raman Spectroscopy:
-
Place a sample of the solid BI₃ adduct in a capillary tube or on a microscope slide within a controlled environment to prevent decomposition.
-
Acquire the Raman spectrum using a suitable laser excitation wavelength.
-
Analyze the spectrum for shifts in the B-I vibrational modes and the appearance of new bands.
UV-Vis Spectroscopy (Titration):
-
Prepare a stock solution of BI₃ and the Lewis base in a dry, UV-transparent solvent.
-
In a quartz cuvette, place a known concentration of the BI₃ solution.
-
Incrementally add small aliquots of the Lewis base solution to the cuvette, recording the UV-Vis spectrum after each addition.
-
Monitor the appearance and growth of the charge-transfer band to confirm adduct formation and to determine the binding constant.[4]
Isothermal Titration Calorimetry (ITC):
-
Prepare degassed solutions of BI₃ and the Lewis base in a dry, non-reactive solvent.
-
Fill the sample cell of the calorimeter with the BI₃ solution and the injection syringe with the Lewis base solution.
-
Perform a series of injections of the Lewis base into the sample cell while monitoring the heat change.
-
Analyze the resulting titration data to determine the thermodynamic parameters of the binding interaction.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for confirming the formation of BI₃ adducts.
General workflow for the synthesis and spectroscopic analysis of this compound adducts.
Decision tree for selecting a suitable analytical method for BI₃ adduct characterization.
References
A Comparative Guide to Characterizing Boron Triiodide Reaction Products: X-ray Crystallography vs. Spectroscopic and Computational Methods
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This is particularly true for highly reactive and air-sensitive compounds like the adducts of boron triiodide (BI₃). While single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state structures, a comprehensive understanding of a product's nature often necessitates a multi-technique approach. This guide provides an objective comparison of X-ray crystallography with alternative and complementary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods—for the characterization of this compound reaction products, using the well-studied trimethylamine-boron triiodide (Me₃N-BI₃) adduct as a primary example.
At a Glance: Performance Comparison of Characterization Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and available resources. The following table summarizes the key performance metrics of each technique in the context of characterizing this compound adducts.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Methods |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity, electronic environment of nuclei, solution-state structure, dynamics | Molecular weight, elemental composition, fragmentation patterns | Theoretical 3D structure, bond energies, spectroscopic predictions |
| Sample State | Single crystal | Solution or solid-state | Solid, liquid, or gas | In silico |
| Sensitivity | High (requires good quality crystals) | Moderate to high | High | Not applicable |
| Destructive? | No | No | Yes (typically) | Not applicable |
| Key Strengths | Unambiguous structure determination | Information on solution behavior and dynamics | High sensitivity for molecular weight determination | Predictive power and mechanistic insights |
| Key Limitations | Requires well-diffracting single crystals | Can be complex to interpret, sensitive to paramagnetic impurities | Fragmentation can be complex, may not be suitable for unstable compounds | Accuracy depends on the level of theory and basis set |
In-Depth Analysis: A Multi-faceted Approach to Characterization
A holistic understanding of a this compound reaction product is best achieved by combining the strengths of different analytical methods. The workflow below illustrates how these techniques can be integrated for a comprehensive characterization.
Unveiling the Power of Boron Triiodide: A Computational Showdown of Reaction Mechanisms
For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalysts is perpetual. Boron triiodide (BI₃), the heaviest of the stable boron trihalides, has long been recognized for its potent Lewis acidity. However, its reactive intricacies and comparative performance against its lighter congeners have remained relatively underexplored. This guide delves into the computational studies of BI₃-mediated reaction mechanisms, offering a direct comparison with other boron trihalides and providing the detailed experimental and computational data necessary for informed catalyst selection.
Recent computational investigations, particularly the first mechanistic study of BI₃-mediated acene reduction, have shed light on its unique reactivity, which can differ significantly from other boron trihalides like BF₃, BCl₃, and BBr₃.[1][2] This guide will synthesize these findings, presenting quantitative data in easily digestible formats and providing the necessary protocols and visualizations to empower your research.
Lewis Acidity: The Driving Force of Catalysis
The catalytic prowess of boron trihalides stems from their Lewis acidic nature—the ability to accept an electron pair. Computational studies consistently reveal a fascinating trend in Lewis acidity that defies simple electronegativity arguments. The acidity increases down the group: BF₃ < BCl₃ < BBr₃ < BI₃.[3][4] This counterintuitive trend is explained by the energetic cost of pyramidalization. Upon forming a complex with a Lewis base, the initially planar BX₃ molecule must distort into a pyramidal geometry. This reorganization energy is highest for BF₃ due to strong B-F π-backbonding and decreases significantly for BI₃, making it the most potent Lewis acid in the series.[4]
Comparative Performance in Key Reactions: A Data-Driven Analysis
To provide a clear comparison, this section summarizes key quantitative data from computational studies on reactions catalyzed by boron trihalides. The following table focuses on the well-studied ether cleavage reaction and the recently elucidated acene reduction.
Table 1: Comparison of Calculated Activation and Reaction Energies (kcal/mol) for Boron Trihalide-Mediated Reactions
| Reaction | Catalyst | Reactant | Intermediate/Transition State | Activation Energy (ΔG‡) | Reaction Energy (ΔG) | Computational Method | Reference |
| Acene Reduction | BI₃ | Acene + BI₃·H₂O | Protonation of Acene | Data not available | Data not available | See protocol below | [1] |
| HI addition to Acene | Data not available | Data not available | [1] | ||||
| Ether Cleavage | BBr₃ | Anisole + BBr₃ | Formation of Ether Adduct | Low (< 8 kcal/mol) | -6 to -9 kcal/mol | DFT (various functionals) | [5] |
| Unimolecular Cleavage (SN1-like) | High (~40 kcal/mol) | - | DFT (various functionals) | [5] | |||
| Bimolecular Cleavage (SN2-like) | ~13.3 - 24.8 kcal/mol | - | DFT (various functionals) | [5] | |||
| Halogen Exchange | BF₃/BCl₃ | BF₃ + BCl₃ | Diamond-core intermediate | ~20 - 25 kcal/mol | - | DFT (TPSSh/def2-TZVP) | [5][6][7][8] |
Note: Specific activation and reaction energies for the BI₃-mediated acene reduction are part of the supplementary information of the cited preprint and are qualitatively described as feasible under the experimental conditions. The table for ether cleavage summarizes findings from multiple studies on BBr₃, providing a benchmark for comparison.
Delving into the Mechanisms: Experimental Protocols and Computational Methodologies
A deep understanding of the reaction mechanism is paramount for catalyst optimization and rational design. This section provides detailed protocols for the key reactions discussed.
Experimental Protocol: BI₃-Mediated Acene Reduction[1]
This reaction utilizes either pure BI₃ or BI₃ generated in situ from potassium borohydride (KBH₄) and iodine (I₂). The reduction is performed at room temperature. Mechanistic insights were gained through a series of experiments:
-
Deuterium Labeling: To trace the origin of the hydrogen atoms in the reduced product.
-
Reaction Time Course Monitoring: To understand the kinetics of the reaction.
-
Radical Trap Experiments: To probe the involvement of radical intermediates.
-
Control Experiments: To isolate the role of individual components like water and HI.
A key finding from these experiments is the crucial role of water. The reaction is proposed to proceed via either a BI₃·H₂O adduct that protonates the acene or a hydrolysis product of BI₃ that catalyzes the addition of hydrogen iodide (HI) across the acene.[1]
Computational Protocol: DFT Calculations for Boron Trihalide Reactions[1][5]
The computational studies cited in this guide predominantly employ Density Functional Theory (DFT) to elucidate reaction mechanisms and energetics. A typical computational protocol involves:
-
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to characterize the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies.
-
Solvation Modeling: To account for the effect of the solvent, a continuum solvation model (like the Polarizable Continuum Model - PCM) is often employed.
The choice of DFT functional and basis set is crucial for obtaining reliable results. The studies referenced have utilized a range of functionals, including B3LYP, M06-2X, and TPSSh, with basis sets such as 6-31G*, 6-311+G(d,p), and def2-TZVP.
Visualizing the Reaction Pathways
To provide a clearer understanding of the proposed mechanisms, the following diagrams, generated using the DOT language, illustrate the key steps.
Figure 1: Proposed pathway for acene reduction by a BI₃·H₂O adduct.
Figure 2: Competing pathways for BBr₃-mediated ether cleavage.
Conclusion: The Untapped Potential of this compound
Computational studies are illuminating the distinct reactivity of this compound, confirming its status as a uniquely powerful Lewis acid. While its sensitivity and cost have historically limited its application, a deeper understanding of its reaction mechanisms opens the door to its strategic deployment in complex syntheses. The provided data and mechanistic insights serve as a valuable resource for researchers looking to harness the full potential of BI₃ and to make informed decisions in the selection of boron-based catalysts. As computational power continues to grow, we can anticipate even more detailed and predictive models of BI₃ reactivity, further expanding its role in modern chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Resonance and electrostatics making the difference in boron- and aluminum-halide structures and exchange reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Boron Triiodide: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the purity of reagents is paramount to achieving reliable and reproducible results. Boron triiodide (BI₃), a powerful Lewis acid, is a key reagent in various organic transformations, including the cleavage of ethers and C-N bonds, and as a precursor for boron-containing materials.[1][2] However, its reactivity and sensitivity to moisture and light necessitate rigorous purity validation.[1] This guide provides a comparative analysis of methods to validate the purity of synthesized this compound, compares its performance with alternative boron trihalides, and offers detailed experimental protocols.
Characterization and Purity Analysis of this compound
The purity of this compound is influenced by the synthetic route and subsequent purification methods. Common impurities include unreacted iodine, silicon tetraiodide, and various metal halides. Effective purification can be achieved through techniques such as distillation, sublimation, and zone refining, with distillation often being the most effective method.[3]
A suite of analytical techniques is employed to provide a comprehensive assessment of BI₃ purity, each offering unique insights into the material's composition and structure.
| Analytical Technique | Information Provided | Typical Purity Levels Achievable | Reference |
| Distillation | Separation from non-volatile impurities and unreacted iodine. | > 99% | [3] |
| Sublimation | Separation from non-volatile impurities. | High purity, but may be less effective than distillation for certain impurities. | |
| Zone Refining | Effective for separating iodine. | High purity achievable. | |
| X-Ray Diffraction (XRD) | Crystalline structure and phase purity confirmation. | Qualitative assessment of crystalline impurities. | [4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic and inorganic impurities. | Detection of trace impurities at ppm levels. | [5][6] |
| ³¹P NMR Spectroscopy | Indirect assessment of Lewis acidity by probing with a phosphine oxide. | Relative purity in terms of Lewis acidic strength. | [7][8] |
Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound. Due to the reactivity of BI₃, derivatization is often necessary to convert it and potential impurities into more volatile and stable compounds.
Methodology:
-
Sample Preparation (under inert atmosphere):
-
React a known quantity of the synthesized this compound with a derivatizing agent such as a trialkylsilane or an alcohol. For instance, reaction with an alcohol will convert BI₃ to a borate ester.
-
Dissolve the derivatized sample in a suitable anhydrous solvent (e.g., hexane, dichloromethane).
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC coupled with a 5977A mass selective detector or equivalent.[5]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[5]
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[5]
-
Inlet: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) at 250 °C.[5]
-
Oven Program: Initial temperature of 80 °C (hold for 3 min), ramp at 15 °C/min to 250 °C (hold for 5 min).[5]
-
MS Detector: Electron Ionization (EI) source at 70 eV. Scan range of m/z 30-500.
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using an internal standard or by area normalization, assuming similar response factors for structurally related impurities.
-
Structural Verification by X-Ray Diffraction (XRD)
XRD is essential for confirming the crystalline structure of BI₃ and identifying any crystalline impurities. As this compound is highly air- and moisture-sensitive, special handling is required.[4]
Methodology:
-
Sample Preparation (in a glovebox):
-
Finely grind the crystalline this compound sample to a powder.
-
Load the powder into an air-sensitive sample holder. This typically involves placing the sample in a shallow well and sealing it with a low-absorption film (e.g., Kapton) to protect it from the atmosphere during analysis.[9]
-
-
XRD Data Collection:
-
Diffractometer: PANalytical X'pert or similar powder diffractometer.[10]
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Scan Range: 2θ from 10° to 90°.
-
Step Size: 0.02°.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with a reference pattern for this compound from a database (e.g., ICDD).
-
The presence of peaks that do not correspond to the BI₃ pattern indicates crystalline impurities. Rietveld refinement can be used for quantitative phase analysis if reference structures for the impurities are known.[4]
-
Performance Comparison with Alternative Boron Trihalides
This compound's primary alternatives are the other boron trihalides: Boron tribromide (BBr₃) and Boron trichloride (BCl₃). Their performance is largely dictated by their Lewis acidity, which follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This is counterintuitive based on the electronegativity of the halogens but is explained by the degree of π-bonding between the boron p-orbital and the halogen p-orbitals.[8]
Lewis Acidity Comparison
The Lewis acidity can be quantitatively compared using the Gutmann-Beckett method, which involves measuring the change in the ³¹P NMR chemical shift of a phosphine oxide probe, such as triethylphosphine oxide or triphenylphosphine oxide, upon complexation with the Lewis acid.[7][8]
| Lewis Acid | Relative Lewis Acidity | ³¹P NMR Shift of Et₃PO (Illustrative) | Reference |
| Boron trifluoride (BF₃) | Weakest | Small downfield shift | [8] |
| Boron trichloride (BCl₃) | Intermediate | Moderate downfield shift | [8] |
| Boron tribromide (BBr₃) | Strong | Large downfield shift | [8] |
| This compound (BI₃) | Strongest | Largest downfield shift | [8] |
Application in Ether Cleavage
A common application for strong Lewis acids is the cleavage of ethers. The higher reactivity of BI₃ allows for ether cleavage under potentially milder conditions compared to BBr₃ and BCl₃.
| Reagent | Typical Reaction Conditions | Substrate Scope | Typical Yields | Reference |
| Boron trichloride (BCl₃) | CH₂Cl₂, -10 °C to room temperature | Sterically hindered methoxyarenes | 72-95% | [11] |
| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | Aryl methyl ethers, alkyl ethers | 77-86% | [11][12] |
| This compound (BI₃) | Milder conditions may be possible due to higher reactivity | Broad, including aryl and alkyl ethers | High yields expected | [1] |
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. This compound | High-Purity Reagent for Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. magritek.com [magritek.com]
- 9. youtube.com [youtube.com]
- 10. imf.ucmerced.edu [imf.ucmerced.edu]
- 11. benchchem.com [benchchem.com]
- 12. bdigital.ufp.pt [bdigital.ufp.pt]
A Comparative Guide to the Synthesis of Boron Triiodide: Efficiency and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of high-purity Boron triiodide (BI₃) is a critical step for various applications, including as a potent Lewis acid catalyst and a reagent in organic synthesis. This guide provides a comprehensive comparison of common and advanced methods for BI₃ synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific laboratory and research needs.
This compound is a powerful but reactive compound, making its synthesis a delicate process where efficiency, purity, and safety are paramount. The choice of synthetic route can significantly impact these factors. This guide explores five key methods: direct reaction of elements, reactions involving borohydrides (lithium, sodium, and potassium), and halide exchange.
Comparison of Synthesis Methods
The efficiency of different BI₃ synthesis methods varies considerably in terms of yield, purity, and reaction conditions. The following table summarizes the key quantitative data for each method, providing a clear comparison to inform your experimental design.
| Synthesis Method | Typical Yield | Purity | Reaction Temperature | Reaction Time | Key Considerations |
| Direct Reaction: Boron and Iodine | ~60% (based on I₂)[1] | High (after purification) | 209.5 °C[2][3] | Not explicitly stated | Requires high temperatures and purification steps like distillation. |
| Lithium Borohydride and Iodine | ~60% | Not explicitly stated | Reflux in hexane | Not explicitly stated | Byproducts include LiI, H₂, and HI.[2] |
| Sodium Borohydride and Iodine | 20-40%[3] | Requires purification | Molten iodine | Reaction rate drops after the first hour. | Vigorous reaction, potential for product loss.[3] |
| Potassium Borohydride and Iodine (One-Pot) | High (isolated yield not specified) | 93%[4] | Not explicitly stated | Not explicitly stated | A streamlined, reproducible, gram-scale method.[4] |
| Halide Exchange: BCl₃ and HI | Not explicitly stated | Not explicitly stated | High temperature[2][3] | Not explicitly stated | Driven to completion by high temperatures.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting synthesis procedures. Below are the experimental protocols for the key methods discussed.
Direct Reaction of Boron and Iodine
This method involves the direct combination of elemental boron and iodine at elevated temperatures.
Procedure:
-
A horizontal reaction tube is packed with amorphous boron.
-
A stream of helium gas is passed through a flask containing iodine held at 185 °C to carry the iodine vapor into the reaction tube.
-
The reaction tube is heated to 209.5 °C to facilitate the reaction between boron and iodine vapor, forming this compound.[2][3]
-
The crude BI₃ product is collected and can be purified by distillation to achieve high purity.
Reaction of Lithium Borohydride with Iodine
This method offers a good yield and involves the reaction of a borohydride with iodine.
Reaction: 3LiBH₄ + 8I₂ → 3LiI + 3BI₃ + 4H₂ + 4HI[2]
Procedure:
-
Lithium borohydride is refluxed with iodine in a suitable solvent, such as hexane.[5]
-
The reaction produces this compound along with lithium iodide, hydrogen gas, and hydrogen iodide as byproducts.[2]
-
The BI₃ is then isolated from the reaction mixture.
Reaction of Sodium Borohydride with Iodine
While having a lower yield, this method is also a viable route for BI₃ synthesis.
Procedure:
-
Sodium borohydride is reacted directly with molten iodine in a flask equipped with a stirrer.
-
The initial reaction is vigorous, and care must be taken to prevent the loss of product.
-
The production of BI₃ tends to decrease after the first hour, reportedly due to the coating of the sodium borohydride with sodium iodide.
-
The resulting BI₃ is then purified. A yield of approximately 20-40% can be expected.[3]
One-Pot Synthesis from Potassium Borohydride and Iodine
This modern approach provides high-purity BI₃ in a streamlined and reproducible manner.
Procedure: While the specific, detailed protocol for the 93% purity product is outlined in a dedicated study, the general approach involves the in situ generation of BI₃ from potassium borohydride and molecular iodine in a one-pot setup.[4] This method is noted for its practicality and the use of common, cost-effective reagents.[4] The reaction is often carried out in a sealed vessel to prevent the loss of volatile intermediates.[6]
Halide Exchange: Boron Trichloride and Hydroiodic Acid
This method relies on a halide exchange reaction at high temperatures.
Reaction: BCl₃ + 3HI → BI₃ + 3HCl[2]
Procedure:
-
Boron trichloride is reacted with hydroiodic acid at a high temperature.[2][3]
-
The reaction is driven to completion by the high temperature, yielding this compound and hydrogen chloride as a byproduct.[3]
-
The BI₃ is then isolated and purified.
Visualizing the Synthesis Workflow
To aid in the selection of an appropriate synthesis method, the following diagram illustrates a logical workflow based on common laboratory constraints and desired outcomes.
Caption: Decision workflow for selecting a this compound synthesis method.
This guide provides a foundational understanding of the various methods available for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the research, including desired yield and purity, available equipment, and safety considerations. For applications demanding the highest purity, the one-pot synthesis using potassium borohydride appears to be a promising and efficient route.
References
A Comparative Guide to Acene Reduction: Boron Triiodide vs. Classical Methods
For researchers, scientists, and drug development professionals, the selective reduction of acenes—a core structural motif in many functional materials and pharmaceutical compounds—is a critical transformation. This guide provides a mechanistic investigation of acene reduction using Boron triiodide (BI₃) and compares its performance with established methods like catalytic hydrogenation, Birch reduction, and transfer hydrogenation, supported by experimental data.
Introduction to Acene Reduction
The reduction of acenes, particularly the conversion of the central aromatic ring to a dihydro-derivative, is a key strategy for tuning their electronic properties and accessing three-dimensional structures. While classical methods are widely used, they often suffer from limitations such as harsh reaction conditions, low selectivity, and the need for specialized equipment. Recently, this compound (BI₃) has emerged as a promising reagent for the mild and efficient reduction of acenes.
Mechanistic Investigation of Acene Reduction with this compound
Recent studies have shed light on the mechanism of acene reduction by this compound. The reaction is notable for its mild conditions, typically proceeding at room temperature.[1][2][3][4] A key finding is the essential role of water in the reaction.[1][2][3][4] The proposed mechanism suggests that either a BI₃·H₂O adduct or a hydrolysis product of BI₃ acts as a catalyst to facilitate the addition of hydroiodic acid (HI), generated in situ, across the central ring of the acene.[1][2][3][4] This is in contrast to traditional reductions with HI, which typically require high temperatures to overcome the activation barrier for dearomatization. The reaction can be performed using either pure BI₃ with the addition of water or by generating BI₃ in situ from potassium borohydride (KBH₄) and iodine (I₂), offering a more convenient and cost-effective approach.[1][2]
Below is a diagram illustrating the proposed signaling pathway for the BI₃-mediated reduction of acenes.
Caption: Proposed mechanism for BI₃-mediated acene reduction.
Performance Comparison of Acene Reduction Methods
The following table summarizes the performance of BI₃-mediated reduction in comparison to other common methods for the reduction of anthracene and tetracene.
| Method | Substrate | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Anthracene | BI₃ (in situ from KBH₄/I₂) | Cyclohexane | RT | 24 | 99 | Mild conditions, high yield.[1] |
| Tetracene | BI₃ (in situ from KBH₄/I₂) | Cyclohexane | RT | 24 | 95 | Effective for higher acenes.[1] | |
| Catalytic Hydrogenation | Anthracene | Fe-Co/ZSM-5 | - | 400 | 1 | ~71 (dihydro + tetrahydro) | High temperature and pressure required.[5][6] |
| Anthracene | Pd/C, H₂ | Not specified | Not specified | Not specified | High | General method, often leads to over-reduction. | |
| Tetracene | Pd/C, H₂ | Not specified | Not specified | Not specified | Data not readily available | Susceptible to over-reduction. | |
| Birch Reduction | Anthracene | Na or Li, NH₃ (l), EtOH | NH₃ (l) | -78 | Not specified | Moderate to high | Can lead to further reduction products. An 80% yield for a triple reduction product has been reported. |
| Tetracene | Na or Li, NH₃ (l), EtOH | NH₃ (l) | -78 | Not specified | Data not readily available | ||
| Transfer Hydrogenation | Anthracene | [Ir(cod)Cl]₂, H₂ | Dichloromethane | RT | Not specified | 81 | Visible-light-driven, uses H₂ gas.[1] |
| Anthracene | Formic Acid, PdCl₂ | Water | 90 | Not specified | High (for model substrates) | Green solvent, but may require elevated temperatures.[2] | |
| Tetracene | Various | Various | Not specified | Not specified | Data not readily available |
Experimental Protocols
Acene Reduction with in situ Generated this compound
This protocol is adapted from the work of Ćorković et al.[1][2]
Experimental Workflow:
References
Isotopic labeling studies to elucidate Boron triiodide reaction pathways
A Comparative Guide to Boron Triiodide Reaction Pathways Elucidated by Isotopic Labeling Studies
This compound (BI₃) is a powerful Lewis acid with unique reactivity that sets it apart from its lighter boron trihalide counterparts. Its applications in organic synthesis, particularly in ether cleavage and reduction reactions, have garnered significant interest. Understanding the intricate mechanisms of these reactions is crucial for optimizing conditions and expanding their synthetic utility. Isotopic labeling studies serve as a powerful tool to trace the fate of atoms throughout a reaction, providing definitive insights into the underlying pathways.
This guide provides a comparative analysis of the reaction pathways of this compound, with a focus on findings from isotopic labeling experiments. We will delve into the mechanistic details of BI₃-mediated acene reduction, for which deuterium labeling studies have been conducted, and compare its reactivity with the well-established use of boron tribromide (BBr₃) for ether cleavage, proposing isotopic labeling experiments to elucidate the corresponding BI₃ mechanism.
Acene Reduction by this compound: A Mechanistic Investigation
A recent study on the reduction of acenes to their dihydro-derivatives using this compound has shed light on its unique reactivity.[1][2][3][4] This transformation is efficient at room temperature, affording high yields. Mechanistic investigations, including deuterium labeling experiments, have been pivotal in unraveling the reaction pathway.
Experimental Data from Deuterium Labeling Studies
The following table summarizes the key findings from deuterium labeling experiments in the BI₃-mediated reduction of anthracene.[1][2]
| Experiment | Deuterium Source | Quenching Agent | % Deuterium Incorporation in Product | Conclusion |
| Anthracene reduction in deuterated solvent (CD₂Cl₂) | CD₂Cl₂ | H₂O | 0% | The solvent is not the source of the hydrogen atoms. |
| Anthracene reduction in non-deuterated solvent followed by D₂O quench | None | D₂O | 69% at the 9 and 10 positions | The hydrogen atoms incorporated in the product originate from the water quench.[1] |
These results clearly indicate that water plays a crucial role in the final protonation steps of the reduction.
Proposed Reaction Pathways for Acene Reduction
The isotopic labeling data, along with other mechanistic experiments, suggest that the reduction does not proceed via direct hydride transfer from a boron species. Instead, the evidence points towards the involvement of hydrogen iodide (HI), which is formed from the reaction of BI₃ with adventitious or added water.[1][2][3][4] Three plausible pathways involving HI have been proposed.
Experimental Protocol for Acene Reduction with in situ Generated BI₃
This protocol is adapted from the work of Corkovic et al.[1][2]
Materials:
-
Potassium borohydride (KBH₄)
-
Iodine (I₂)
-
Acene (e.g., anthracene)
-
Cyclohexane (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, combine KBH₄ (4.0 equiv.) and I₂ (8.0 equiv.).
-
Add anhydrous cyclohexane to the flask.
-
Stir the mixture at room temperature for 1 hour to generate BI₃ in situ.
-
In a separate flask, dissolve the acene (1.0 equiv.) in anhydrous DCM.
-
Using a syringe, add the acene solution to the flask containing the in situ generated BI₃.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the mixture with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Determine the conversion and yield by ¹H NMR analysis using an internal standard.
Ether Cleavage: A Comparison of this compound and Boron Tribromide
Ether cleavage is a fundamental transformation in organic synthesis, often employed for the deprotection of hydroxyl groups. Boron tribromide (BBr₃) is a widely used reagent for this purpose.[5][6][7] Given that BI₃ is a stronger Lewis acid than BBr₃, it is expected to be a highly effective reagent for ether cleavage as well.
Established Mechanisms for Ether Cleavage by Boron Halides
The mechanism of ether cleavage by boron halides can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether substrates.[7]
Proposed Isotopic Labeling Study for BI₃-Mediated Ether Cleavage
To definitively determine the mechanism of ether cleavage by BI₃ and compare it to BBr₃, an ¹⁸O labeling study can be designed.
By synthesizing an ether with an ¹⁸O isotope and reacting it with BI₃, the position of the label in the final alcohol and alkyl iodide products can be determined by mass spectrometry. This will reveal which C-O bond is cleaved and thus elucidate the preferred reaction pathway.
Comparative Performance and Experimental Protocol for Ether Cleavage
While specific quantitative data for BI₃-mediated ether cleavage is less documented in comparative studies, its higher Lewis acidity suggests it may be more reactive than BBr₃, potentially allowing for lower reaction temperatures or shorter reaction times. However, it is also more sensitive to moisture.[2]
Representative Experimental Protocol for Aryl Methyl Ether Cleavage with BBr₃: [5][6]
Materials:
-
Aryl methyl ether
-
Boron tribromide (BBr₃, 1.0 M solution in DCM is common)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the aryl methyl ether (1.0 equiv.) in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask.
-
Cool the solution to -78 °C or 0 °C.
-
Slowly add the BBr₃ solution (1.0 - 3.0 equiv.) to the stirred ether solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
Isotopic labeling studies are indispensable for elucidating the reaction pathways of this compound. In the case of acene reduction, deuterium labeling has demonstrated the crucial role of water in the protonation steps, pointing towards a mechanism involving HI. For ether cleavage, while direct isotopic labeling studies on BI₃ are yet to be extensively published, a comparison with the well-understood mechanisms of BBr₃ allows for the design of decisive ¹⁸O labeling experiments. The enhanced Lewis acidity of BI₃ suggests it is a highly potent reagent for ether cleavage, though its sensitivity requires careful handling. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile reagent.
References
A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Boron Triiodide and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of Boron Triiodide (BI₃) against other boron trihalides, namely Boron Tribromide (BBr₃) and Boron Trichloride (BCl₃). By examining their performance in key organic transformations and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to select the appropriate Lewis acid catalyst for their specific synthetic needs.
Theoretical Framework: Lewis Acidity of Boron Trihalides
The catalytic activity of boron trihalides as Lewis acids is fundamentally governed by their ability to accept an electron pair. Counterintuitively, the Lewis acidity increases down the group, with BI₃ being the strongest Lewis acid among the common boron trihalides. This trend is attributed to the decreasing effectiveness of π-back-bonding from the halogen p-orbitals to the vacant p-orbital of the boron atom as the size of the halogen increases. Weaker π-back-bonding in BI₃ results in a more electron-deficient boron center, thereby enhancing its Lewis acidity.
| Catalyst | Lewis Acidity Trend |
| Boron Trichloride (BCl₃) | Weaker |
| Boron Tribromide (BBr₃) | Stronger |
| This compound (BI₃) | Strongest |
Comparative Catalytic Performance: Reduction of Acenes
A notable example showcasing the unique reactivity of this compound is the reduction of acenes, such as anthracene. Experimental evidence demonstrates that BI₃ is a highly effective catalyst for this transformation, while its lighter congeners, BCl₃ and BBr₃, are found to be inactive under similar reaction conditions.[1] This stark difference in reactivity highlights the superior catalytic prowess of BI₃ in this specific application.
| Catalyst | Catalytic Activity in Anthracene Reduction |
| Boron Trichloride (BCl₃) | Inactive[1] |
| Boron Tribromide (BBr₃) | Inactive[1] |
| This compound (BI₃) | Active and Effective [1] |
The reduction of anthracene to 9,10-dihydroanthracene using BI₃ proceeds efficiently, and its kinetics can be monitored by observing the consumption of the starting material over time, which has been shown to follow first-order behavior.
Experimental Protocol: Kinetic Analysis of BI₃-Catalyzed Anthracene Reduction via ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the reaction kinetics of the reduction of anthracene catalyzed by this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound (BI₃)
-
Anthracene
-
Anhydrous solvent (e.g., Dichloromethane-d₂)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes
-
Syringes and needles
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of anthracene of a known concentration in the deuterated solvent.
-
Prepare a stock solution of the internal standard of a known concentration in the same deuterated solvent.
-
Prepare a stock solution of BI₃ of a known concentration in the same deuterated solvent under an inert atmosphere.
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the anthracene stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of anthracene and the internal standard.
-
Under an inert atmosphere, rapidly inject a precise volume of the BI₃ stock solution into the NMR tube to initiate the reaction.
-
-
Kinetic Monitoring:
-
Immediately after the addition of the catalyst, start acquiring a series of ¹H NMR spectra at regular time intervals.
-
The progress of the reaction is monitored by integrating the signals corresponding to a characteristic proton of anthracene (e.g., the singlet for the C9 and C10 protons) and a proton of the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of anthracene at each time point by comparing the integral of its characteristic peak to the integral of the internal standard peak.
-
Plot the natural logarithm of the concentration of anthracene (ln[Anthracene]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Caption: Experimental workflow for kinetic analysis.
Plausible Catalytic Cycle for Acene Reduction
While the detailed mechanism is subject to ongoing research, a plausible catalytic cycle for the BI₃-catalyzed reduction of acenes involves the activation of the acene by the Lewis acidic BI₃, followed by a series of steps leading to the final reduced product.
Caption: Plausible catalytic cycle for acene reduction.
Comparative Catalytic Performance: Ether Cleavage
Ether cleavage is another important transformation often catalyzed by Lewis acids. While quantitative kinetic data for BI₃ in this reaction is scarce in the literature, the established trend in Lewis acidity allows for a qualitative comparison. Boron tribromide is a well-known and effective reagent for ether cleavage. Given that BI₃ is a stronger Lewis acid than BBr₃, it is expected to be an even more potent catalyst for this reaction, likely proceeding at a faster rate under similar conditions. A mixture of BBr₃ and BCl₃ has also been shown to be effective.[2]
| Catalyst | Expected/Observed Activity in Ether Cleavage |
| Boron Trichloride (BCl₃) | Active, often used in combination with BBr₃[2] |
| Boron Tribromide (BBr₃) | Highly effective and widely used |
| This compound (BI₃) | Expected to be highly active (most potent) |
Conclusion
This compound stands out as a uniquely reactive and powerful Lewis acid catalyst. Its superior performance in reactions such as the reduction of acenes, where other boron trihalides are ineffective, underscores its potential in synthetic chemistry. While quantitative kinetic comparisons across a broad range of reactions are still an area for further research, the established trend in Lewis acidity provides a strong predictive tool for its catalytic efficacy. The provided experimental protocol for kinetic analysis offers a practical framework for researchers to quantify the catalytic performance of BI₃ and other Lewis acids in their own systems.
References
A Comparative Guide to Boron Triiodide and Other Dealkylation Reagents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dealkylation, the removal of an alkyl group from a heteroatom, is a fundamental transformation in organic synthesis, particularly crucial in the late-stage modification of complex molecules and the deprotection of intermediates in drug development. The choice of a dealkylation reagent is critical and depends on the nature of the substrate, the desired selectivity, and the compatibility with other functional groups. This guide provides a side-by-side comparison of Boron triiodide (BI3) with other commonly employed dealkylation reagents, supported by experimental data and detailed protocols.
O-Dealkylation: Cleavage of Ethers
The cleavage of ethers, particularly the demethylation of aryl methyl ethers, is a common and often challenging dealkylation reaction. Lewis acids are a prominent class of reagents for this transformation, with boron halides being particularly effective.
Comparison of O-Dealkylation Reagents
The following table summarizes the performance of this compound and other selected reagents for the dealkylation of ethers.
| Reagent Class | Specific Reagent | General Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Lewis Acid | This compound (BI3) | CH2Cl2 or Benzene, rt | High reactivity, effective for a range of ethers. | Limited direct comparative data, moisture sensitive. | 85-95 |
| Boron tribromide (BBr3) | CH2Cl2, -78 °C to rt | High reactivity, widely used, effective for hindered ethers.[1][2] | Highly corrosive, moisture-sensitive, can lead to side reactions.[1] | 70-95[1] | |
| Boron trichloride (BCl3) | CH2Cl2, rt or reflux | Milder than BBr3, can be more selective. | Less reactive than BBr3, may require harsher conditions. | 60-90 | |
| Aluminum trichloride (AlCl3) | CH2Cl2 or MeNO2, reflux | Less reactive than BBr3, can be more selective.[1] | Can promote Friedel-Crafts alkylation and other side reactions.[1] | 60-90[1] | |
| Brønsted Acid | Hydrobromic acid (HBr) | 48% aq. HBr, reflux | Inexpensive, simple procedure.[1][2] | Very harsh conditions, not suitable for sensitive substrates.[1] | Variable |
| Nucleophilic | Sodium ethanethiolate (NaSEt) | DMF, reflux | Effective for aryl methyl ethers. | Unpleasant odor, potential for sulfur-related side reactions. | 70-90 |
Experimental Protocols for O-Dealkylation
Protocol 1: Demethylation of Methyl 2-Naphthyl Ether using this compound-N,N-diethylaniline Complex
This protocol describes the cleavage of an aryl methyl ether using a complex of this compound generated in situ.
-
Materials:
-
Methyl 2-naphthyl ether
-
Borane-N,N-diethylaniline complex
-
Iodine
-
Dry benzene
-
Argon atmosphere
-
-
Procedure:
-
Prepare the this compound-N,N-diethylaniline complex (3.0 mmol) from the borane-N,N-diethylaniline complex (3.0 mmol) and iodine (9.0 mmol) under an argon atmosphere at room temperature.
-
Add a solution of methyl 2-naphthyl ether (3.0 mmol) in dry benzene (10 mL) to the complex. The reaction mixture will turn dark.
-
Stir the reaction mixture for three hours at room temperature.
-
Upon completion, isolate the product, 2-naphthol. This procedure has been reported to yield 94% of the product.
-
Protocol 2: General Procedure for Demethylation of Aryl Methyl Ethers using Boron Tribromide
This is a widely used protocol for the cleavage of aryl methyl ethers.[1][3][4]
-
Materials:
-
Aryl methyl ether
-
Anhydrous dichloromethane (CH2Cl2)
-
Boron tribromide (BBr3) (1M solution in CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Methanol (for quenching)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve the aryl methyl ether (1.0 equiv) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr3 solution (1.1-3.0 equiv) dropwise to the stirred solution.[1] A colored complex may form.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by chromatography or recrystallization.
-
Reaction Mechanism: O-Dealkylation by Boron Halides
The dealkylation of ethers by boron halides proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[1][5] The subsequent steps depend on the nature of the alkyl groups. For aryl methyl ethers, a bimolecular mechanism is often proposed.[5]
N-Dealkylation: Cleavage of Amines
The N-dealkylation of tertiary amines is another critical transformation, often employed in the synthesis of pharmaceuticals and their metabolites.[6][7] While a wide range of reagents has been developed for this purpose, the use of this compound for N-dealkylation is not well-documented in the scientific literature. Therefore, this section will focus on a comparison of other common N-dealkylation reagents.
Comparison of N-Dealkylation Reagents
| Reagent Class | Specific Reagent | General Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Acylating Agents | α-Chloroethyl chloroformate (ACE-Cl) | 1,2-dichloroethane, reflux, then MeOH, reflux | High yielding, broad substrate scope. | Two-step process, use of a toxic reagent. | 70-95 |
| Phenyl chloroformate | Toluene or CH2Cl2, rt or reflux | Effective for a variety of amines. | Can be harsh, may not be suitable for sensitive substrates. | 60-90 | |
| Oxidative | Potassium permanganate (KMnO4) | Acetone/H2O, rt | Inexpensive, powerful oxidant. | Can over-oxidize, lack of selectivity. | Variable |
| m-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, 0 °C to rt | Forms N-oxide intermediate which can be cleaved. | Requires a subsequent step for N-oxide cleavage. | 50-80 (overall) | |
| Catalytic | Palladium on Carbon (Pd/C) with H2 | MeOH or EtOH, rt, H2 atmosphere | Mild conditions, high yields for N-benzyl groups. | Limited to specific types of alkyl groups (e.g., benzyl). | 80-99 |
| Photoredox Catalysis | Organic solvent, visible light | Mild, functional group tolerant.[8] | May require specific photocatalysts and additives.[8] | 50-95[8] |
Experimental Protocols for N-Dealkylation
Protocol 3: N-Debenzylation using Palladium on Carbon
This is a standard and highly efficient method for the removal of N-benzyl groups.
-
Materials:
-
N-benzylated amine
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the N-benzylated amine (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated amine.
-
Reaction Workflow: N-Dealkylation via ACE-Cl
The von Braun reaction, utilizing reagents like cyanogen bromide or α-chloroethyl chloroformate (ACE-Cl), is a classical and effective method for N-dealkylation. The workflow involves the formation of a carbamate intermediate, which is subsequently cleaved.
Substrate Scope and Functional Group Tolerance of this compound
While comprehensive studies directly comparing the substrate scope of BI3 with other boron halides for dealkylation are limited, some insights can be drawn. The reactivity trend among boron halides as Lewis acids is generally BI3 > BBr3 > BCl3. This suggests that BI3 would be a very potent dealkylation agent, potentially effective for less reactive ethers.
Recent studies on the use of BI3 in other transformations, such as the reduction of nitroarenes, have shown good tolerance for various functional groups. Functional groups such as nitriles, ketones, and aryl halides were well-tolerated. However, it was noted that aryl alkyl ethers could be cleaved under the reaction conditions. This observation is consistent with its expected high reactivity as a dealkylation reagent.
Conclusion
This compound is a powerful Lewis acid with significant potential as a dealkylation reagent. While it is less commonly used than its bromide and chloride counterparts, its high reactivity may offer advantages for challenging substrates. For O-dealkylation, Boron tribromide remains the most widely used and well-documented boron halide, offering a good balance of reactivity and predictability. For N-dealkylation, a variety of methods are available, with the choice of reagent largely dependent on the nature of the alkyl group to be removed and the overall functionality of the molecule. Further research into the systematic evaluation of this compound for a broader range of dealkylation reactions would be a valuable contribution to the field of organic synthesis.
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Boron Triiodide Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like boron triiodide are paramount to ensuring a safe laboratory environment. This compound, a highly reactive and corrosive solid, necessitates a meticulous and informed approach to its disposal. This guide provides essential, step-by-step procedural information for the safe neutralization and disposal of this compound, reinforcing a culture of safety and operational excellence.
Immediate Safety and Handling Precautions
This compound reacts violently with water, releasing significant heat and producing corrosive hydroiodic acid and boric acid.[1] Therefore, it is crucial to prevent any contact with moisture. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[2] All handling and disposal procedures must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to wear two pairs.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Quantitative Data for Disposal
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the recommended disposal procedure.
| Parameter | Value/Recommendation | Purpose |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution or 1M Sodium Hydroxide | To neutralize the acidic byproducts of hydrolysis. |
| Quenching Agent | Isopropanol or Methanol | To moderate the reaction before the addition of water. |
| Reaction Temperature | 0-10 °C (Ice Bath) | To control the exothermic reaction rate. |
| Final pH of Waste | 6-8 | To ensure the waste is safe for aqueous disposal. |
Experimental Protocol for this compound Disposal
This protocol outlines a safe, step-by-step method for the neutralization and disposal of small quantities of this compound in a laboratory setting. This procedure is adapted from established methods for other water-reactive boron halides.
Materials:
-
This compound waste
-
Isopropanol (or Methanol)
-
Deionized water
-
Saturated sodium bicarbonate solution (or 1M Sodium Hydroxide)
-
Large beaker or flask (at least 5 times the volume of the total solution)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Place the large beaker or flask in an ice bath on a magnetic stir plate within a chemical fume hood.
-
Add a stir bar to the beaker.
-
For every 1 gram of this compound to be disposed of, place 20 mL of isopropanol into the beaker and begin stirring.
-
-
Quenching:
-
Slowly and carefully add the this compound waste to the stirring isopropanol in small portions. The reaction of this compound with alcohol is less vigorous than with water, forming a borate ester.
-
Control the rate of addition to prevent excessive heat generation or fuming.
-
-
Hydrolysis:
-
Once the this compound has completely reacted with the isopropanol, begin the slow, dropwise addition of deionized water using a dropping funnel or pipette. This will hydrolyze the borate ester.
-
Maintain the reaction temperature below 20°C by controlling the rate of water addition and ensuring the ice bath is effective.
-
-
Neutralization:
-
After the addition of water is complete and the reaction has subsided, slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide to neutralize the hydroiodic acid and boric acid formed during hydrolysis.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6 and 8. Be cautious as the neutralization reaction can also generate heat and gas.
-
-
Final Disposal:
-
Once the solution is neutralized, it can be disposed of as aqueous chemical waste according to your institution's guidelines. Do not pour it down the drain unless permitted by local regulations for neutralized inorganic salt solutions.
-
Contaminated materials such as gloves and weighing paper should be disposed of as solid hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures and safety precautions, laboratory professionals can effectively manage the risks associated with this compound disposal, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Personal protective equipment for handling Boron triiodide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of reactive chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Boron triiodide (BI₃), a highly reactive Lewis acid. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Physicochemical and Hazard Data
This compound is a colorless to reddish crystalline solid that is highly sensitive to moisture and light.[1][2] It reacts violently with water to form boric acid and hydroiodic acid.[1][3] This reactivity underscores the necessity for stringent handling procedures.
| Property | Value | Citations |
| Chemical Formula | BI₃ | [1][4] |
| Molar Mass | 391.52 g/mol | [1][4] |
| Appearance | Colorless to pink/red crystalline powder | [3][5] |
| Melting Point | 49.9 °C (121.8 °F) | [1] |
| Boiling Point | 210 °C (410 °F) | [1][6] |
| Density | 3.35 g/cm³ | [1][4] |
| Solubility | Soluble in carbon disulfide, benzene, chloroform, and carbon tetrachloride. Reacts with water. | [1][3] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, reacts violently with water, toxic if swallowed or inhaled. | [5][7] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [7][8] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against the hazards associated with this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Citations |
| Eye/Face Protection | Chemical splash goggles and a face shield are required. | [5][8] |
| Skin Protection | - Chemical-resistant gloves (nitrile gloves are recommended; consider double-gloving). - Flame-resistant lab coat, fully buttoned. - Full-length pants and closed-toe shoes. | [5][9] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced. All work should be conducted in a certified chemical fume hood. | [5][9] |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound is crucial for maintaining a safe operational workflow.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[5]
-
An eyewash station and safety shower must be readily accessible.[5]
-
All glassware and equipment must be scrupulously dried to prevent any contact with moisture.[2]
-
Work must be conducted under an inert atmosphere, such as nitrogen or argon.[2]
2. Handling:
-
Do not handle this compound outside of a chemical fume hood.[5]
-
Avoid the formation of dust during handling.[8]
-
Prevent contact with skin, eyes, and clothing.[10]
-
Do not breathe dust or vapors.[7]
3. Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[5][10]
-
Keep the container tightly closed.[8]
-
Store under an inert atmosphere.[5]
-
Keep away from incompatible materials, especially water and oxidizing agents.[3][10]
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][8] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Classification: this compound waste is classified as hazardous waste.[11]
-
Disposal of Unused Product: Unused this compound should be disposed of through a licensed professional waste disposal service.[12] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8][12]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound, must be treated as hazardous waste and disposed of accordingly.[8]
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing full PPE, including a self-contained breathing apparatus, sweep or vacuum the material into a suitable, dry, and labeled disposal container. Do not use water for cleanup.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent for Research [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. purdue.edu [purdue.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. americanelements.com [americanelements.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
